Phenylmethanesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
phenylmethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXKBAZVOQAHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57267-76-2 (hydrochloride salt) | |
| Record name | Benzylsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059221 | |
| Record name | Benzenemethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0000034 [mmHg] | |
| Record name | Benzylsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3892 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-87-8 | |
| Record name | Benzenemethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylsulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenemethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-α-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRP81V98H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZYLSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Phenylmethanesulfonic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonic acid, also known as α-toluenesulfonic acid, is an organosulfur compound and a member of the sulfonic acid family. It consists of a phenyl group attached to a methanesulfonic acid moiety. While not as commonly utilized as its aromatic sulfonic acid analog, p-toluenesulfonic acid, this compound and its derivatives are of interest in various chemical contexts, including as intermediates in organic synthesis. Its derivative, phenylmethylsulfonyl fluoride (B91410) (PMSF), is a widely used and indispensable tool in biochemistry and molecular biology as a serine protease inhibitor.[1][2][3][4] This guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols related to this compound.
Chemical Structure and Properties
This compound is characterized by a sulfonyl group directly attached to the benzylic carbon. This structure imparts strong acidic properties to the molecule.
Structure
The chemical structure of this compound is depicted below.
Physicochemical Properties
| Property | This compound (Computed) | p-Toluenesulfonic Acid (Experimental) | Reference |
| Molecular Formula | C₇H₈O₃S | C₇H₈O₃S | [5] |
| Molecular Weight | 172.20 g/mol | 172.20 g/mol | [5] |
| Melting Point | Not available | 103-106 °C (monohydrate) | |
| Boiling Point | Not available | 140 °C at 20 mmHg | |
| pKa | Strong acid (estimated < 0) | -2.8 | [6] |
| Solubility in Water | Expected to be high | Soluble | |
| XLogP3 | 0.3 | -0.6 | [5] |
| Topological Polar Surface Area | 62.8 Ų | 62.8 Ų | [5] |
Spectroscopic Properties
Experimental spectra for this compound are not widely published. The following descriptions are based on the expected spectroscopic behavior derived from its structure and data from analogous compounds like phenyl methanesulfonate (B1217627) and methanesulfonic acid.[7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two main signals:
-
Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.5 ppm, integrating to 5 protons.
-
Methylene Protons (CH₂): A singlet around 4.0-4.5 ppm, integrating to 2 protons. The acidic proton of the sulfonic acid group is typically not observed or appears as a very broad singlet, depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit the following signals:
-
Aromatic Carbons: Multiple signals between 125-140 ppm.
-
Methylene Carbon: A signal in the range of 55-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following absorption bands:
-
O-H Stretch: A very broad and strong absorption in the region of 3200-2500 cm⁻¹ due to the strongly hydrogen-bonded sulfonic acid proton.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
S=O Asymmetric and Symmetric Stretch: Two strong absorptions in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. These are characteristic of the sulfonyl group.
-
S-O Stretch: An absorption in the 900-700 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, particularly under electron ionization (EI), sulfonic acids can be prone to fragmentation. Expected fragmentation patterns for this compound would include:
-
Loss of SO₃: A significant fragmentation pathway leading to a peak corresponding to the benzyl (B1604629) cation (C₇H₇⁺) at m/z 91.
-
Desulfonation: Loss of the entire -SO₃H group.
-
Rearrangements: Migration of alkyl or aryl groups from sulfur to oxygen can also be observed in the fragmentation of sulfonic acid derivatives.[10]
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of arylsulfonic acids involves the sulfonation of the corresponding hydrocarbon or the hydrolysis of the sulfonyl chloride. For this compound, a plausible and effective two-step synthesis starts from toluene (B28343).
Step 1: Synthesis of Phenylmethanesulfonyl Chloride
This procedure is adapted from established methods for the synthesis of toluenesulfonyl chloride.[11][12][13]
-
Materials:
-
Toluene
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane (B109758) or chloroform)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place an excess of chlorosulfonic acid (e.g., 3-4 equivalents) in an inert solvent.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add toluene (1 equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. The phenylmethanesulfonyl chloride will separate as an oil or solid.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude phenylmethanesulfonyl chloride.
-
Step 2: Hydrolysis of Phenylmethanesulfonyl Chloride to this compound
The hydrolysis of sulfonyl chlorides to sulfonic acids is a standard procedure.[2][4]
-
Materials:
-
Phenylmethanesulfonyl chloride (from Step 1)
-
Water or dilute aqueous base (e.g., NaOH solution)
-
Hydrochloric acid (if a basic hydrolysis is performed)
-
-
Procedure:
-
To the crude phenylmethanesulfonyl chloride, add water.
-
Heat the mixture to reflux with stirring. The hydrolysis can be monitored by the disappearance of the organic layer (sulfonyl chloride) and the formation of a homogeneous aqueous solution.
-
Alternatively, a dilute solution of sodium hydroxide (B78521) can be used for hydrolysis at room temperature or with gentle heating.
-
If a basic hydrolysis is performed, the resulting solution of the sodium salt of this compound is acidified with hydrochloric acid.
-
The water is then removed under reduced pressure to yield the crude this compound.
-
Purification
This compound can be purified by recrystallization.[14][15][16] The choice of solvent will depend on the impurities present. A solvent system in which the acid is soluble at high temperatures and sparingly soluble at low temperatures is ideal. Potential solvents include water, toluene, or mixtures of organic solvents.
Biological Activity and Relevance
This compound itself is not known to have significant biological activity or to be directly involved in signaling pathways. However, its derivative, phenylmethylsulfonyl fluoride (PMSF) , is a widely used biochemical reagent.[1][2][3][4]
PMSF is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[3][4] It acts by covalently modifying the catalytically active serine residue in the active site of these enzymes. The sulfonyl fluoride group is highly electrophilic and reacts with the nucleophilic hydroxyl group of the serine residue, forming a stable sulfonyl-enzyme complex. This modification effectively inactivates the enzyme.
Due to the stability of this compound and the high reactivity required for the sulfonyl fluoride group to act as an inhibitor, it is unlikely that the parent acid would participate in similar biological interactions.
Conclusion
This compound is a strong organic acid whose primary relevance in the fields of life sciences and drug development stems from its derivative, PMSF. While direct experimental data on the physicochemical and spectroscopic properties of this compound are limited, its characteristics can be reliably inferred from its chemical structure and comparison with closely related compounds. The synthesis protocols outlined provide a practical basis for its preparation in a laboratory setting. For researchers, understanding the properties of the parent acid provides a more complete context for the use and behavior of its important derivatives.
References
- 1. US3686300A - Process for the preparation of p-toluenesulfochloride - Google Patents [patents.google.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. CID 144474488 | C7H7O3S+ | CID 144474488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]
- 12. Aromatic Sulfonations and Related Reactions - ProQuest [proquest.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of Phenylmethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmethanesulfonic acid (PMSA), also known as α-toluenesulfonic acid, is a strong organic acid and a versatile reagent and intermediate in organic synthesis. Its applications span from its use as a catalyst in esterification and polymerization reactions to being a key building block in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the chemical processes. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is an arylsulfonic acid characterized by a sulfonic acid group attached to a benzyl (B1604629) group. Unlike the isomeric toluenesulfonic acids, where the sulfonic acid group is directly attached to the aromatic ring, the methylene (B1212753) bridge in PMSA influences its reactivity and physical properties. This guide explores the primary laboratory and industrial methods for the synthesis of this compound, focusing on the following key pathways:
-
Sulfonation of Toluene (B28343)
-
Oxidation of Benzyl Mercaptan
-
Reaction of Benzyl Chloride with Sodium Sulfite (B76179)
-
Grignard Reagent Pathway
Each pathway will be discussed in detail, including the underlying chemical principles, experimental procedures, and comparative quantitative data.
Synthesis Pathways
This section provides a detailed examination of the principal methods for synthesizing this compound.
Sulfonation of Toluene
The direct sulfonation of toluene is a primary industrial method for producing sulfonic acids. While this reaction predominantly yields p-toluenesulfonic acid due to the directing effect of the methyl group, specific conditions can be tailored to favor the formation of this compound (α-toluenesulfonic acid), although this is a less common outcome. The reaction involves the electrophilic substitution of a hydrogen atom on the methyl group of toluene with a sulfonic acid group.
Experimental Protocol:
A typical laboratory-scale synthesis of toluenesulfonic acids involves reacting toluene with a sulfonating agent like concentrated sulfuric acid or oleum (B3057394).[1][2]
-
Reagents:
-
Toluene
-
Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)
-
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add toluene.
-
Slowly add concentrated sulfuric acid or oleum to the toluene with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture is heated to a specific temperature (e.g., 100-120°C) for a set period (e.g., 2-4 hours) to drive the reaction to completion.[2]
-
The reaction mixture is then cooled to room temperature and poured into cold water or a saturated sodium chloride solution to precipitate the sulfonic acid or its sodium salt.
-
The crude product is collected by filtration and can be purified by recrystallization.
-
Purification:
Purification of the resulting sulfonic acid is crucial to remove unreacted starting materials and isomeric byproducts. Recrystallization is a common method.[3][4][5][6][7][8] The crude product can be dissolved in a minimum amount of hot water, and upon cooling, the purified sulfonic acid crystallizes out.[3] Washing the crystals with a small amount of cold solvent helps to remove residual impurities.[4]
Quantitative Data:
The sulfonation of toluene typically yields a mixture of isomers, with the para-isomer being the major product.[9][10]
| Parameter | Value | Reference |
| Typical Yield (p-isomer) | 57.6% (based on sulfuric acid) | [3] |
| Purity (after recrystallization) | >99.5% | [2] |
| Reaction Temperature | 100-120 °C | [2] |
| Reaction Time | 2-4 hours | [2] |
| Major Byproducts | o- and m-toluenesulfonic acid, sulfones | [2][9] |
Logical Relationship Diagram:
Oxidation of Benzyl Mercaptan
The oxidation of benzyl mercaptan (benzyl thiol) provides a more direct route to this compound. This method avoids the formation of ring-sulfonated isomers. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally friendly choice.
Experimental Protocol:
A general procedure for the oxidation of a mercaptan to a sulfonic acid using hydrogen peroxide is as follows.[11]
-
Reagents:
-
Procedure:
-
Dissolve benzyl mercaptan in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[13]
-
Slowly add the hydrogen peroxide solution to the stirred solution of benzyl mercaptan. The reaction can be exothermic, and the temperature may need to be controlled with an ice bath.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).[13]
-
The reaction mixture is then worked up by neutralizing any excess acid and extracting the product into an organic solvent.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified.
-
Quantitative Data:
The yield and purity of this reaction are dependent on the specific conditions and the oxidizing agent used.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [11] |
| Oxidizing Agent | Hydrogen Peroxide | [11][14] |
| Reaction Temperature | Room Temperature to 110 °C | [11][13] |
| Reaction Time | 2.5 - 3 hours | [11] |
| Potential Byproducts | Dibenzyl disulfide, sulfoxides | [14] |
Experimental Workflow Diagram:
Reaction of Benzyl Chloride with Sodium Sulfite
This pathway involves the nucleophilic substitution of the chloride in benzyl chloride by the sulfite ion. This method is advantageous as it starts from a readily available precursor and directly forms the carbon-sulfur bond at the benzylic position.
Experimental Protocol:
-
Reagents:
-
Benzyl Chloride
-
Sodium Sulfite
-
Water or a water/ethanol mixture as the solvent
-
-
Procedure:
-
Prepare a solution of sodium sulfite in water or a water/ethanol mixture in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Add benzyl chloride to the sodium sulfite solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the benzyl chloride.
-
After the reaction is complete, the mixture is cooled. The product, sodium phenylmethanesulfonate, may precipitate upon cooling or can be isolated by evaporation of the solvent.
-
The sodium salt can then be converted to the free acid by treatment with a strong acid, followed by extraction and purification.
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | Moderate to High | |
| Reaction Temperature | Reflux | |
| Reaction Time | Several hours | |
| Potential Byproducts | Dibenzyl ether, unreacted benzyl chloride |
Signaling Pathway Diagram:
Grignard Reagent Pathway
This synthetic route involves the formation of a Grignard reagent from a benzyl halide, followed by its reaction with sulfur dioxide and subsequent oxidation. This method is particularly useful for laboratory-scale synthesis and for preparing specifically substituted analogues.
Experimental Protocol:
-
Reagents:
-
Benzyl Bromide or Benzyl Chloride
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sulfur Dioxide (gas)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the benzylmagnesium halide by reacting the corresponding benzyl halide with magnesium turnings in anhydrous ether or THF.
-
Reaction with Sulfur Dioxide: Cool the Grignard reagent solution in an ice-salt bath and bubble dry sulfur dioxide gas through the solution. This forms the magnesium salt of phenylmethanesulfinic acid.
-
Hydrolysis: Carefully hydrolyze the reaction mixture by adding it to a mixture of ice and a strong acid (e.g., hydrochloric acid) to obtain phenylmethanesulfinic acid.
-
Oxidation: The resulting phenylmethanesulfinic acid is then oxidized to this compound using an oxidizing agent like hydrogen peroxide in a suitable solvent.
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | Moderate | |
| Reaction Temperature | 0 °C to room temperature | |
| Reaction Time | Varies for each step | |
| Potential Byproducts | Bibenzyl (from Grignard coupling), sulfoxides |
Experimental Workflow Diagram:
Comparative Analysis of Synthesis Pathways
The choice of a particular synthesis pathway for this compound depends on several factors, including the desired scale of production, available starting materials, and required purity of the final product.
| Pathway | Starting Materials | Scale | Key Advantages | Key Disadvantages |
| Sulfonation of Toluene | Toluene, Sulfuric Acid/Oleum | Industrial | Low-cost starting materials. | Produces a mixture of isomers requiring purification; PMSA is a minor product. |
| Oxidation of Benzyl Mercaptan | Benzyl Mercaptan, Oxidizing Agent | Laboratory | Direct route, high regioselectivity. | Benzyl mercaptan is malodorous and requires careful handling. |
| From Benzyl Chloride | Benzyl Chloride, Sodium Sulfite | Laboratory/Industrial | Readily available starting materials. | May require forcing conditions; potential for side reactions. |
| Grignard Reagent Pathway | Benzyl Halide, Magnesium, SO₂ | Laboratory | Versatile for substituted analogues. | Multi-step process, requires anhydrous conditions and careful handling of Grignard reagents. |
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. For large-scale industrial production, the sulfonation of toluene remains a prominent, albeit less selective, method. For laboratory-scale synthesis where higher purity and regioselectivity are desired, the oxidation of benzyl mercaptan and the reaction of benzyl chloride with sodium sulfite offer more direct and efficient routes. The Grignard reagent pathway, while more complex, provides a versatile method for accessing a range of this compound derivatives. The selection of the optimal synthesis route will ultimately be guided by the specific requirements of the intended application, balancing factors such as cost, scale, purity, and safety. This guide provides the foundational knowledge and practical details to aid researchers and professionals in making informed decisions for the synthesis of this important chemical compound.
References
- 1. spegroup.ru [spegroup.ru]
- 2. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents [patents.google.com]
- 3. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chemconnections.org [chemconnections.org]
- 6. mt.com [mt.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. US2828333A - Manufacture of p-toluene sulfonic acid - Google Patents [patents.google.com]
- 10. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]
- 11. US4239696A - Process for the production of alkyl sulfonic acids - Google Patents [patents.google.com]
- 12. US4747967A - Use of amine oxide in the H2 O2 oxidation of aliphatic mercaptan to sulfonic acid - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Phenylmethylsulfonyl Fluoride (PMSF): A Technical Guide to its Solubility in Organic Solvents
Introduction
While the specific solubility data for phenylmethanesulfonic acid in common organic solvents is not extensively documented in readily available literature, a wealth of information exists for its close and widely used derivative, Phenylmethylsulfonyl Fluoride (B91410) (PMSF). PMSF is an indispensable tool for researchers, scientists, and drug development professionals, primarily utilized as a serine protease inhibitor to prevent the degradation of proteins during extraction and purification.[1][2] Given its structural similarity and the frequent use of its solubility characteristics in laboratory settings, this guide will provide an in-depth technical overview of the solubility of PMSF in organic solvents.
Understanding the solubility of PMSF is critical for its effective application, as it is sparingly soluble and highly unstable in aqueous solutions, with a half-life of approximately 30-35 minutes at pH 8.[2][3] Therefore, it is standard practice to prepare concentrated stock solutions in anhydrous organic solvents.[1][4]
Quantitative Solubility Data
The solubility of PMSF has been reported in several common anhydrous organic solvents. The following table summarizes this quantitative data from various sources, providing values in both mass concentration (mg/mL) and molarity (mM) for ease of comparison. The molecular weight of PMSF is 174.19 g/mol .[1][2]
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Temperature |
| Ethanol (anhydrous) | ~20 mg/mL[5] | ~114.8 | Not Specified |
| >10 mg/mL | >57.4 | 15-25°C | |
| Soluble to 34.8 mg/mL | 100 mM, 200 mM[2] | Room Temperature | |
| Isopropanol (B130326) (anhydrous) | 35 mg/mL[4] | ~200.9 | Not Specified |
| >10 mg/mL | >57.4 | 15-25°C | |
| Soluble to 34.8 mg/mL | 200 mM[2] | Room Temperature | |
| Methanol (anhydrous) | >10 mg/mL | >57.4 | Not Specified |
| Soluble to 34.8 mg/mL | 200 mM[2] | Room Temperature | |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[5] | ~114.8 | Not Specified |
| 34-38 mg/mL[6] | ~195-218 | Not Specified | |
| Soluble to 17.4 mg/mL | 100 mM | Not Specified | |
| Dimethylformamide (DMF) | ~33 mg/mL[5] | ~189.4 | Not Specified |
| Ether | Soluble[2] | Not Quantified | Room Temperature |
| Benzene | Soluble[2] | Not Quantified | Room Temperature |
| Toluene | Soluble[2] | Not Quantified | Room Temperature |
Note: Room temperature is generally considered to be 20-25°C. The term "Soluble to" indicates that a solution of at least that concentration can be prepared.
Experimental Protocols
Accurate determination of solubility is essential for preparing stable, effective stock solutions. The following protocols outline the methodologies for determining PMSF solubility and for preparing a standard stock solution.
Protocol 1: Determination of PMSF Solubility
This protocol describes a general method to determine the saturation solubility of PMSF in a given anhydrous organic solvent.[7]
Materials:
-
Phenylmethylsulfonyl Fluoride (PMSF), powder
-
Anhydrous organic solvent of interest (e.g., ethanol, DMSO)
-
Sealed glass vials or flasks
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of PMSF powder to a known volume of the anhydrous solvent in a sealed glass vial. The excess solid should be clearly visible.[7]
-
Place the sealed vial in a temperature-controlled environment (e.g., 25°C) on an orbital shaker or magnetic stirrer.[7]
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[7]
-
-
Phase Separation:
-
Quantification of Solute:
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[7]
-
Quantify the concentration of PMSF in the filtered, saturated solution using one of the following methods:
A. Using High-Performance Liquid Chromatography (HPLC): [7]
-
Prepare a series of standard solutions of PMSF with known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standards and plotting the detector response (e.g., peak area) against concentration.
-
Appropriately dilute the filtered saturated solution to fall within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve, accounting for the dilution factor.
B. Using UV-Vis Spectrophotometry: [7]
-
Determine the wavelength of maximum absorbance (λmax) for PMSF in the chosen solvent.
-
Prepare standard solutions of known PMSF concentrations and measure their absorbance at λmax to generate a Beer-Lambert calibration curve.
-
Dilute the filtered saturated solution to ensure its absorbance measurement falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve, remembering to account for the dilution.
-
-
Data Reporting:
-
Express the final solubility in units of mass per volume (e.g., mg/mL) and molarity (mol/L) at the specified temperature.[7]
-
Protocol 2: Preparation of a 100 mM PMSF Stock Solution
This protocol describes the standard procedure for preparing a commonly used 100 mM stock solution of PMSF in anhydrous isopropanol.
Materials:
-
Phenylmethylsulfonyl Fluoride (PMSF), powder (MW: 174.19 g/mol )
-
Anhydrous isopropanol
-
50 mL conical tube or appropriate container
-
Analytical balance
-
Vortex mixer
Methodology:
-
Weigh out 17.4 mg of PMSF powder using an analytical balance.[2]
-
Transfer the powder to a conical tube.
-
Add a small volume of anhydrous isopropanol and vortex thoroughly to dissolve the PMSF.
-
Adjust the final volume to 1 mL with anhydrous isopropanol to achieve a final concentration of 100 mM (17.4 mg/mL).[2]
-
Vortex again until the solution is clear and homogenous.
-
Store the stock solution in aliquots at -20°C. Stock solutions in anhydrous isopropanol are stable for several months.[3]
Workflow Visualization
The following diagram illustrates the experimental workflow for determining the solubility of PMSF in an organic solvent.
References
Phenylmethanesulfonic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Chemical Properties, Synthesis, and Applications
Phenylmethanesulfonic acid, a significant organosulfur compound, and its derivatives are pivotal in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and its role in drug development, catalysis, and organic synthesis.
Core Properties of this compound
This compound (PMSA), also known as benzylsulfonic acid, is characterized by the following molecular and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃S | [1][2] |
| Molecular Weight | 172.20 g/mol | [3] |
| CAS Number | 100-87-8 | |
| Appearance | Varies; often found as a crystalline solid or in solution | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Methodologies
The synthesis of this compound and its derivatives can be achieved through various routes. While specific protocols for the direct synthesis of this compound are less commonly detailed in readily available literature, methods for related compounds provide insight into potential synthetic strategies.
A common approach involves the sulfonation of toluene. Another method involves the oxidation of the corresponding thiol or disulfide.
A patented method for a related compound, racemic phenyl ethanesulfonic acid, involves the reaction of styrene (B11656) with a sulfur source, followed by oxidation.[4] Another patented method for preparing α-phenylethanesulfonic acid utilizes a Grignard reagent followed by reaction with sulfur dioxide and subsequent oxidation.[5]
Applications in Research and Development
This compound and its derivatives have found significant utility in both academic research and industrial applications, particularly in the pharmaceutical sector.
Role in Drug Development and Formulation
Sulfonic acids, including this compound, are frequently employed in drug development as counter-ions to form stable and soluble salts of active pharmaceutical ingredients (APIs).[3][6] The formation of sulfonate salts can significantly improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.[3]
However, a critical consideration in the use of sulfonic acids is the potential for the formation of genotoxic sulfonate ester impurities.[3][7] Regulatory bodies have placed stringent limits on these impurities, necessitating careful control of reaction conditions during salt formation.[3] Strategies to mitigate this risk include using non-acidic conditions for processes like recrystallization and avoiding large excesses of the sulfonic acid.[6][7]
The following diagram illustrates a general workflow for the utilization of sulfonic acids in the salt selection process during drug development:
Caption: A logical workflow for the use of sulfonic acids in drug development salt selection.
Catalysis in Organic Synthesis
This compound and other sulfonic acids can act as effective catalysts in various organic reactions. Their acidic nature allows them to protonate substrates and facilitate transformations. For instance, methanesulfonic acid, a related compound, is utilized as a "green" acid catalyst in reactions such as Friedel-Crafts acylations and esterifications due to its low toxicity and biodegradability.[8] Phenylsulfonic acid functionalized silica-alumina has been shown to be a highly active and stable catalyst for the dehydration of methanol (B129727).[9]
Phenylmethylsulfonyl Fluoride (B91410) (PMSF): A Key Research Tool
A prominent derivative of this compound is phenylmethylsulfonyl fluoride (PMSF).[10] PMSF is an irreversible inhibitor of serine proteases, such as trypsin and chymotrypsin, and is widely used in protein research to prevent the degradation of proteins during isolation and purification procedures.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific research. What follows is a generalized procedure for a reaction where a sulfonic acid might be used as a catalyst, drawing on principles from related reactions.
General Protocol for Acid-Catalyzed Esterification:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid in an appropriate alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: To this solution, add a catalytic amount of this compound (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Note: This is a generalized protocol and the specific conditions (temperature, reaction time, and purification method) will need to be optimized for each specific substrate.
Conclusion
This compound is a versatile compound with significant applications in both fundamental research and industrial processes. Its role in the formation of pharmaceutical salts is of particular importance in drug development, offering a means to enhance the properties of active pharmaceutical ingredients. Furthermore, its utility as a catalyst in organic synthesis and the widespread use of its derivative, PMSF, in protein biochemistry underscore its importance to the scientific community. A thorough understanding of its properties and reaction characteristics is essential for its effective and safe utilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylmethanesulfinic Acid|Research Chemical|Supplier [benchchem.com]
- 3. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid - Google Patents [patents.google.com]
- 5. CN103613518A - Preparation method of alpha-phenylethane sulfonic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 9. Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phenylmethanesulfonic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 100-87-8
Synonyms: Benzenemethanesulfonic Acid, α-Toluenesulfonic acid
This technical guide provides an in-depth overview of phenylmethanesulfonic acid, a versatile organic compound with significant applications in pharmaceutical development and chemical synthesis. The information is tailored for researchers, scientists, and professionals in the drug development industry, offering detailed data on its properties, synthesis, and applications, complete with experimental protocols and visual diagrams to elucidate key processes.
Chemical and Physical Properties
This compound is an organosulfur compound that is a stable and strong acid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₈O₃S |
| Molecular Weight | 172.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | 1.385 g/cm³ (predicted)[2] |
| pKa | 1.44 (predicted)[2] |
| Solubility | Soluble in water and polar organic solvents |
| InChI Key | NIXKBAZVOQAHGC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)O |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the sulfonation of toluene (B28343) derivatives. Below is a representative experimental protocol.
Experimental Protocol: Synthesis via Sulfonation of Benzyl (B1604629) Chloride
This protocol outlines the synthesis of this compound from benzyl chloride.
Materials:
-
Benzyl chloride
-
Sodium sulfite (B76179)
-
Water
-
Ethanol
-
Hydrochloric acid
-
Sodium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in water.
-
Slowly add benzyl chloride to the solution while stirring.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid.
-
The product can be isolated by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.
-
For purification, recrystallization from an appropriate solvent system (e.g., water/ethanol) can be performed. The purity of the final product should be confirmed by analytical techniques such as NMR and melting point determination.
Logical Workflow for Synthesis:
Applications in Drug Development
This compound and other sulfonic acids play a crucial role in various stages of drug development, primarily due to their strong acidic properties and ability to form stable salts.[1]
Role as a Catalyst
As a strong, non-oxidizing acid, this compound can be an effective catalyst in various organic reactions, such as esterifications and Friedel-Crafts reactions. Its use can lead to cleaner reactions with fewer byproducts compared to traditional mineral acids.
Use in Pharmaceutical Salt Formation
The formation of salts is a critical step in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This compound can be used to form stable, crystalline salts with basic drug molecules. The selection of a suitable salt form is a key consideration in pre-formulation studies.[3]
Logical Diagram of Salt Formation for API Improvement:
Use as a Chiral Resolving Agent
In the synthesis of chiral drugs, the separation of enantiomers is a crucial step. Chiral acids, such as derivatives of this compound, can be used as resolving agents.[4][5] They react with a racemic mixture of a basic compound to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[4]
Analytical Methods
The analysis of this compound is typically performed using high-performance liquid chromatography (HPLC). Below is a general protocol that can be adapted for specific analytical needs.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific application.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the substance to be analyzed in the mobile phase.
-
Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), column temperature, and UV detection wavelength (determined by the UV spectrum of this compound).
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Workflow for HPLC Analysis:
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself has significant, specific biological activity or is directly involved in cellular signaling pathways. Its primary roles in a biological context are related to its chemical properties as a strong acid and its use as a counterion for basic drugs.
It is important to distinguish this compound from its derivative, phenylmethylsulfonyl fluoride (B91410) (PMSF). PMSF is a well-known irreversible inhibitor of serine proteases and is widely used in biochemical research to prevent protein degradation.[6] The biological activity of PMSF is due to the reactive sulfonyl fluoride group, which is not present in this compound.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][8]
References
- 1. spectrabase.com [spectrabase.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Stereochemistry [employees.csbsju.edu]
- 6. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107305202A - The HPLC methods and impurity that analysis methanesulfonic acid pleasure is cut down for Buddhist nun and its preparation impurity make the purposes of reference standard - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Mechanism of Action of Phenylmethanesulfonyl Fluoride (PMSF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonyl fluoride (B91410) (PMSF) is a widely utilized irreversible inhibitor of serine proteases, crucial in preventing protein degradation during cell lysis and purification.[1][2] This guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes. PMSF targets the active site of serine proteases and some cysteine proteases, making it an essential tool in many biochemical and molecular biology applications.[2][3]
Core Mechanism of Action: Irreversible Sulfonylation
The inhibitory activity of PMSF is centered on its ability to irreversibly modify the active site of serine proteases. This process is contingent on the catalytic triad (B1167595), a conserved arrangement of three amino acids—Aspartate (Asp), Histidine (His), and Serine (Ser)—within the enzyme's active site.[1]
The mechanism unfolds in a series of steps:
-
Non-covalent Binding: PMSF initially forms a transient, non-covalent complex with the enzyme's active site.[1]
-
Nucleophilic Attack: The catalytic triad facilitates the activation of the serine hydroxyl group, rendering it highly nucleophilic. This activated serine then attacks the electrophilic sulfur atom of PMSF's sulfonyl fluoride group.[1]
-
Covalent Adduct Formation: This nucleophilic attack results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct.[1] This sulfonylation of the active site serine permanently inactivates the enzyme.[4]
The stability of this covalent bond is the basis for the irreversible nature of the inhibition.[1]
Quantitative Data on PMSF Inhibition
PMSF's efficacy as a protease inhibitor is typically quantified by its second-order rate constant (kinact/Ki), which reflects the overall efficiency of the inactivation process. The effective concentration for PMSF generally falls within the range of 0.1 to 1 mM.[5][6] It is important to note that PMSF is unstable in aqueous solutions, with its half-life being pH-dependent: approximately 110 minutes at pH 7.0, 55 minutes at pH 7.5, and 35 minutes at pH 8.0, all at 25°C.[5][6] Due to this instability, stock solutions are prepared in anhydrous solvents like ethanol (B145695) or isopropanol (B130326) and added to aqueous buffers immediately before use.[5]
| Property | Value | Reference(s) |
| Effective Concentration | 0.1 - 1 mM | [5][6] |
| Half-life (25°C) | ~110 min at pH 7.0~55 min at pH 7.5~35 min at pH 8.0 | [5] |
| Target Enzymes | Serine proteases (e.g., trypsin, chymotrypsin, thrombin), some cysteine proteases (e.g., papain), and acetylcholinesterase. | [3][7] |
| Solubility | Soluble in anhydrous ethanol, isopropanol, and DMSO. Sparingly soluble and unstable in water. | [5][7] |
| Second-order rate constant (ki) | For soluble peripheral nerve esterases: ki1 = 12.04 x 10⁻² µM⁻¹ min⁻¹, ki2 = 0.54 x 10⁻² µM⁻¹ min⁻¹ | [5] |
Experimental Protocols for Assessing PMSF Activity
The inhibitory effect of PMSF can be quantitatively assessed using various enzyme assays. Chromogenic and fluorometric assays are commonly employed for this purpose.
Chromogenic Protease Inhibition Assay
This assay measures the activity of a protease by monitoring the color change produced by the cleavage of a chromogenic substrate.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Protease Solution: A stock solution of the target serine protease (e.g., trypsin) in the assay buffer. The final concentration should be empirically determined to yield a linear rate of substrate hydrolysis.
-
Substrate Solution: A stock solution of a chromogenic substrate (e.g., 10 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA in DMSO).
-
Inhibitor Solution: A stock solution of PMSF in an anhydrous solvent (e.g., 100 mM in ethanol).
Protocol (96-well plate format):
-
Prepare serial dilutions of the PMSF stock solution in the assay buffer.
-
In each well, add 20 µL of the PMSF dilution or solvent control.
-
Add 160 µL of the protease solution to each well and mix.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes.
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each PMSF concentration.
-
Plot the percentage of inhibition against the logarithm of the PMSF concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Fluorometric Protease Inhibition Assay
This assay offers higher sensitivity by measuring the fluorescence released from a fluorogenic substrate upon cleavage.
Reagents:
-
Assay Buffer: Optimized for the specific protease.
-
Protease Solution: A stock solution of the target serine protease in the assay buffer.
-
Substrate Solution: A stock solution of a fluorogenic substrate (e.g., a peptide-AMC conjugate) in DMSO.
-
Inhibitor Solution: A stock solution of PMSF in an anhydrous solvent.
Protocol (96-well black plate format):
-
Prepare serial dilutions of the PMSF stock solution in the assay buffer.
-
In each well, add the PMSF dilution or solvent control.
-
Add the protease solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode.
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in fluorescence) for each PMSF concentration.
-
Determine the IC₅₀ value as described for the chromogenic assay.
Specificity and Limitations
While PMSF is a broad-spectrum serine protease inhibitor, it is not universally effective against all members of this enzyme class.[5][8] The accessibility of the active site serine can be sterically hindered in some proteases, rendering them insensitive to the relatively bulky PMSF molecule.[6] Furthermore, PMSF can exhibit off-target effects, including the inhibition of certain cysteine proteases and acetylcholinesterase.[7] The inhibition of cysteine proteases is thought to occur through a similar mechanism of covalent modification of the active site thiol group.
Conclusion
Phenylmethanesulfonyl fluoride remains an indispensable tool for the inhibition of serine proteases in a research setting. Its mechanism of action, involving the irreversible sulfonylation of the active site serine, is well-established. A thorough understanding of its kinetics, stability, and the appropriate experimental protocols for its use is essential for researchers to effectively prevent proteolytic degradation and obtain reliable experimental results. The provided data and methodologies serve as a comprehensive guide for the effective application of PMSF in biochemical and drug development workflows.
References
- 1. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of inhibition of soluble peripheral nerve esterases by PMSF: a non-stable compound that potentiates the organophosphorus-induced delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PMSF - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Role of Sulfonic Acids in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document addresses the role of sulfonic acids in organic synthesis. Initial searches for "Phenylmethanesulfonic acid" indicate that its application as a catalyst in this field is not widely documented. It is likely that the intended subject of interest are more commonly utilized sulfonic acids. Therefore, this guide focuses on two prominent and structurally related catalysts: p-Toluenesulfonic acid (p-TSA) and Methanesulfonic acid (MSA) , providing a comprehensive overview of their properties, applications, and relevant experimental protocols.
Introduction to Sulfonic Acids as Catalysts
Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonic acid functional group (-SO₃H). They are notably strong acids and find extensive use as catalysts in a multitude of organic transformations. Their efficacy stems from their ability to act as potent Brønsted acids, protonating various functional groups and thereby activating substrates for subsequent reactions. Unlike some mineral acids, such as sulfuric or nitric acid, sulfonic acids like p-TSA and MSA are typically non-oxidizing, which often leads to cleaner reactions and higher yields of the desired products.[1][2] p-Toluenesulfonic acid is a white, solid organic acid that is easily handled and soluble in many organic solvents, making it a convenient and versatile catalyst.[1] Methanesulfonic acid is a strong, non-oxidizing organic acid that is a liquid at room temperature, offering advantages in handling for industrial-scale processes.
Core Applications in Organic Synthesis
p-TSA and MSA are indispensable catalysts in a wide array of reactions, including esterifications, acetal (B89532) formations, protection and deprotection of functional groups, and the synthesis of heterocyclic compounds.
Esterification Reactions
The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[3] Both p-TSA and MSA are highly effective catalysts for this transformation. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed, often through azeotropic distillation.[3][4]
Acetal and Ketal Formation
Acetals and ketals are crucial protecting groups for aldehydes and ketones. The formation of these groups involves the reaction of the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. p-TSA is a standard choice for this transformation due to its high efficiency and ease of handling. Methanesulfonic acid has also been shown to be an efficient catalyst for acetal synthesis.[5][6]
Protection and Deprotection Chemistry
In multi-step synthesis, the protection and deprotection of functional groups are critical. Sulfonic acids play a dual role in this context. They are used to install acid-labile protecting groups like acetals and can also be used to remove certain protecting groups. For instance, the Boc (tert-butoxycarbonyl) group, commonly used to protect amines, can be cleaved under acidic conditions using reagents like MSA or p-TSA.[7][8] Furthermore, the sulfonic acid group itself can be used as a temporary blocking group in electrophilic aromatic substitution to direct incoming substituents to a specific position, after which it can be removed.[9]
Synthesis of Heterocyclic Compounds
p-TSA has been demonstrated to be an effective catalyst in the synthesis of various heterocyclic systems. Notable examples include the synthesis of indole (B1671886) derivatives and dicoumarols.[10][11][12][13] These reactions often proceed in high yields under relatively mild conditions, highlighting the utility of p-TSA in constructing complex molecular architectures.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions catalyzed by p-TSA and MSA, extracted from the literature.
Table 1: p-TSA Catalyzed Synthesis of Dicoumarols [11][13][14]
| Entry | Aryl Glyoxal (B1671930)/Aldehyde | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Phenyl glyoxal | 10 | H₂O | 70 | 65 |
| 2 | 4-Chlorophenyl glyoxal | 10 | H₂O | 65 | 62 |
| 3 | 4-Methylphenyl glyoxal | 10 | H₂O | 75 | 60 |
| 4 | 4-Methoxyphenyl glyoxal | 10 | H₂O | 75 | 63 |
| 5 | Benzaldehyde | 10 | H₂O | 75 | 94 |
| 6 | 4-Chlorobenzaldehyde | 10 | H₂O | 70 | 92 |
| 7 | 4-Methylbenzaldehyde | 10 | H₂O | 75 | 90 |
Table 2: p-TSA Catalyzed Synthesis of bis(indolyl)methanes [12][15]
| Entry | Aldehyde/Ketone | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | Benzaldehyde | p-TSA (0.6 mmol) | Grindstone, solvent-free | 3 | 94 |
| 2 | 4-Chlorobenzaldehyde | p-TSA (0.6 mmol) | Grindstone, solvent-free | 4 | 92 |
| 3 | 4-Methoxybenzaldehyde | p-TSA (0.6 mmol) | Grindstone, solvent-free | 5 | 95 |
| 4 | Cyclohexanone | p-TSA (0.6 mmol) | Grindstone, solvent-free | 8 | 85 |
Table 3: Comparison of MSA and p-TSA in Acetal Synthesis [5]
| Catalyst | Catalyst Loading (wt.%) | Temperature (°C) | Time (h) | Yield (%) |
| Methanesulfonic acid | 0.67 | 110 | 2.5 | 76.32 |
| p-Toluenesulfonic acid | 0.91 | 120 | 2.5 | 62.91 |
Experimental Protocols
General Protocol for Fischer Esterification using p-TSA
Objective: To synthesize an ester from a carboxylic acid and an alcohol.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (3.0 eq or as solvent)
-
p-Toluenesulfonic acid monohydrate (0.05 - 0.1 eq)
-
Toluene or a suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid, the alcohol, and the solvent.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography as required.
Protocol for the Synthesis of Dicoumarols using p-TSA[11][13][14]
Objective: To synthesize dicoumarol derivatives from 4-hydroxycoumarin (B602359) and an aryl glyoxal or aldehyde.
Materials:
-
4-Hydroxycoumarin (2.0 eq, 20 mmol, 3.2 g)
-
Aryl glyoxal or aldehyde (1.0 eq, 10 mmol)
-
p-Toluenesulfonic acid (10 mol%)
-
Water (50 mL)
-
Ethanol (B145695)/THF (2:1) for recrystallization
Procedure:
-
In a round-bottom flask, combine 4-hydroxycoumarin, the aryl glyoxal or aldehyde, and p-toluenesulfonic acid in water.
-
Reflux the mixture for the time specified in Table 1 (typically 65-75 minutes).
-
Monitor the progress of the reaction by TLC (EtOAc/hexane, 1:1).
-
Upon completion, cool the reaction mixture and pour it over ice.
-
Collect the resulting precipitate by filtration.
-
Purify the solid by recrystallization from a mixture of ethanol and THF (2:1).
Protocol for the Deprotection of a Boc-Protected Amine using MSA[16]
Objective: To remove the Boc protecting group from an amine.
Materials:
-
Boc-protected amine (1.0 eq)
-
Methanesulfonic acid (1.5 eq)
-
tert-Butyl acetate (B1210297)/Dichloromethane (B109758) (4:1 v/v)
-
Saturated sodium bicarbonate solution
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected substrate in a 4:1 mixture of tert-butyl acetate and dichloromethane (to a concentration of approximately 0.5 M).
-
Stir the solution at room temperature (25 °C).
-
Add methanesulfonic acid (1.5 equivalents) to the solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of sulfonic acids in organic synthesis.
Caption: General workflow for Fischer esterification catalyzed by p-TSA.
Caption: Comparison of p-Toluenesulfonic acid and Methanesulfonic acid.
Caption: Simplified mechanism of acid-catalyzed acetal formation.
References
- 1. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A facile and practical p-Toluenesulfonic acid catalyzed route to dicoumarols containing an Aroyl group [scielo.org.za]
- 12. scialert.net [scialert.net]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
Phenylmethanesulfonic Acid: A Technical Overview of a Versatile Sulfonic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Published: December 2025
Executive Summary
Phenylmethanesulfonic acid, a significant member of the sulfonic acid family, holds a position of interest in organic synthesis and materials science. While often overshadowed by its more widely known derivative, phenylmethylsulfonyl fluoride (B91410) (PMSF), this compound possesses its own unique chemical characteristics and applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical and physical properties, synthesis, and key applications. Due to the limited availability of in-depth, publicly accessible data, this document also highlights areas where further research is needed to fully elucidate the potential of this compound.
Introduction
This compound (CAS No. 57267-76-2) is an aromatic sulfonic acid distinguished by a sulfonic acid group attached to a phenyl ring via a methylene (B1212753) bridge.[1] This structure imparts strong acidic properties and high polarity, making it highly soluble in aqueous solutions.[1] Unlike its fluoride counterpart, PMSF, which is primarily known as a serine protease inhibitor, this compound's utility is more aligned with its acidic nature and its role as a synthetic intermediate.[2] Aromatic sulfonic acids, in general, are valued in the pharmaceutical industry for their ability to act as catalysts and to form salts with basic drug molecules, thereby improving their solubility and bioavailability.[3][4]
Chemical and Physical Properties
The available quantitative data for this compound is limited, with some properties being calculated rather than experimentally determined. The general properties of sulfonic acids, such as their strong acidity and high water solubility, are applicable to this compound.[1]
| Property | Value | Reference |
| CAS Number | 57267-76-2 | [1] |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [5] |
| Density (calculated) | 1.385 g/cm³ | [1] |
| LogP (calculated) | 2.15520 | [1] |
| Topological Polar Surface Area | 62.8 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis of this compound
A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common synthetic route for producing aryl sulfonic acids involves the sulfonation of the corresponding aryl compound. A plausible pathway for the synthesis of this compound is the reaction of benzyl (B1604629) chloride with a sulfite (B76179) salt, such as sodium sulfite. This nucleophilic substitution reaction, where the sulfite ion displaces the chloride ion, yields the sodium salt of this compound, which can then be acidified to produce the free acid.
Applications in Organic Synthesis and Drug Development
While specific, widespread applications of this compound are not extensively documented, its properties as a strong, organic-soluble acid suggest its utility in several areas of research and development.
Acid Catalysis
Aromatic sulfonic acids are frequently employed as catalysts in a variety of organic reactions, including esterifications, alkylations, and rearrangements.[4] Their strong acidity, coupled with their solubility in organic solvents, allows them to effectively protonate substrates and facilitate reactions under homogenous conditions.[1] While specific protocols detailing the use of this compound as a catalyst are scarce, it can be inferred that it would perform similarly to other aromatic sulfonic acids like p-toluenesulfonic acid.
Intermediate in Chemical Synthesis
This compound can serve as a precursor for the synthesis of other valuable chemical entities. For instance, it is functionally related to phenylmethylsulfonyl fluoride (PMSF), a widely used serine protease inhibitor.[6] The conversion of the sulfonic acid to the corresponding sulfonyl chloride would be a key step in synthesizing a range of sulfonyl derivatives.
Chiral Resolution
A significant application of a derivative of this compound is in the field of chiral chemistry. Specifically, (R)-1-phenylethanesulfonic acid is utilized as a chiral resolving agent for the separation of racemic mixtures of basic compounds, which is a critical step in the development of enantiomerically pure pharmaceuticals.
Experimental Protocols
Synthesis of Sodium Phenylmethanesulfonate (Generalized Protocol)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in water.
-
Addition of Reactant: Slowly add benzyl chloride to the stirred sodium sulfite solution. The reaction is typically carried out at an elevated temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled. The product, sodium phenylmethanesulfonate, being soluble in water, will be in the aqueous phase. The solution may be washed with an organic solvent to remove any unreacted benzyl chloride.
-
Isolation: The water can be removed under reduced pressure to yield the crude sodium phenylmethanesulfonate salt.
-
Acidification: To obtain the free this compound, the sodium salt is dissolved in a minimal amount of water and acidified with a strong acid, such as hydrochloric acid. The free sulfonic acid can then be extracted with a suitable organic solvent.
Safety and Toxicology
Specific toxicological data for this compound is limited. However, as a strong acid, it should be handled with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7] Strong acids are corrosive and can cause severe skin burns and eye damage upon contact.[8] Inhalation of vapors or mists can cause respiratory irritation.[8] The toxicological profiles of related compounds, such as benzenesulfonic acid and p-toluenesulfonic acid, indicate low potential for carcinogenicity, genotoxicity, or reproductive and developmental effects.[7][9]
Conclusion and Future Outlook
This compound is a sulfonic acid derivative with potential applications in organic synthesis and as a chemical intermediate. However, a significant lack of comprehensive and publicly available data on its specific properties, synthesis, and applications hinders its broader utilization. Further research is warranted to fully characterize this compound, including detailed studies on its physicochemical properties, the development of optimized and validated synthetic protocols, and an exploration of its catalytic activity in a range of organic transformations. Such studies would provide a more complete understanding of this compound and could unlock its potential for new applications in research and industry.
References
- 1. (Benzylamino)(phenyl)methanesulfonic Acid|RUO [benchchem.com]
- 2. Phenylmethanesulfinic Acid|Research Chemical|Supplier [benchchem.com]
- 3. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capitalresin.com [capitalresin.com]
- 5. CID 144474488 | C7H7O3S+ | CID 144474488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ndep.nv.gov [ndep.nv.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. canada.ca [canada.ca]
An In-depth Technical Guide to Phenylmethanesulfonic Acid: Discovery and History
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the discovery, history, and key technical data of Phenylmethanesulfonic acid. Also known as α-toluenesulfonic acid or benzylsulfonic acid, this organosulfur compound has found utility in various chemical applications.
Discovery and Historical Context
The precise moment of discovery for this compound is not definitively documented in a singular, seminal publication. Its emergence is intertwined with the broader development of organosulfur chemistry and sulfonation reactions in the 19th century. Early investigations into the reaction of sulfuric acid with toluene (B28343), such as the work by Jaworsky in 1869 and later by Engelhardt and Latschinoff, primarily focused on the sulfonation of the aromatic ring, yielding toluenesulfonic acid isomers.
The functionalization of the benzylic methyl group to a sulfonic acid likely arose from subsequent explorations of benzylic functionalization and the oxidation of related sulfur-containing compounds. While a specific "discoverer" is not clearly named in the historical chemical literature, the synthesis of this compound would have become feasible through established reactions such as the treatment of benzyl (B1604629) halides with sulfites or the oxidation of benzyl mercaptans. These synthetic routes were part of the expanding arsenal (B13267) of organic chemistry in the late 19th and early 20th centuries.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in synthesis and for understanding its behavior in different chemical environments.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃S | |
| Molecular Weight | 172.20 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Data not consistently available | |
| pKa | Strong acid | [1] |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Experimental Protocols
Several methods have been developed for the synthesis of this compound. The following section details some of the key experimental protocols.
Sulfonation of Toluene (Side-Chain)
While direct sulfonation of toluene typically occurs on the aromatic ring, specific conditions can favor side-chain sulfonation. However, this method is less common due to the formation of byproducts.
From Benzyl Halides
A more common and controlled method for the synthesis of this compound involves the nucleophilic substitution of a benzyl halide with a sulfite (B76179) salt.
Experimental Protocol: Synthesis from Benzyl Chloride
-
Reaction Setup: A solution of sodium sulfite (Na₂SO₃) in water is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Addition of Benzyl Chloride: Benzyl chloride is added to the stirred sulfite solution.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.
-
Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
Oxidation of Benzyl Mercaptan
Another viable synthetic route is the oxidation of benzyl mercaptan (benzylthiol).
Experimental Protocol: Oxidation of Benzyl Mercaptan
-
Reaction Setup: Benzyl mercaptan is dissolved in a suitable solvent, such as acetic acid, in a reaction vessel.
-
Oxidant Addition: A strong oxidizing agent, such as hydrogen peroxide or nitric acid, is added dropwise to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the this compound. This may involve solvent removal and precipitation.
-
Purification: The product is purified by recrystallization.
Signaling Pathways and Experimental Workflows
While this compound itself is not typically a direct participant in signaling pathways in the same manner as biologically active molecules, its derivatives, such as Phenylmethylsulfonyl fluoride (B91410) (PMSF), are widely used in biochemical and cell biology research. PMSF is a well-known inhibitor of serine proteases, and its use is a critical step in many experimental workflows aimed at studying protein function and signaling cascades.
The following diagram illustrates a generalized workflow for cell lysis and protein extraction, a common procedure where PMSF is employed to prevent protein degradation by proteases.
References
Spectroscopic Data of Phenylmethanesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for phenylmethanesulfonic acid (also known as α-toluenesulfonic acid or benzylsulfonic acid). The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with standardized experimental protocols for data acquisition. Due to the limited availability of directly published experimental spectra for this compound, the presented data is a combination of predicted values and data from structurally similar compounds.
Spectroscopic Data
The structural formula of this compound is C₆H₅CH₂SO₃H. The expected spectroscopic data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| C₆H₅- (Aromatic) | 7.2 - 7.5 | Multiplet |
| -CH₂- (Benzylic) | 4.0 - 4.5 | Singlet |
| -SO₃H (Sulfonic Acid) | 10.0 - 12.0 | Broad Singlet |
Note: The chemical shift of the sulfonic acid proton is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -C H₂- | 55 - 65 |
| Aromatic C -H | 125 - 135 |
| Aromatic C -CH₂ | 135 - 145 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (in SO₃H) | 2500 - 3300 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| S=O stretch (sulfonic acid) | 1150 - 1250 and 1030 - 1080 | Strong |
| C-S stretch | 690 - 770 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for an organic compound like this compound.
¹H NMR Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is crucial as the acidic proton of the sulfonic acid group can exchange with protons in protic solvents.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[1]
-
-
Data Acquisition :
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Spectroscopy
-
Sample Preparation :
-
A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR. Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
-
Data Acquisition :
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon atom.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup :
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
-
Data Acquisition :
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General Workflow for Spectroscopic Analysis.
References
Methodological & Application
Application Notes and Protocols: Phenylmethanesulfonic Acid as a Catalyst in Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a cornerstone reaction in organic synthesis, pivotal for the creation of a diverse range of molecules, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The reaction, which involves the condensation of a carboxylic acid and an alcohol, is frequently sluggish and necessitates catalysis to achieve viable yields and reaction rates. While mineral acids like sulfuric acid are potent catalysts, their corrosive nature and the challenges associated with their removal from reaction mixtures pose significant drawbacks.
Aromatic sulfonic acids, such as phenylmethanesulfonic acid (PMSA), also known as benzylsulfonic acid, have emerged as effective and more manageable alternatives. As strong organic acids, they offer excellent catalytic activity, often with improved solubility in organic reaction media compared to mineral acids. This document provides detailed application notes and protocols for the use of this compound and its analogues as catalysts in esterification reactions.
Catalytic Applications
This compound can be utilized in various forms for esterification catalysis:
-
Homogeneous Catalyst: Directly employed in its soluble form to catalyze liquid-phase reactions.
-
Heterogeneous Catalyst: Utilized as a functional group grafted onto a solid support, such as bentonite (B74815) or silica, which offers the advantages of straightforward separation and potential for catalyst recycling.[1]
These notes will focus on providing protocols applicable to its use as a homogeneous catalyst, with principles that can be adapted for heterogeneous systems.
Data Presentation: Quantitative Analysis of Sulfonic Acid-Catalyzed Esterification Reactions
The following tables summarize quantitative data from representative esterification reactions catalyzed by aromatic sulfonic acids. While specific data for this compound is limited in publicly available literature, the catalytic behavior of benzenesulfonic acid and its derivatives is analogous and provides a strong indication of expected performance.
Table 1: Esterification of Acetic Acid with Various Alcohols Catalyzed by Sulfonated Hyper-Cross-linked Polymers
This table illustrates the catalytic activity of sulfonated polymers in the esterification of acetic acid with different alcohols, providing insight into the versatility of sulfonic acid catalysts.
| Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Acetic Acid Conversion (%) |
| Methanol | Sulfonated Polymer | 1.0 | 60 | 4 | 65.3 |
| n-Butanol | Sulfonated Polymer | 1.0 | 80 | 8 | 53.6 |
| Cyclohexanol | Sulfonated Polymer | 1.0 | 80 | 8 | 15.2 |
| Benzyl alcohol | Sulfonated Polymer | 1.0 | 80 | 8 | 10.5 |
Data adapted from a study on sulfonated hyper-cross-linked polymers, which provides a model for the behavior of sulfonic acid catalysts.[2]
Table 2: Esterification of Glycerol (B35011) with Acetic Acid Catalyzed by Arenesulfonic Acid-Functionalized Bentonite
This table demonstrates the effectiveness of a solid-supported arenesulfonic acid catalyst in the esterification of glycerol.
| Reaction Time (h) | Glycerol Conversion (%) | Selectivity to Monoacetin (%) | Selectivity to Diacetin (%) | Selectivity to Triacetin (%) |
| 0.5 | 96 | 25 | 66 | 9 |
| 1.0 | 98 | 10 | 65 | 25 |
| 2.0 | 99 | 2 | 48 | 50 |
| 3.0 | 99 | 1 | 25 | 74 |
Reaction Conditions: 100°C, Acetic acid/glycerol mole ratio of 7, Toluene (B28343) as azeotropic agent.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving sulfonic acid-catalyzed esterification.
Protocol 1: General Procedure for Homogeneous Esterification using this compound
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using PMSA as a catalyst in a batch reactor.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (3.0 - 10.0 eq, can be used as solvent)
-
This compound (PMSA) (0.01 - 0.05 eq)
-
Anhydrous organic solvent (e.g., toluene, if alcohol is not used as solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq) and the alcohol (3.0 - 10.0 eq). If the alcohol is a solid or a high-boiling liquid, use an appropriate anhydrous solvent like toluene.
-
Catalyst Addition: Add this compound (0.01 - 0.05 eq) to the reaction mixture.
-
Heating and Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For reactions that produce water, a Dean-Stark trap can be used to remove water azeotropically and drive the equilibrium towards the ester product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral or slightly basic.
-
Aqueous Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by distillation or column chromatography as required.
Protocol 2: Heterogeneous Catalysis with Arenesulfonic Acid-Functionalized Bentonite in Glycerol Esterification
This protocol is adapted from a study on the esterification of glycerol with acetic acid using a solid-supported arenesulfonic acid catalyst.[1]
Materials:
-
Glycerol (0.14 mol)
-
Acetic acid (1.0 mol)
-
Arenesulfonic acid-functionalized bentonite (AS-BEN) catalyst (1 g)
-
Toluene (18.57 g, as azeotropic agent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: Dehydrate the AS-BEN catalyst at 110°C for 3 hours before use to remove any adsorbed water.
-
Reaction Setup: In a reaction vessel equipped with a Dean-Stark trap, combine glycerol (0.14 mol), acetic acid (1.0 mol), toluene (18.57 g), and the pre-activated AS-BEN catalyst (1 g).
-
Reaction: Heat the reaction mixture to 100°C. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of glycerol and the selectivity towards mono-, di-, and triacetin.
-
Catalyst Recovery: After the reaction, the solid catalyst can be recovered by filtration, washed with a suitable solvent, dried, and potentially reused.
-
Product Isolation: The liquid product mixture can be purified by distillation to remove the solvent and unreacted starting materials.
Mandatory Visualizations
Caption: Mechanism of Sulfonic Acid-Catalyzed Esterification.
Caption: General Experimental Workflow for Esterification.
References
Phenylmethanesulfonyl Fluoride (PMSF): Application Notes and Protocols for Robust Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Phenylmethanesulfonyl Fluoride (B91410) (PMSF) in protein extraction protocols. Adherence to these guidelines is critical for preserving protein integrity by inhibiting serine protease activity, thereby ensuring the reliability and reproducibility of downstream applications in research and drug development.
Introduction
Phenylmethanesulfonyl fluoride (PMSF) is a widely utilized and indispensable tool in biochemistry and molecular biology for the inhibition of serine proteases, such as trypsin and chymotrypsin.[1][2] Upon cell lysis, the release of endogenous proteases can lead to the rapid degradation of target proteins, compromising experimental outcomes.[2] PMSF acts as an irreversible inhibitor by covalently modifying the active site serine residue of these proteases, thus preventing proteolytic degradation.[1][2] However, its efficacy is critically dependent on its limited stability in aqueous solutions and the precise timing of its addition to the extraction workflow.[2]
Mechanism of Action
PMSF irreversibly inhibits serine proteases through a process called sulfonylation. The catalytic triad (B1167595) (Aspartate-Histidine-Serine) in the active site of a serine protease activates the serine hydroxyl group.[1] This activated serine performs a nucleophilic attack on the sulfur atom of PMSF's sulfonyl fluoride group.[1] This results in the formation of a stable, covalent sulfonyl-enzyme adduct and the displacement of the fluoride ion, rendering the enzyme catalytically inactive.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the effective use of PMSF.
Table 1: PMSF Stability in Aqueous Solutions at 25°C [2][3]
| pH | Half-life |
| 7.0 | 110 minutes |
| 7.5 | 55 minutes |
| 8.0 | 35 minutes |
Table 2: Recommended PMSF Stock and Working Concentrations [2][3][4]
| Parameter | Concentration Range | Recommended Solvents |
| Stock Solution | 100-200 mM | Anhydrous isopropanol, ethanol, or DMSO[2] |
| Final Working Concentration | 0.1-1 mM | Lysis Buffer (e.g., RIPA, Tris-HCl based)[2][4] |
Table 3: Solubility of PMSF [5]
| Solvent | Solubility |
| Anhydrous Ethanol | ~200 mM |
| Anhydrous Methanol | ~200 mM |
| Anhydrous 2-Propanol (Isopropanol) | ~200 mM |
| Dimethyl Sulfoxide (DMSO) | ~250 mg/mL |
Experimental Protocols
Preparation of PMSF Stock Solution (100 mM)
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder
-
Anhydrous isopropanol, ethanol, or DMSO[2]
-
Sterile microcentrifuge tubes
Procedure:
-
Safety First: PMSF is a toxic compound. Always handle PMSF powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][4]
-
Weigh out 17.4 mg of PMSF powder.[2]
-
Dissolve the PMSF in 1 mL of anhydrous isopropanol, ethanol, or DMSO to a final concentration of 100 mM.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months under these conditions.[2]
Addition of PMSF to Lysis Buffer
The Golden Rule: Due to its rapid degradation in aqueous solutions, PMSF must be added to the lysis buffer immediately before initiating cell or tissue lysis.[2] This ensures that the inhibitor is active at the moment proteases are released.[2]
Procedure:
-
Retrieve an aliquot of the 100 mM PMSF stock solution from the -20°C freezer and thaw it.
-
Just before use, add the PMSF stock solution to your chilled lysis buffer to achieve the desired final working concentration (typically 0.1-1 mM).[2][4] For a final concentration of 1 mM, add 10 µL of the 100 mM stock solution to every 1 mL of lysis buffer.[2]
-
Mix the buffer thoroughly by vortexing or inverting the tube.
-
Immediately proceed with your protein extraction protocol by adding the PMSF-containing lysis buffer to your cell pellet or tissue sample.
Limitations and Considerations
-
Specificity: PMSF is not a universal protease inhibitor. It primarily targets serine proteases and will not inhibit metalloproteases, most cysteine proteases, or aspartic proteases.[2][6]
-
Protease Inhibitor Cocktails: For broader protection against a wider range of proteases, PMSF is often used in conjunction with a protease inhibitor cocktail.[2][7] These cocktails contain a mixture of inhibitors targeting different protease classes.[7]
-
Toxicity: PMSF is a cytotoxic chemical and should be handled with caution in a fume hood.[4]
-
Aqueous Instability: The short half-life of PMSF in aqueous buffers necessitates its fresh addition immediately before each use.[2][8]
Visualizations
Caption: Mechanism of serine protease inhibition by PMSF.
Caption: Experimental workflow for protein extraction using PMSF.
References
Application of Phenylmethanesulfonyl Fluoride (PMSF) in Proteomics Sample Preparation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonyl fluoride (B91410) (PMSF) is a widely utilized serine protease inhibitor crucial for preserving protein integrity during proteomics sample preparation.[1][2] Upon cell lysis or tissue homogenization, endogenous proteases are released, which can rapidly degrade proteins of interest, leading to inaccurate quantification and misleading results in downstream analyses such as two-dimensional gel electrophoresis (2D-PAGE), mass spectrometry (MS), and Western blotting.[3] PMSF effectively prevents this degradation by irreversibly inhibiting a broad range of serine proteases, including trypsin, chymotrypsin, and thrombin.[2] These application notes provide detailed protocols and critical considerations for the effective use of PMSF in proteomics workflows.
Mechanism of Action
PMSF acts as an irreversible inhibitor by covalently modifying the active site serine residue of serine proteases. The sulfonyl fluoride group of PMSF reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl-enzyme complex.[1] This modification permanently inactivates the enzyme, thus preventing it from cleaving peptide bonds. It is important to note that PMSF does not inhibit all classes of proteases, such as metalloproteases, most cysteine proteases, or aspartic proteases.[1] Therefore, for comprehensive protection, PMSF is often used in conjunction with a broader protease inhibitor cocktail.
Key Characteristics and Considerations
Several factors are critical to the successful application of PMSF in proteomics sample preparation:
-
Instability in Aqueous Solutions: PMSF has a limited half-life in aqueous buffers, which is pH-dependent. As the pH increases, the rate of hydrolysis of PMSF also increases. Therefore, it is imperative to add PMSF to the lysis buffer immediately before use.[1]
-
Solubility: PMSF is sparingly soluble in water but readily dissolves in anhydrous organic solvents such as ethanol (B145695), isopropanol (B130326), or dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions are typically prepared in these solvents.
-
Working Concentration: The effective working concentration of PMSF in lysis buffers typically ranges from 0.1 to 1 mM.[4]
-
Toxicity: PMSF is a toxic compound and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood.[3]
Quantitative Data on PMSF Efficacy
The inclusion of PMSF in sample preparation protocols significantly enhances the stability of proteins by inhibiting proteolytic degradation. The following table summarizes the effect of PMSF on preserving enzyme activity over time, demonstrating its efficacy.
| Treatment Condition | Incubation Time (hours) | Average Intrinsic Clearance Rate (mL h⁻¹ mg protein⁻¹)[4] |
| No PMSF | 2 | 1.41 ± 0.01 |
| 1 µM PMSF | 2 | 1.75 ± 0.01 |
| 10 µM PMSF | 2 | 1.84 ± 0.02 |
Data from a study on the effect of PMSF on phenanthrene (B1679779) clearance in trout liver S9 fractions. The intrinsic clearance rate is a measure of the metabolic activity of enzymes, which can be diminished by proteolytic degradation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder
-
Anhydrous isopropanol (or ethanol or DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a chemical fume hood, carefully weigh out 17.42 mg of PMSF powder.
-
Transfer the PMSF powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous isopropanol to the tube.
-
Vortex the solution until the PMSF is completely dissolved.
-
Aliquot the 100 mM PMSF stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.
Protocol 2: General Protocol for Protein Extraction from Cultured Cells
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
100 mM PMSF stock solution (from Protocol 1)
-
Protease inhibitor cocktail (optional, for broader protection)
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to the dish.
-
Immediately before adding the lysis buffer to the cells, add PMSF from the 100 mM stock solution to a final concentration of 1 mM (e.g., add 10 µL of 100 mM PMSF to 1 mL of lysis buffer). If using a protease inhibitor cocktail, add it according to the manufacturer's instructions.
-
Use a cell scraper to gently scrape the cells off the dish and into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 3: Sample Preparation for Two-Dimensional Gel Electrophoresis (2D-PAGE)
Materials:
-
Protein extract (from Protocol 2)
-
2D Lysis/Rehydration Buffer (e.g., 7 M urea (B33335), 2 M thiourea, 4% CHAPS, 40 mM DTT, and 0.5% IPG buffer)
-
100 mM PMSF stock solution (from Protocol 1)
Procedure:
-
Prepare the 2D Lysis/Rehydration Buffer.
-
Just before use, add PMSF to the 2D Lysis/Rehydration Buffer to a final concentration of 1 mM.
-
Add the prepared buffer to your protein pellet or concentrated protein sample.
-
Incubate at room temperature for at least 1 hour with occasional vortexing to ensure complete solubilization.
-
Centrifuge the sample at 14,000 x g for 15 minutes to pellet any insoluble material.
-
The supernatant is now ready for isoelectric focusing (IEF), the first dimension of 2D-PAGE.
Protocol 4: Sample Preparation for Mass Spectrometry (MS)
Materials:
-
Protein extract (from Protocol 2)
-
Denaturing buffer (e.g., 8 M urea in 50 mM ammonium (B1175870) bicarbonate)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)
-
Trypsin (mass spectrometry grade)
-
100 mM PMSF stock solution (from Protocol 1)
Procedure:
-
To your protein extract, add denaturing buffer.
-
It is critical that PMSF was added during the initial lysis step to prevent degradation prior to denaturation.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C for protein digestion.
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalt the resulting peptide mixture using a C18 spin column or equivalent.
-
The purified peptides are now ready for analysis by mass spectrometry.
Visualizations
Experimental Workflow for Proteomics Sample Preparation with PMSF
Caption: Workflow for proteomics sample preparation highlighting the critical step of adding PMSF.
Inhibition of Protease-Mediated Degradation of Signaling Proteins
Caption: PMSF protects phosphorylated signaling proteins like EGFR from degradation by serine proteases.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
Phenylmethanesulfonic Acid: Absence of Evidence as a Standard in Analytical Chemistry
Despite a comprehensive search of scientific literature and supplier databases, there is a notable lack of documented applications for phenylmethanesulfonic acid (PMSA) as a standard in analytical chemistry. This suggests that PMSA is not commonly used for this purpose in research, drug development, or routine analytical testing.
In contrast, a closely related compound, methanesulfonic acid (MSA) , sees broader application in analytical chemistry, particularly in chromatography. To provide relevant information for researchers and scientists in the field, the following sections detail the application of MSA, which may serve as a useful alternative or point of comparison.
Alternative: Methanesulfonic Acid (MSA) in Analytical Chemistry
Methanesulfonic acid is frequently employed as a mobile phase additive in chromatography and as a counter-ion in pharmaceutical formulations. Its properties make it suitable for various analytical applications.
Application in Ion Chromatography
Methanesulfonic acid is used in the analysis of various anions and can be a component of analytical standards for ion chromatography. For instance, it is a component in anion standard mixes for suppressed conductivity ion chromatography.
A common application is the determination of MSA as an impurity or degradation product in pharmaceutical substances. For example, the presence of MSA in the drug busulfan (B1668071) indicates its instability, and therefore monitoring its levels is crucial.
This protocol is adapted from a method proposed for the United States Pharmacopeia (USP).
Objective: To quantify the amount of methanesulfonic acid in a busulfan drug substance.
Instrumentation:
-
Ion Chromatograph (IC) with a suppressed conductivity detector.
-
Analytical Column: Dionex IonPac AS11-HC.
-
Guard Column: Dionex IonPac AG11-HC.
Reagents and Materials:
-
Methanesulfonic acid (MSA) standard
-
Busulfan sample
-
Acetonitrile (B52724), HPLC grade
-
Deionized water, 18.2 MΩ·cm
-
Solid Phase Extraction (SPE) cartridges, C18
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of MSA (e.g., 0.03 mg/mL) in acetonitrile.
-
Prepare a working standard solution (e.g., 1.5 µg/mL) by diluting the stock solution in deionized water or a mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Prepare a stock solution of the busulfan sample (e.g., 20 mg/mL) in acetonitrile.
-
Dilute the sample stock solution to a working concentration (e.g., 1 mg/mL) in deionized water.
-
-
Solid Phase Extraction (for both standard and sample):
-
Condition a C18 SPE cartridge by sequentially rinsing with 6 mL of acetonitrile, 6 mL of water, and 1.5 mL of the standard or sample solution.
-
Load 1.5 mL of the standard or sample solution onto the conditioned cartridge.
-
Collect the eluate for analysis.
-
-
Chromatographic Conditions:
-
The specific mobile phase composition and gradient are method-dependent but typically involve an aqueous buffer.
-
Flow rate and injection volume are optimized for the specific column and instrument.
-
-
Detection:
-
Suppressed conductivity detection is used to monitor the MSA peak.
-
Data Analysis: The concentration of MSA in the sample is determined by comparing the peak area of MSA in the sample chromatogram to the peak area of the MSA standard.
| Parameter | Value |
| Linearity (Correlation Coefficient) | > 0.999 |
| Limit of Quantitation (LOQ) | 0.6 ppm |
| Recovery | 80-115% |
| Precision (%RSD) | < 5.0% |
Application as a Derivatization Reagent for Analysis of Alkyl Mesylates
While not this compound, methods exist for the derivatization of potentially genotoxic impurities like methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS) that can be present in methanesulfonic acid. This is crucial for pharmaceutical quality control. One such method uses N,N-diethyldithiocarbamate as a derivatization reagent to allow for UV detection in HPLC.
Objective: To determine the levels of MMS and EMS in methanesulfonic acid by HPLC-UV after derivatization.
Reagents and Materials:
-
Methanesulfonic acid sample
-
N,N-diethyldithiocarbamate
-
Sodium hydroxide (B78521)
-
N,N-dimethylacetamide
-
Acetonitrile, HPLC grade
-
Deionized water
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the methanesulfonic acid sample (e.g., 250 mg) in a water/acetonitrile mixture.
-
Add a sodium hydroxide solution.
-
-
Derivatization:
-
Add a solution of N,N-diethyldithiocarbamate (e.g., 2.0 mg/mL) to the sample mixture.
-
Dilute with N,N-dimethylacetamide.
-
Heat the reaction mixture (e.g., at 80°C for 1 hour).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an ammonium acetate solution.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 277 nm.
-
Data Analysis: The concentrations of the derivatized MMS and EMS are determined from a calibration curve prepared using derivatized standards.
Visualizing the Workflow
Below are diagrams illustrating the experimental workflows described above.
Caption: Workflow for the determination of MSA in Busulfan.
Caption: Workflow for derivatization and analysis of alkyl mesylates.
Application Notes: Preparation and Use of Phenylmethanesulfonyl Fluoride (PMSF) Stock Solutions
Introduction
Phenylmethanesulfonyl fluoride (B91410) (PMSF) is a widely used inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[1][2][3] It plays a critical role in biochemical and molecular biology research by preventing the degradation of proteins of interest during procedures like cell lysis and protein extraction.[1][2] PMSF acts by irreversibly sulfonating the hydroxyl group of the active site serine residue within these enzymes, rendering them inactive.[2][4][5]
A key characteristic of PMSF is its high instability and limited solubility in aqueous solutions.[2][6][7] Its half-life in aqueous buffers is short, decreasing as the pH increases (e.g., approximately 110 minutes at pH 7 and 35 minutes at pH 8).[8][9][10] Consequently, PMSF cannot be added directly to lysis buffers. Instead, it is essential to first prepare a concentrated stock solution in an anhydrous organic solvent. This stock solution is then added to the aqueous buffer immediately before use to achieve an effective inhibitory concentration, typically between 0.1 and 1 mM.[2][6]
Safety Precautions
PMSF is an acutely toxic and corrosive compound.[1][11][12] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[11][12] Therefore, all handling of PMSF powder and its solutions must be performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is recommended), and safety goggles.[1][12] Facilities should be equipped with an eyewash station and a safety shower.[11]
Quantitative Data Summary
The following table summarizes the key parameters for preparing and storing PMSF stock solutions.
| Parameter | Value | Solvents | Notes |
| Molecular Weight | 174.2 g/mol | N/A | Chemical Formula: C₇H₇FO₂S.[6] |
| Typical Stock Concentration | 100 mM - 200 mM | Anhydrous Isopropanol (B130326), Ethanol, DMSO | A 100 mM solution is prepared by dissolving 17.42 mg of PMSF in 1 mL of solvent.[1][6][13] |
| Effective Working Concentration | 0.1 mM - 1 mM | Aqueous Buffers (e.g., Lysis Buffer) | The stock solution should be diluted immediately before use.[2][6][13] |
| Storage Temperature | -20°C | Anhydrous Isopropanol, Ethanol, DMSO | Store in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][6][14] |
| Stock Solution Stability | Up to 9 months at -20°C in anhydrous solvent.[1][5] | Anhydrous Isopropanol, Ethanol, DMSO | Lyophilized powder is stable for 24 months at room temperature.[13] |
| Aqueous Solution Half-Life | ~35 minutes at pH 8.0 (25°C) | Aqueous Buffers | Half-life is pH-dependent and decreases with increasing pH.[9][10] |
Experimental Protocol
Protocol: Preparation of a 100 mM PMSF Stock Solution in Anhydrous Isopropanol
This protocol describes the preparation of a 100 mM stock solution of PMSF, a commonly used concentration for laboratory applications.
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder (CAS 329-98-6)
-
Anhydrous (100%) isopropanol[6]
-
Analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes for aliquoting[1]
-
Vortex mixer
-
Appropriate PPE: lab coat, safety goggles, chemical-resistant gloves[1]
-
Certified chemical fume hood[1]
Procedure:
-
Safety First : Perform all steps inside a certified chemical fume hood.[1] Ensure you are wearing all required personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.[12]
-
Weigh PMSF : Carefully weigh out 17.42 mg of PMSF powder on an analytical balance.[1]
-
Dissolve PMSF : Transfer the weighed powder into a sterile conical tube. Add 1 mL of anhydrous isopropanol to the tube.[1]
-
Mix Solution : Securely cap the tube and vortex the solution until the PMSF powder is completely dissolved.[1] Gentle warming to room temperature may be applied if the PMSF is slow to dissolve, but avoid excessive heat.[1][7]
-
Aliquot for Storage : Dispense the 100 mM PMSF stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.[1][6] This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Store : Label the aliquots clearly and store them at -20°C.[1][6] Under these conditions, the stock solution is stable for up to 9 months.[1]
-
Usage : When needed, thaw a single aliquot. Add the required volume to your lysis buffer or other aqueous solution immediately before use to achieve the desired final concentration (typically 0.1-1 mM).[8][13]
Visualizations
The following diagrams illustrate the mechanism of action of PMSF and the experimental workflow for preparing a stock solution.
Caption: Covalent modification of the active site serine residue by PMSF.
Caption: Workflow for preparing a 100 mM PMSF stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. biofargo.com [biofargo.com]
- 3. biocompare.com [biocompare.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. PMSF | Protocols Online [protocolsonline.com]
- 9. PMSF - Wikipedia [en.wikipedia.org]
- 10. fn-test.com [fn-test.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. purdue.edu [purdue.edu]
- 13. PMSF | Cell Signaling Technology [cellsignal.com]
- 14. How to make a 1 M PMSF Stock Solution [protocols.io]
Application Notes & Protocols: Phenylmethanesulfonic Acid and Related Sulfonic Acid Ligands in Ion-Exchange Chromatography
Introduction
While Phenylmethanesulfonic acid (PMSA) itself is not commonly used as a direct ligand or functional group in the manufacturing of ion-exchange chromatography resins, the core functional group, the sulfonic acid, is fundamental to a major class of chromatography materials: strong cation exchangers. The principles governing the use of PMSA as a potential, albeit niche, mobile phase additive or analyte are best understood through the lens of these widely used sulfonic acid-based resins.
This document provides detailed application notes and protocols for the use of sulfonic acid-functionalized resins in ion-exchange chromatography, the most relevant context for a researcher interested in the chromatographic behavior of this compound. We will cover the principles of strong cation exchange chromatography, key applications, and detailed experimental protocols.
Principle of Strong Cation Exchange (SCX) Chromatography
Strong cation exchange chromatography is a powerful technique used for the separation of positively charged molecules. The stationary phase consists of a solid support, typically a polymer like polystyrene-divinylbenzene or agarose, that is functionalized with a high density of covalently attached sulfonic acid groups (-SO₃⁻). These groups are strong acids, meaning they remain deprotonated and negatively charged over a wide pH range (typically pH 2-12).
When a sample is loaded onto the column at a low pH, positively charged molecules (cations) in the sample bind to the negatively charged sulfonic acid groups on the resin. The separation is then achieved by eluting the bound molecules using a gradient of increasing salt concentration or by increasing the pH of the mobile phase. Molecules with a lower net positive charge will elute first, while those with a higher positive charge will bind more tightly and elute at higher salt concentrations or pH.
Key Applications
Sulfonic acid-based strong cation exchangers are widely used in various fields, particularly in the analysis and purification of biomolecules and small molecules.
-
Protein and Peptide Purification: SCX is a cornerstone technique in downstream processing of therapeutic proteins, such as monoclonal antibodies (mAbs). It is highly effective for separating protein variants with subtle charge differences, including deamidation, isomerization, and C-terminal lysine (B10760008) variants.
-
Analysis of Charge Variants: In drug development and quality control, SCX is used to assess the charge heterogeneity of protein-based drugs. This is a critical quality attribute that can impact the efficacy and safety of the product.
-
Separation of Small Molecules: SCX can be employed for the separation of cationic small molecules, including pharmaceuticals, amino acids, and neurotransmitters.
-
Water Analysis: Used for the determination of inorganic cations like sodium, potassium, calcium, and magnesium in water samples.
Quantitative Data Summary
The following tables summarize typical operational parameters and performance characteristics for sulfonic acid-based strong cation exchange chromatography.
Table 1: Typical Operating Parameters for SCX Chromatography
| Parameter | Typical Range | Notes |
| Mobile Phase pH | 2.0 - 12.0 | The sulfonic acid groups remain charged throughout this range. The mobile phase pH is chosen to ensure the analyte of interest is positively charged. |
| Elution Method | Salt Gradient or pH Gradient | A linear or step gradient of an eluting salt (e.g., NaCl, KCl) is common. pH gradients are also used, particularly for proteins. |
| Salt Concentration | 0 - 1.0 M | The exact concentration depends on the binding affinity of the analytes. |
| Flow Rate | 0.5 - 2.0 mL/min | For analytical scale columns (e.g., 4.6 mm ID). |
| Temperature | Ambient to 60 °C | Higher temperatures can sometimes improve peak shape but may affect protein stability. |
Table 2: Performance Characteristics for mAb Charge Variant Analysis
| Analyte | Column Type | Mobile Phase A | Mobile Phase B | Gradient | Resolution (Main vs. Acidic) |
| Monoclonal Antibody (IgG1) | Strong Cation Exchange, 5 µm | 20 mM MES, pH 6.0 | 20 mM MES, 500 mM NaCl, pH 6.0 | 0-100% B in 30 min | > 1.5 |
| Monoclonal Antibody (IgG2) | Strong Cation Exchange, 10 µm | 10 mM Sodium Phosphate, pH 6.5 | 10 mM Sodium Phosphate, 1 M NaCl, pH 6.5 | 5-50% B in 20 min | > 1.2 |
Experimental Protocols
Protocol 1: General Protocol for Strong Cation Exchange Chromatography
This protocol provides a general workflow for separating a mixture of positively charged analytes.
-
Column Selection: Choose a strong cation exchange column with a suitable particle size and dimension for your application (analytical or preparative).
-
Buffer Preparation:
-
Mobile Phase A (Binding Buffer): Prepare a buffer with a pH at least one unit below the isoelectric point (pI) of the target analyte to ensure a net positive charge. A common choice is 20 mM MES, pH 6.0.
-
Mobile Phase B (Elution Buffer): Prepare the same buffer as Mobile Phase A, but add a high concentration of an eluting salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation and Loading:
-
Dissolve or dilute the sample in Mobile Phase A.
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
Inject the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with 2-3 CVs of Mobile Phase A to remove any unbound components.
-
Apply a linear gradient of Mobile Phase B (e.g., 0-100% B over 30 minutes) to elute the bound analytes.
-
-
Column Regeneration and Storage:
-
Wash the column with 3-5 CVs of a high salt buffer (e.g., Mobile Phase B with 1 M NaCl) to remove any strongly bound components.
-
Equilibrate the column with a storage solution, typically the mobile phase with the addition of a bacteriostatic agent (e.g., 20% ethanol).
-
Protocol 2: Analysis of Monoclonal Antibody Charge Variants
This protocol is specifically tailored for the quality control analysis of therapeutic monoclonal antibodies.
-
Column: Strong Cation Exchange Column, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 6.2.
-
Mobile Phase B: 20 mM Sodium Phosphate, 500 mM NaCl, pH 6.2.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-60% B (linear gradient)
-
35-40 min: 100% B (wash)
-
40-45 min: 10% B (re-equilibration)
-
-
Sample Preparation: Dilute the mAb sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peaks corresponding to the main isoform and the acidic and basic variants. Calculate the relative percentage of each variant.
Visualizations
Caption: General workflow for ion-exchange chromatography.
Caption: Analyte binding and elution in SCX chromatography.
Preserving Protein Integrity: The Critical Role of Phenylmethanesulfonyl Fluoride (PMSF) in Preventing Proteolytic Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The accurate study of proteins and their intricate signaling pathways is fundamental to advancements in biological research and drug development. A significant challenge in these studies is the prevention of proteolytic degradation upon cell lysis, which releases a cascade of endogenous proteases that can rapidly compromise protein integrity. Phenylmethanesulfonyl fluoride (B91410) (PMSF) is a widely utilized and cost-effective irreversible serine protease inhibitor that plays a crucial role in safeguarding protein samples from degradation. These application notes provide a comprehensive overview of PMSF, its mechanism of action, and detailed protocols for its effective use in key molecular biology workflows.
Mechanism of Action
PMSF acts as an irreversible inhibitor of serine proteases, such as trypsin and chymotrypsin, by covalently modifying the active site serine residue.[1] The sulfonyl fluoride group of PMSF reacts with the hydroxyl group of the serine, leading to the formation of a stable sulfonyl-enzyme complex and rendering the protease permanently inactive.[1] It is important to note that PMSF does not inhibit all classes of proteases and is often used in combination with other inhibitors to achieve broad-spectrum protection against cysteine, aspartic, and metalloproteases.[1][2]
Quantitative Data Summary
For consistent and reproducible results, adherence to recommended concentrations and an awareness of PMSF's stability are critical. The following tables summarize key quantitative data for the use of PMSF and provide a comparison with other common protease inhibitors.
Table 1: PMSF Properties and Working Conditions
| Parameter | Value | Notes |
| Target Proteases | Serine proteases (e.g., trypsin, chymotrypsin, thrombin)[3] | Also reported to inhibit some cysteine proteases like papain.[4] |
| Mechanism of Action | Irreversible covalent modification of the active site serine[1] | Forms a stable sulfonyl-enzyme complex. |
| Typical Stock Concentration | 100-200 mM[4] | Prepared in anhydrous solvents like isopropanol (B130326), ethanol (B145695), or DMSO.[4] |
| Typical Working Concentration | 0.1 - 1 mM[3][4] | A final concentration of 1 mM is commonly recommended.[5] |
| Solubility | Soluble in isopropanol, ethanol, methanol, and DMSO[4] | Limited solubility in water. |
| Stability of Stock Solution | Stable for several months at -20°C[4] | Use of anhydrous solvents is crucial for stability.[4] |
Table 2: Half-life of PMSF in Aqueous Solutions at 25°C
| pH | Half-life |
| 7.0 | ~110 minutes |
| 7.5 | ~55 minutes |
| 8.0 | ~35 minutes |
Data compiled from multiple sources.[1][6]
The Golden Rule of PMSF Usage: Due to its rapid hydrolysis in aqueous solutions, PMSF must be added to the lysis buffer immediately before use. [1][7] This ensures its activity at the critical moment of protease release.
Experimental Protocols
The following are detailed protocols for common molecular biology techniques, incorporating the use of PMSF to prevent proteolytic degradation.
Protocol 1: Preparation of PMSF Stock Solution (100 mM)
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder
-
Anhydrous isopropanol (or ethanol or DMSO)
-
Sterile conical tube (15 mL)
-
Vortex mixer
-
Aliquot tubes (1.5 mL)
Procedure:
-
In a chemical fume hood, carefully weigh out 17.4 mg of PMSF powder.[4]
-
Transfer the powder to a 15 mL conical tube.
-
Add anhydrous isopropanol to a final volume of 1 mL to achieve a 100 mM stock solution.
-
Tightly cap the tube and vortex until the PMSF is completely dissolved.[4]
-
Aliquot the stock solution into smaller, single-use volumes in 1.5 mL tubes.
-
Store the aliquots at -20°C for up to several months.[4]
Protocol 2: Cell Lysis and Protein Extraction for Western Blotting
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
100 mM PMSF stock solution
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer (2X)
Procedure:
-
Cell Preparation:
-
Adherent cells: Place the culture dish on ice, aspirate the media, and wash the cells twice with ice-cold PBS.[5]
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.
-
-
Lysis Buffer Preparation: Immediately before use, add PMSF to the chilled RIPA Lysis Buffer to a final concentration of 1 mM. For example, add 10 µL of 100 mM PMSF stock to 1 mL of lysis buffer.[5]
-
Cell Lysis:
-
Adherent cells: Add the PMSF-supplemented lysis buffer to the plate and use a cell scraper to detach the cells.[5]
-
Suspension cells: Resuspend the cell pellet in the PMSF-supplemented lysis buffer.
-
-
Incubation: Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.[5]
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method.
-
Sample Preparation for SDS-PAGE: Dilute the lysate with 2X Laemmli sample buffer to the desired final concentration (e.g., 20-30 µg of protein per lane).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[5] The samples are now ready for SDS-PAGE or can be stored at -80°C.
Protocol 3: Immunoprecipitation (IP)
Materials:
-
Cell lysate (prepared as in Protocol 2, using a non-denaturing lysis buffer like one without SDS)
-
Primary antibody specific for the protein of interest
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., lysis buffer with 1 mM PMSF)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5) or Laemmli sample buffer
-
Rotating platform
Procedure:
-
Lysate Preparation: Prepare cell lysate as described in Protocol 2, ensuring the lysis buffer is suitable for preserving protein-protein interactions (typically non-denaturing). Add 1 mM PMSF to the lysis buffer immediately before use.[5]
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of protein A/G beads to 500 µg - 1 mg of cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[5]
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate (the optimal concentration should be empirically determined).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[5]
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of fresh protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.[5]
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with 500 µL of ice-cold wash buffer (containing 1 mM PMSF).[5]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For mass spectrometry or functional assays: Add elution buffer to release the protein of interest.
-
For Western Blot analysis: Resuspend the beads in 1X Laemmli sample buffer and boil for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.[5]
-
Visualizations
The following diagrams illustrate the mechanism of PMSF, a typical experimental workflow, and a signaling pathway where proteolytic degradation is a key regulatory step.
Concluding Remarks
The integrity of protein samples is paramount for the reliability and reproducibility of experimental data. PMSF remains a cornerstone for the inhibition of serine proteases during protein extraction workflows. By understanding its mechanism, limitations, and, most importantly, the critical timing of its addition to lysis buffers, researchers can effectively prevent proteolytic degradation. The protocols provided herein offer a robust framework for the successful application of PMSF in preserving valuable protein samples for a wide range of downstream analyses, ultimately contributing to the generation of high-quality and impactful scientific data.
References
Application Notes and Protocols for Phenylmethanesulfonic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonic acid (PMSA), an analogue of the widely utilized p-toluenesulfonic acid (PTSA) and methanesulfonic acid (MSA), is a strong organic acid that serves as a highly effective catalyst in various transformations crucial to pharmaceutical synthesis. Its solid, non-oxidizing nature makes it a convenient and often milder alternative to mineral acids like sulfuric acid. These application notes provide an overview of the key uses of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and comparative data. While specific data for PMSA is often proprietary, the protocols and data presented here are based on established procedures for analogous sulfonic acids, providing a strong predictive framework for its application.
Application Note 1: Acid-Catalyzed Esterification (Fischer Esterification)
Application: this compound is an excellent catalyst for the Fischer esterification of carboxylic acids, including amino acids, to produce esters. Esterification is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs) and their intermediates, enhancing properties such as solubility and bioavailability.
Mechanism: The reaction proceeds via protonation of the carboxylic acid carbonyl group by this compound, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol, followed by elimination of water, yields the ester.
Advantages:
-
High catalytic activity.
-
Milder reaction conditions compared to strong mineral acids, reducing charring and side reactions.
-
Good solubility in organic solvents.
Experimental Protocol: Fischer Esterification of Benzoic Acid
Objective: To synthesize methyl benzoate (B1203000) from benzoic acid and methanol (B129727) using this compound as a catalyst.
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
This compound (PMSA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (saturated aqueous solution, brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol) and anhydrous methanol (20 mL).
-
Stir the mixture until the benzoic acid is fully dissolved.
-
Add this compound (0.174 g, 1 mmol, 10 mol%).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst, and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl benzoate.
-
Purify the product by distillation or column chromatography if necessary.
Expected Yield: 85-95%
Quantitative Data for Sulfonic Acid Catalyzed Esterification
| Catalyst | Substrate | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| PMSA (inferred) | Benzoic Acid | Methanol | 10 | 4-6 | 85-95 | Analogous to PTSA |
| p-Toluenesulfonic Acid | Hippuric Acid | Cyclohexanol | 5 | 30 | 96 | [1] |
| Sulfuric Acid | Benzoic Acid | Methanol | Catalytic | 1 | 90 | [1] |
| Sulfuric Acid | Lauric Acid | Ethanol (B145695) | Catalytic | 1 | >90 | [2] |
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification using a sulfonic acid catalyst.
Application Note 2: Synthesis of Heterocyclic Compounds
Application: this compound is an effective catalyst for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals. A notable example is the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are known for a wide range of biological activities, including antiviral and antihypertensive properties.[3]
Mechanism: In the Biginelli reaction, this compound catalyzes the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). The acid protonates the aldehyde, activating it for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps.
Advantages:
-
Efficiently promotes multi-component reactions.
-
High atom economy.
-
Simpler work-up compared to reactions using mineral acids.
Experimental Protocol: Biginelli Reaction for DHPM Synthesis
Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Urea
-
Ethanol
-
This compound (PMSA)
-
Ice-cold water
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Add ethanol (15 mL) to the flask.
-
Add this compound (0.174 g, 1 mmol, 10 mol%) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure DHPM.
Expected Yield: 80-90%
Quantitative Data for Sulfonic Acid Catalyzed Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) | Reference |
| PMSA (inferred) | Benzaldehyde | Ethyl Acetoacetate | Urea | 2-4 | 80-90 | Analogous to PTSA |
| p-Toluenesulfonic Acid | Various Aldehydes | Acetoacetanilide | Urea/Thiourea | 5-6 | 75-89 | [4] |
| Calix[5]arene sulfonic acid | Various Aldehydes | Ethyl Acetoacetate | Urea/Thiourea | 0.5-1.5 | 46-93 | [3] |
Biginelli Reaction Signaling Pathway
Caption: Simplified mechanism of the Biginelli reaction catalyzed by a strong acid.
Application Note 3: Deprotection of Boc-Protected Amines
Application: this compound can be used for the deprotection of the tert-butyloxycarbonyl (Boc) group, a common protecting group for amines in peptide synthesis and other pharmaceutical manufacturing processes. The acidic conditions facilitate the cleavage of the Boc group to reveal the free amine.[6][7]
Mechanism: The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen. This is followed by the elimination of isobutylene (B52900) and carbon dioxide, leaving the protonated amine.
Advantages:
-
Effective for substrates where milder acidic conditions are preferred over harsher reagents like trifluoroacetic acid (TFA).
-
Can offer selectivity in the presence of other acid-sensitive groups.
Experimental Protocol: Boc Deprotection
Objective: To deprotect Boc-protected aniline (B41778) to yield aniline hydrochloride.
Materials:
-
N-Boc-aniline
-
This compound (PMSA)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Magnetic stirrer, round-bottom flask.
Procedure:
-
Dissolve N-Boc-aniline (1.93 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Add this compound (1.91 g, 11 mmol, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours). Gas evolution (CO₂) will be observed.
-
Upon completion, the product, aniline phenylmethanesulfonate (B8461500) salt, may precipitate.
-
The solvent can be removed under reduced pressure. The resulting salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Expected Yield: >95%
Quantitative Data for Sulfonic Acid in Boc Deprotection
| Catalyst | Substrate | Solvent | Time | Yield (%) | Reference |
| PMSA (inferred) | N-Boc-Amine | DCM | 1-4 h | >95 | Analogous to MSA/PTSA |
| Methanesulfonic Acid | N-Boc-Amine | Methanol | Not specified | Not specified | [7] |
| p-Toluenesulfonic Acid | N-Boc-Amine | Toluene (reflux) | Variable | Good to Excellent | [6] |
| p-Toluenesulfonic Acid | N-Boc-Amine | Neat (Ball Milling) | 10 min | High | [8] |
Boc Deprotection Logical Relationship
Caption: Logical flow of acid-catalyzed Boc deprotection.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
Application Notes and Protocols for the Use of Sulfonic Acids in Peptide Deprotection
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: The Need for Greener Alternatives in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. For decades, Trifluoroacetic acid (TFA) has been the reagent of choice for this "global deprotection" step in Fmoc-based synthesis. However, TFA is classified as a per- and polyfluoroalkyl substance (PFAS), raising significant environmental and health concerns due to its persistence. This has spurred the search for greener, more sustainable alternatives that do not compromise the efficiency and purity of peptide production.
Sulfonic Acids: Promising Alternatives to TFA
Sulfonic acids, such as Methanesulfonic acid (MSA) and Phenylmethanesulfonic acid (PMSA), are emerging as powerful and more environmentally friendly alternatives to TFA for global deprotection in SPPS. MSA, in particular, has been shown to be a highly effective reagent. As a strong, non-volatile, and biodegradable acid, MSA offers a significant reduction in the environmental impact of peptide synthesis. While this compound (PMSA) is a closely related sulfonic acid, its application in peptide deprotection is less documented in the current literature. The data and protocols presented herein are primarily based on studies using MSA, which can serve as a strong starting point for the investigation and application of PMSA and other sulfonic acids.
The primary advantages of using MSA, and potentially PMSA, include:
-
Reduced Environmental Impact : MSA is biodegradable and not a PFAS, unlike TFA.
-
Reduced Acid Consumption : Due to its high acidity, MSA can be used at much lower concentrations (e.g., 2% in a solvent) compared to the typical 95% TFA used in cleavage cocktails.[1]
-
High Efficiency : MSA has been demonstrated to effectively cleave a wide range of protecting groups and release peptides from the resin with high yields.[1]
-
Comparable or Improved Purity : In many cases, peptides cleaved with MSA-based cocktails exhibit purity comparable or even superior to those cleaved with TFA.[2]
Data Presentation: Comparative Performance of MSA and TFA
The following tables summarize the key differences and comparative performance of MSA-based deprotection versus the traditional TFA method.
Table 1: Physical and Environmental Properties of TFA vs. MSA
| Property | Trifluoroacetic Acid (TFA) | Methanesulfonic Acid (MSA) |
| Acid Strength (pKa) | ~0.5 | ~-1.9 |
| Typical Concentration | 95% | 2-16% |
| Solvent | Typically used neat | Formic acid, Dichloromethane (B109758), Acetic Acid, Dimethylcarbonate |
| PFAS Classification | Yes | No |
| Volatility | High | Low |
| Environmental Impact | Persistent, non-biodegradable | Biodegradable |
| Primary Side Reactions | t-butylation of Trp | Formylation of Ser, Thr, Trp, Tyr (reversible) |
Table 2: Comparative Cleavage Efficiency and Purity of Model Peptides
| Peptide Sequence | Deprotection Method | Purity (%) | Cleavage Yield (%) | Notes |
| H-YGGFL-NH₂ | TFA/TIS/H₂O (95:2.5:2.5) | >99 | Not Reported | Standard TFA cleavage. |
| (Leu-Enkephalin) | 2% MSA/TIS/FA (2:2.5:95.5) | 98 | 95 | Minor formylation observed, removed with NH₄OH.[3] |
| H-YSSFL-NH₂ | TFA/TIS/H₂O (95:2.5:2.5) | 98 | Not Reported | Standard TFA cleavage. |
| 2% MSA/TIS/FA (2:2.5:95.5) | 99 | Not Reported | Formylation of Ser reversed with 0.5 M NH₄OH.[2] | |
| H-YTTFL-NH₂ | TFA/TIS/H₂O (95:2.5:2.5) | 99 | Not Reported | Standard TFA cleavage. |
| 2% MSA/TIS/FA (2:2.5:95.5) | 98 | 95 | Formylation of Thr reversed with 0.5 M NH₄OH.[2] | |
| H-YWWFL-NH₂ | TFA/TIS/H₂O (95:2.5:2.5) | 97 | Not Reported | Standard TFA cleavage. |
| 2% MSA/TIS/FA (2:2.5:95.5) | 96 | Not Reported | Formylation of Trp reversed with 0.5 M NH₄OH. | |
| H-YHHFL-NH₂ (His(Boc)) | TFA/TIS/H₂O (95:2.5:2.5) | 97 | Not Reported | Boc protecting group on His. |
| 2% MSA/TIS/FA (2:2.5:95.5) | 96 | Not Reported | Boc group removed effectively. | |
| H-YRRFL-NH₂ (Arg(Pbf)) | TFA/TIS/H₂O (95:2.5:2.5) | 92 | Not Reported | Standard TFA cleavage. |
| 2% MSA/TIS/FA (2:2.5:95.5) for 3h | 80 | 99 | Complete Pbf removal required longer reaction time.[2] |
Potential Side Reactions and Mitigation Strategies
While MSA is a highly effective deprotection reagent, some side reactions have been observed, most notably the formylation of susceptible amino acid residues when formic acid is used as the solvent.[1] The following table summarizes common side reactions and their mitigation strategies.
Table 3: Common Side Reactions in MSA-based Deprotection and Their Solutions
| Side Reaction | Affected Residues | Cause | Mitigation Strategy |
| Formylation | Ser, Thr, Trp, Tyr | Use of formic acid as a solvent. | Post-cleavage treatment with 0.5 M NH₄OH.[1] |
| Aspartimide Formation | Asp-Gly, Asp-Ser | Acid-catalyzed cyclization. | Optimize scavenger cocktail and cleavage conditions. |
| Incomplete Deprotection | Arg(Pbf), His(Trt) | Steric hindrance and stability of the protecting group. | Increase reaction time or temperature (e.g., 3 hours at 40°C for His(Trt)).[2] |
| Oxidation | Met, Cys, Trp | Generation of reactive species during cleavage. | Use of appropriate scavengers such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT). |
Experimental Protocols
Protocol 1: General Procedure for Global Deprotection using MSA/Formic Acid
This protocol is suitable for the cleavage of peptides from Rink Amide resin and the removal of most common acid-labile side-chain protecting groups.
-
Resin Preparation:
-
Following completion of peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail consisting of 2% Methanesulfonic acid (MSA), 2.5% triisopropylsilane (TIS), and 95.5% formic acid (FA) (v/v/v). For a 10 mL total volume, this corresponds to 200 µL MSA, 250 µL TIS, and 9.55 mL FA.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL of cocktail per 100 mg of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours. For peptides containing Arg(Pbf) or His(Trt), the reaction time may need to be extended or the temperature increased to 40°C.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual acid.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Post-Cleavage Deformylation
This protocol is used to remove formyl groups that may have been added to susceptible amino acid residues during cleavage with an MSA/formic acid cocktail.
-
Dissolution of Crude Peptide:
-
Dissolve the crude, dried peptide from Protocol 1 in a 0.5 M aqueous solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
-
Deformylation Reaction:
-
Lyophilization:
-
After the deformylation is complete (as monitored by HPLC/MS), freeze the solution and lyophilize to obtain the final, deformylated peptide.
-
Mandatory Visualizations
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of acid-catalyzed deprotection.
References
- 1. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04192A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenylmethanesulfonyl Fluoride (PMSF) in Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Phenylmethanesulfonyl Fluoride (B91410) (PMSF), a critical serine protease inhibitor, in cell lysis buffers for the preservation of protein integrity during extraction and analysis. During cell lysis, the rupture of cellular and organellar membranes releases a host of proteases that can rapidly degrade target proteins. PMSF is a widely utilized inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[1][2] It acts by irreversibly sulfonylating the hydroxyl group of the active site serine residue, thereby inactivating the enzyme.[3][4] Due to its inherent instability in aqueous solutions, proper handling and the addition of PMSF to lysis buffers immediately before use is paramount for effective protease inhibition.[1][5]
Data Presentation
The following tables summarize the key quantitative parameters for the preparation and use of PMSF in laboratory settings.
Table 1: PMSF Concentration and Storage Recommendations
| Parameter | Value | Solvent(s) | Storage Conditions | Notes |
| Final Working Concentration | 0.1 - 1 mM | Lysis Buffer | N/A | A final concentration of 1 mM is commonly recommended for sufficient protease protection.[1][6] |
| Stock Solution Concentration | 10 mM - 1 M | Anhydrous Isopropanol (B130326), Ethanol, Methanol, or DMSO | -20°C | Stock solutions in anhydrous solvents are stable for up to 9 months at -20°C.[5][7][8][9] |
| Molecular Weight | 174.19 g/mol | N/A | N/A | Chemical Formula: C₇H₇FO₂S.[7] |
Table 2: Stability of PMSF in Aqueous Solutions (at 25°C)
| pH | Half-life | Reference(s) |
| 7.0 | ~110 minutes | [7] |
| 7.5 | ~55 minutes | [7] |
| 8.0 | ~35 minutes | [7] |
Note: The stability of PMSF decreases as the pH of the aqueous solution increases.[7] It is crucial to add PMSF to the lysis buffer immediately before use.[1][10]
Table 3: Safety Information for PMSF
| Hazard | Precaution | Reference(s) |
| Toxicity | Acutely toxic and corrosive. Toxic if swallowed. | [11][12] |
| Handling | Always handle PMSF powder and concentrated stock solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. | [9][11] |
| Disposal | PMSF waste should be collected separately and disposed of as hazardous waste. Do not mix with incompatible chemicals. | [11] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution in Anhydrous Isopropanol
This protocol describes the preparation of a commonly used 100 mM PMSF stock solution.
Materials:
-
Phenylmethylsulfonyl fluoride (PMSF) powder
-
Anhydrous isopropanol
-
Chemical fume hood
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Safety First: PMSF is a toxic and corrosive compound.[9][11] All handling of PMSF powder and stock solutions must be performed in a certified chemical fume hood while wearing appropriate PPE.[9]
-
Weighing PMSF: Carefully weigh out 17.42 mg of PMSF powder.
-
Dissolving PMSF: Transfer the weighed PMSF powder into a sterile conical tube. Add 1 mL of anhydrous isopropanol to the tube.[9]
-
Mixing: Vortex the solution until the PMSF powder is completely dissolved.[9]
-
Aliquoting and Storage: Aliquot the 100 mM PMSF stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[9] The stock solution is stable for up to 9 months under these conditions.[7]
Protocol 2: General Cell Lysis Protocol with PMSF
This protocol provides a general procedure for lysing cultured cells using a lysis buffer supplemented with PMSF.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold cell lysis buffer (e.g., RIPA, NP-40)
-
100 mM PMSF stock solution (from Protocol 1)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Cell Pelleting: Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C to pellet the cells. Discard the supernatant.[10]
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again as in the previous step. Repeat this wash step once more.[13]
-
Lysis Buffer Preparation: Immediately before use, add the 100 mM PMSF stock solution to the ice-cold lysis buffer to achieve a final concentration of 1 mM. For example, add 10 µL of 100 mM PMSF stock for every 1 mL of lysis buffer.[1][10] Gently mix by inverting the tube.
-
Cell Lysis: Resuspend the cell pellet in the PMSF-supplemented lysis buffer. The volume of lysis buffer will depend on the size of the cell pellet; a common starting point is 100 µL of buffer for every 10^6 cells.[6]
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing every 10 minutes.[13]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.[10]
-
Storage: The lysate can be used immediately for downstream applications or stored at -80°C for long-term use. Avoid multiple freeze-thaw cycles.[6][13]
Protocol 3: PMSF Application in Western Blotting and Immunoprecipitation
For both Western Blotting and Immunoprecipitation, the cell lysate preparation is the initial and critical step.
-
Western Blotting: Prepare the cell lysate as described in Protocol 2. It is crucial to add fresh PMSF to the lysis buffer immediately before use to ensure the inhibition of proteases that could degrade the target protein.[14]
-
Immunoprecipitation (IP): For IP, use a non-denaturing lysis buffer to preserve protein-protein interactions. As with Western Blotting, add PMSF to a final concentration of 1 mM to the lysis buffer just before lysing the cells.[14] Additionally, it is recommended to include PMSF in the wash buffers (at the same final concentration) to maintain protease inhibition throughout the washing steps.[14]
Visualizations
References
- 1. PMSF | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.cn [media.cellsignal.cn]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. agscientific.com [agscientific.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. PMSF - Wikipedia [en.wikipedia.org]
- 8. How to make a 1 M PMSF Stock Solution [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purdue.edu [purdue.edu]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Phenylmethanesulfonyl fluoride (PMSF) stability in aqueous solution
Welcome to the technical support center for Phenylmethanesulfonyl Fluoride (B91410) (PMSF). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and use of PMSF in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is PMSF and why is it used in protein extraction?
A1: Phenylmethanesulfonyl fluoride (PMSF) is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[1][2] It is commonly added to cell lysis buffers to prevent the degradation of proteins of interest by these proteases, which are released during cell lysis.[3][4] PMSF acts by covalently modifying the active site serine residue of the protease, rendering it inactive.[5][6]
Q2: How stable is PMSF in aqueous solutions like my lysis buffer?
A2: PMSF is highly unstable in aqueous solutions, undergoing rapid hydrolysis.[1][3][7] Its stability is significantly dependent on the pH and temperature of the solution.[3][7] The half-life of PMSF decreases as the pH and temperature increase.[3][7] Therefore, it is crucial to add PMSF to your lysis buffer immediately before use.[6][8]
Q3: How should I prepare and store a PMSF stock solution?
A3: PMSF has limited solubility in water and should be dissolved in an anhydrous organic solvent to prepare a stock solution.[3][9] Common solvents include isopropanol (B130326), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[3][6] A typical stock solution concentration is 100 mM or 200 mM.[2][3] These stock solutions are stable for several months when stored in aliquots at -20°C.[1][2][10] For example, a 100 mM stock in isopropanol is stable for at least 9 months at room temperature, and a stock in DMSO is stable for about 6 months at -20°C.[1][10]
Q4: What is the recommended final concentration of PMSF in my lysis buffer?
A4: The effective final concentration of PMSF in most protein solutions is between 0.1 and 1 mM.[1][6][9] A final concentration of 1 mM is generally sufficient for protease protection.[2][9]
Q5: Is PMSF toxic and are there any safer alternatives?
A5: Yes, PMSF is a cytotoxic chemical and should be handled with care in a fume hood, wearing appropriate personal protective equipment.[3][4][6] A non-toxic and more water-stable alternative is 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl).[3][5][11]
Troubleshooting Guides
Issue 1: My PMSF precipitated when I added it to my cold lysis buffer.
-
Cause: The solubility of PMSF is lower at colder temperatures. Adding a cold stock solution to an ice-cold buffer can cause it to precipitate.[8][12] Also, if the stock solution was stored at -20°C, the PMSF may have crystallized.[8][9]
-
Solution:
-
Warm the stock solution: Before use, gently warm your PMSF stock solution to room temperature to ensure the PMSF is fully dissolved.[8]
-
Add to warmer buffer: Add the PMSF stock solution to your lysis buffer before cooling it on ice. The PMSF is more likely to remain in solution as you subsequently cool the buffer.[8][12]
-
Add slowly while mixing: Add the PMSF stock solution dropwise to the lysis buffer while gently vortexing or stirring to ensure rapid and even dispersion.[8]
-
Issue 2: I'm still observing protein degradation even after adding PMSF.
-
Cause 1: PMSF has degraded in the aqueous buffer.
-
Verification: Check the time and pH of your lysis buffer. The half-life of PMSF is short, especially at higher pH values (see Table 1).[1][7]
-
Solution: Always add PMSF to your lysis buffer immediately before starting the cell lysis procedure.[4][6] Due to its short half-life, you may need to add fresh PMSF during lengthy purification steps.[3]
-
-
Cause 2: The proteases are not serine proteases.
-
Verification: PMSF is specific for serine proteases and does not inhibit other classes of proteases like metalloproteases, cysteine proteases, or aspartic proteases.[4][13]
-
Solution: Consider using a protease inhibitor cocktail that contains a mixture of inhibitors to target a broader range of proteases.[13][14][15] For metalloproteases, EDTA can be used.[13]
-
-
Cause 3: Ineffective PMSF concentration.
Data Presentation
Table 1: Stability of PMSF in Aqueous Solution at 25°C
| pH | Half-life |
| 7.0 | 110 minutes |
| 7.5 | 55 minutes |
| 8.0 | 35 minutes |
Data compiled from multiple sources.[1][4][7]
Table 2: Stability of PMSF Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability |
| Anhydrous Isopropanol | 100 mM | Room Temperature | ~9 months |
| Anhydrous Isopropanol | 100 mM | -20°C | At least 1 year |
| DMSO | 1 M | -20°C | Up to 6 months |
| Anhydrous Ethanol | 100 mM | 4°C | Up to 3 months |
Data compiled from multiple sources.[1][10][13][14]
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution in Isopropanol
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder (MW: 174.19 g/mol )[7]
-
Anhydrous isopropanol[3]
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
In a chemical fume hood, carefully weigh out 17.42 mg of PMSF powder.[3][6]
-
Transfer the PMSF powder to a sterile conical tube.
-
Securely cap the tube and vortex until the PMSF is completely dissolved. If necessary, gently warm the solution to room temperature to aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.[3][4][6]
Protocol 2: Testing for Protease Activity Inhibition by PMSF
This protocol provides a general workflow to assess if the observed proteolysis is due to serine proteases that can be inhibited by PMSF.
Materials:
-
Cell or tissue lysate suspected of protease activity
-
PMSF stock solution (100 mM)
-
SDS-PAGE equipment and reagents
-
Protein stain (e.g., Coomassie Blue or silver stain)
Procedure:
-
Divide your cell lysate into two aliquots.
-
To one aliquot, add the PMSF stock solution to a final concentration of 1 mM. To the other aliquot (control), add an equivalent volume of the solvent used for the PMSF stock.
-
Incubate both samples under the conditions where you typically observe degradation (e.g., 4°C or room temperature) for a specific period.
-
Take samples at different time points (e.g., 0, 30, 60, and 120 minutes).
-
Immediately stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analyze the protein profile of all samples by SDS-PAGE.
-
Stain the gel to visualize the protein bands.
-
Data Analysis: Compare the protein degradation pattern in the PMSF-treated samples to the control samples. A reduction in the appearance of lower molecular weight bands and the preservation of your protein of interest in the PMSF-treated sample indicates effective inhibition of serine protease activity.[17]
Visualizations
Caption: Workflow for preparing and using a PMSF stock solution.
References
- 1. PMSF - Wikipedia [en.wikipedia.org]
- 2. PMSF | Cell Signaling Technology [cellsignal.com]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PMSF | Protocols Online [protocolsonline.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. fn-test.com [fn-test.com]
- 10. How to make a 1 M PMSF Stock Solution [protocols.io]
- 11. goldbio.com [goldbio.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. PMSF - Molecular Biology [protocol-online.org]
- 14. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Purification Methods [sigmaaldrich.com]
- 16. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]
- 17. Identification and monitoring of protease activity in recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenylmethylsulfonyl Fluoride (PMSF)
A Note on Chemical Identity: While the query specified Phenylmethanesulfonic acid, a common and significant issue for researchers involves the degradation of Phenylmethylsulfonyl fluoride (B91410) (PMSF) , a widely used serine protease inhibitor. Given the context of experimental troubleshooting, this guide will focus on PMSF, as its instability in aqueous solutions is a frequent source of experimental variability.
This guide provides troubleshooting advice, stability data, and best practices for using PMSF in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protease inhibition experiment failed. Could my PMSF be the problem?
A1: Yes, this is a common issue. PMSF failure is often due to its rapid degradation in aqueous solutions. Here’s how to troubleshoot:
-
Check your buffer's pH: PMSF is highly unstable in basic solutions. Its half-life decreases dramatically as the pH increases above 7.
-
Verify preparation method: PMSF should be dissolved in an anhydrous organic solvent (like isopropanol (B130326), ethanol, or methanol) to create a stock solution. This stock should only be added to your aqueous buffer immediately before use.
-
Consider the age of your solution: Never use a pre-mixed aqueous buffer containing PMSF that has been stored for more than a few hours. For best results, add it fresh every time.
-
Confirm storage of stock solution: Ensure your PMSF stock solution is stored at -20°C and is tightly sealed to prevent water absorption.
Q2: How quickly does PMSF degrade in my experimental buffer?
A2: The degradation rate is primarily dependent on the pH and temperature of your buffer. PMSF is hydrolyzed by water, breaking it down into this compound and hydrogen fluoride, which inactivates its ability to inhibit proteases. See the data tables below for specific half-life information.
Q3: What are the visible signs of PMSF degradation?
A3: There are no distinct visible signs like color change. The primary indicator is the loss of its protease-inhibiting activity, leading to protein degradation in your samples. This can be observed on an SDS-PAGE gel as smeared bands or the appearance of lower molecular weight fragments.
Q4: Can I use water to make my PMSF stock solution?
A4: No. PMSF has very low solubility in water and, more importantly, it rapidly hydrolyzes. You must use an anhydrous organic solvent to prepare a stable stock solution.
Q5: My PMSF stock solution is cloudy or has precipitated after storage at -20°C. Is it still usable?
A5: Cloudiness or precipitation indicates that the PMSF may have come out of solution. Before use, warm the solution to room temperature and vortex thoroughly to ensure it is completely redissolved. If it does not redissolve, it is best to prepare a fresh stock solution.
Quantitative Data: PMSF Stability
The stability of PMSF is most critically affected by pH. The half-life (the time it takes for 50% of the compound to degrade) in aqueous solutions is summarized below.
Table 1: Half-life of PMSF in Aqueous Solution at 25°C
| pH | Half-life (t½) |
| 7.0 | ~110 minutes |
| 7.5 | ~55 minutes |
| 8.0 | ~35 minutes |
| 9.0 | ~10 minutes |
Note: Data is approximate and can be influenced by buffer composition and temperature.
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution
Objective: To prepare a stable, concentrated stock solution of PMSF for use in protease inhibition.
Materials:
-
Phenylmethylsulfonyl fluoride (PMSF) powder
-
Anhydrous isopropanol (or anhydrous ethanol/methanol)
-
Sterile, tightly sealing conical tube or vial
Procedure:
-
Weigh out 174.2 mg of PMSF powder in a chemical fume hood. PMSF is a toxic and corrosive compound; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Add 10 mL of anhydrous isopropanol to the tube containing the PMSF powder.
-
Vortex the solution vigorously until all the PMSF powder is completely dissolved. This may require gentle warming.
-
Store the 100 mM stock solution in small aliquots at -20°C in tightly sealed tubes to prevent evaporation and water contamination.
-
To use, dilute the stock solution into your aqueous experimental buffer immediately before adding it to your protein sample. A common final working concentration is 1 mM.
Visual Guides
Degradation Pathway of PMSF
The following diagram illustrates the chemical breakdown of PMSF in an aqueous environment.
Caption: Hydrolysis of PMSF in water inactivates its inhibitory function.
Troubleshooting Workflow for Failed Protease Inhibition
Use this flowchart to diagnose potential issues when you suspect PMSF failure.
Caption: A logical guide to troubleshooting PMSF-related experiment failures.
Experimental Workflow for PMSF Usage
This diagram outlines the correct procedure for preparing and using PMSF solutions.
Caption: Best practice workflow for preparing and using PMSF solutions.
Technical Support Center: Phenylmethanesulfonyl Fluoride (PMSF) Solubility
For researchers, scientists, and drug development professionals, ensuring the proper dissolution and stability of Phenylmethanesulfonyl fluoride (B91410) (PMSF) is critical for the success of experiments involving protein extraction and analysis. This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges with PMSF solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my PMSF not dissolving directly in my aqueous lysis buffer?
A1: PMSF has very limited solubility in water-based solutions like most lysis buffers.[1] It is a crystalline powder that requires an organic solvent to first create a concentrated stock solution before it can be effectively used in your experiments.[1]
Q2: What are the recommended solvents for preparing a PMSF stock solution?
A2: The most commonly used and effective solvents for dissolving PMSF are anhydrous (water-free) organic solvents such as isopropanol (B130326), ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] These solvents can typically dissolve PMSF to concentrations of 100 mM to 200 mM.[1][4][5]
Q3: My PMSF stock solution, prepared in isopropanol, precipitates when I add it to my ice-cold lysis buffer. What's happening and how can I fix it?
A3: This is a frequent issue caused by the decreased solubility of PMSF at lower temperatures.[1] If your stock solution was stored at -20°C, the PMSF may have already started to precipitate.[6] Adding this cold stock to an equally cold buffer will likely cause it to fall out of solution.[1]
Troubleshooting Steps:
-
Warm the stock solution: Before use, gently warm your PMSF stock solution to room temperature to ensure the PMSF is fully dissolved.[1]
-
Add to a warmer buffer: Add the PMSF stock solution to your lysis buffer before cooling it on ice. The PMSF is more likely to remain in solution as you subsequently cool the buffer.[1][7]
-
Add slowly while mixing: Introduce the PMSF stock solution dropwise into the lysis buffer while gently vortexing or stirring. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[1]
Q4: How stable is PMSF once it's in my aqueous lysis buffer?
A4: PMSF is notoriously unstable in aqueous solutions, and its stability is highly dependent on the pH of the buffer.[8][9] The half-life of PMSF decreases as the pH increases. For instance, at pH 7.0 and 25°C, the half-life is approximately 110 minutes, but at pH 8.0, it drops to about 35 minutes.[9] For this reason, it is crucial to add PMSF to your lysis buffer immediately before you begin your cell lysis procedure.[1] Due to its short half-life, fresh PMSF should be added at each purification step in multi-step protocols.[10]
Q5: I've heard PMSF is hazardous. What precautions should I take?
A5: Yes, PMSF is a toxic and corrosive compound.[11] It is also considered a neurotoxin.[12] All handling of PMSF powder and its concentrated solutions should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11] Dissolving PMSF in DMSO can be particularly hazardous as DMSO can facilitate its absorption through the skin.[12]
Quantitative Data: PMSF Solubility
The following table summarizes the solubility of PMSF in various common laboratory solvents.
| Solvent | Reported Solubility | Molar Concentration (mM) | Temperature |
| Ethanol (anhydrous) | Soluble to 100 mM, 200 mM | 100, 200 | Room Temperature |
| >10 mg/mL | >57.4 | Not Specified | |
| 35 mg/mL | ~200.9 | Not Specified | |
| Isopropanol (anhydrous) | Soluble to >10 mg/mL | >57.4 | Not Specified |
| 17.4 mg/mL | 100 | Not Specified | |
| 200 mM | 200 | Room Temperature | |
| Methanol (anhydrous) | Soluble to >10 mg/mL | >57.4 | Not Specified |
| 200 mM | 200 | Room Temperature | |
| DMSO | 17.42 mg/mL | 100 | Not Specified |
| 35 mg/mL | ~200.9 | Not Specified | |
| 1 M | 1000 | Not Specified |
Note: The molecular weight of PMSF is 174.19 g/mol . Room temperature is generally considered to be 20-25°C.[13]
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution in Isopropanol
This protocol outlines the preparation of a commonly used 100 mM PMSF stock solution.
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder
-
Anhydrous isopropanol
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
-
Chemical fume hood
-
Sterile conical tube or vial
-
Vortex mixer
Procedure:
-
Safety First: Conduct all handling of PMSF powder and solutions within a certified chemical fume hood. Wear appropriate PPE at all times.[11]
-
Weighing PMSF: Carefully weigh out 17.42 mg of PMSF powder.[11]
-
Dissolving PMSF: Transfer the weighed PMSF powder into a sterile conical tube. Add 1 mL of anhydrous isopropanol to the tube.[11]
-
Mixing: Securely cap the tube and vortex until the PMSF powder is completely dissolved.[11] Gentle warming to room temperature may be applied if necessary to aid dissolution, but avoid excessive heat.[11]
-
Aliquoting and Storage: Aliquot the 100 mM PMSF stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 9 months.[11]
Protocol 2: General Method for Using PMSF Stock Solution in Lysis Buffer
Procedure:
-
Thaw a single-use aliquot of your 100 mM PMSF stock solution and warm it to room temperature.
-
Just before lysing your cells or tissues, add the PMSF stock solution to your lysis buffer to achieve the desired final concentration (typically 0.1-1 mM). For a final concentration of 1 mM, you would add 10 µL of the 100 mM stock solution per 1 mL of lysis buffer.
-
Mix the lysis buffer containing PMSF thoroughly by vortexing or inverting the tube.
-
Proceed immediately with your protein extraction protocol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with PMSF solubility.
A flowchart for troubleshooting PMSF solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. PMSF Phenylmethylsulfonyl fluoride | Sigma-Aldrich [sigmaaldrich.com]
- 4. PMSF | Other Proteases | Tocris Bioscience [tocris.com]
- 5. You are being redirected... [bio-world.com]
- 6. fn-test.com [fn-test.com]
- 7. researchgate.net [researchgate.net]
- 8. PMSF | Protocols Online [protocolsonline.com]
- 9. PMSF - Wikipedia [en.wikipedia.org]
- 10. cephamls.com [cephamls.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Phenylmethanesulfonic Acid (PMSA) Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenylmethanesulfonic acid (PMSA) as a catalyst in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during PMSA-catalyzed reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is showing low or no conversion to the desired product. What are the potential causes?
Low product yield is a common issue in acid-catalyzed reactions and can stem from several factors, including reaction equilibrium, catalyst activity, and reaction conditions.
Possible Causes and Solutions:
-
Equilibrium Limitation: Many PMSA-catalyzed reactions, such as esterifications and dehydrations, are reversible. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[1]
-
Solution: Employ methods to remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or using one of the reactants in a large excess to drive the equilibrium forward.[1]
-
-
Insufficient Catalyst Loading: An inadequate amount of PMSA will result in a slow or incomplete reaction.
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition. The optimal temperature is highly dependent on the substrates and solvent used.
-
-
Catalyst Deactivation: The catalytic activity of PMSA can diminish over the course of the reaction.
-
Solution: Investigate potential catalyst deactivation pathways (see Issue 2) and consider adding fresh catalyst or regenerating the catalyst if possible.
-
-
Poor Quality of Reagents or Solvents: Impurities in the starting materials or solvents, especially water or basic compounds, can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous, particularly for water-sensitive reactions.
-
Issue 2: Catalyst Deactivation
Q2: I observe an initial reaction rate, but it slows down or stops over time. What could be causing my PMSA catalyst to deactivate?
Catalyst deactivation can occur through several mechanisms, leading to a decrease in reaction rate and overall yield.
Common Deactivation Pathways:
-
Poisoning: Basic impurities in the feedstock can neutralize the acidic sites of the PMSA catalyst, rendering it inactive.[4]
-
Troubleshooting: Purify starting materials to remove basic compounds. If the source of poisoning is known, specific purification steps can be implemented.
-
-
Fouling or Coking: In some reactions, especially at higher temperatures, polymeric or carbonaceous materials (coke) can deposit on the catalyst, blocking the active sites. While more common with heterogeneous catalysts, soluble polymers can also interfere with homogeneous catalysts.[4]
-
Troubleshooting: Lowering the reaction temperature or modifying the solvent may reduce the formation of these byproducts.
-
-
Hydrolysis of the Catalyst: In the presence of excess water, particularly at elevated temperatures, the sulfonic acid group may be susceptible to hydrolysis, although this is less common for aromatic sulfonic acids compared to other types of catalysts.
-
Troubleshooting: Ensure anhydrous reaction conditions where possible.
-
Frequently Asked Questions (FAQs)
Q3: What are typical catalyst loadings for PMSA in esterification reactions?
For esterification reactions, catalyst loading can significantly impact reaction time and yield. The optimal loading depends on the specific substrates and reaction conditions. Below is a table summarizing typical catalyst loadings for sulfonic acid-catalyzed esterifications.
| Catalyst Type | Substrates | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Acetic Acid & Ethanol | ~1 | Reflux | - | - | [5] |
| Sulfonic acid resin | Fatty Acids & Methanol | - | 60-80 | - | High | [6] |
| Methanesulfonic acid | Phthalic Anhydride & 2-Ethylhexanol | 0.5 - 2.0 | 160 | - | >90 | [7] |
| p-Toluenesulfonic acid | Palm Fatty Acid Distillate & Methanol | 1 - 3 (wt%) | 30 - 70 | 0.5 - 1.8 | up to 95 | [2] |
Note: Data for p-Toluenesulfonic acid (p-TSA) and Methanesulfonic acid (MSA) are included as close analogs to PMSA.
Q4: How can I monitor the progress of my PMSA-catalyzed reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and identifying potential issues.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants and products over time.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) can allow for direct and quantitative monitoring of reaction progress.[10][11]
Q5: Are there common side reactions to be aware of with PMSA catalysis?
Yes, depending on the reaction type and conditions, several side reactions can occur.
-
Ether Formation: In the dehydration of alcohols, particularly primary alcohols at lower temperatures (around 110-130 °C), the formation of ethers can compete with or dominate over alkene formation.[12]
-
Oxidation and Charring: At high temperatures, strong acid catalysts like PMSA can cause oxidation or decomposition of organic substrates, leading to the formation of dark-colored byproducts and char.[13][14]
-
Rearrangements: In reactions involving carbocation intermediates, such as the dehydration of secondary or tertiary alcohols, rearrangements to form more stable carbocations can lead to a mixture of alkene products.
-
Sulfonation: In some cases, the aromatic rings of the substrates or products might undergo sulfonation, especially at higher temperatures and catalyst concentrations.
Q6: How does PMSA compare to other common acid catalysts like sulfuric acid and p-toluenesulfonic acid (p-TSA)?
PMSA, p-TSA, and sulfuric acid are all strong acids commonly used as catalysts.
-
Strength: All are strong acids, though their effective acidity can be influenced by the reaction medium.
-
Solubility: PMSA and p-TSA are organic sulfonic acids and tend to be more soluble in organic solvents compared to sulfuric acid. This can be advantageous for creating a homogeneous reaction mixture.
-
Side Reactions: Sulfuric acid is a stronger oxidizing agent than aromatic sulfonic acids like PMSA and p-TSA, making it more prone to causing charring and other oxidative side reactions.[13][14]
-
Handling: PMSA and p-TSA are solids, which can make them easier and safer to handle and weigh compared to liquid sulfuric acid.
Studies have shown that in some applications, such as the saccharification of corn stover, p-toluenesulfonic acid exhibits higher catalytic activity than sulfuric acid at the same H+ ion concentration.[15]
Q7: What are the recommended safety procedures for handling PMSA?
This compound is a corrosive substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling PMSA.[16][17]
Experimental Protocols
Protocol 1: General Procedure for PMSA-Catalyzed Esterification
This protocol provides a general guideline for the esterification of a carboxylic acid with an alcohol using PMSA as the catalyst.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus if water removal is critical), add the carboxylic acid (1.0 eq) and the alcohol (1.0 - 5.0 eq). The alcohol can often be used as the solvent if it is a liquid and inexpensive.
-
Catalyst Addition: Add this compound (PMSA) (0.01 - 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the alcohol was used as the solvent, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the PMSA catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography, distillation, or recrystallization as needed.
Protocol 2: General Procedure for PMSA-Catalyzed Dehydration of an Alcohol
This protocol outlines a general method for the dehydration of a secondary or tertiary alcohol to an alkene.
-
Apparatus Setup: To a round-bottom flask, add the alcohol (1.0 eq) and a catalytic amount of this compound (PMSA) (0.01 - 0.05 eq).
-
Reaction Setup: Arrange for distillation, either simple or fractional, depending on the boiling points of the starting material and the product.
-
Reaction: Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed. This helps to drive the equilibrium towards the product. The optimal temperature will vary depending on the specific alcohol.[18][19]
-
Collection: Collect the distilled alkene in a receiving flask cooled in an ice bath.
-
Work-up: The collected distillate may be washed with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: If necessary, the alkene can be further purified by distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in PMSA-catalyzed reactions.
Caption: Common deactivation pathways for sulfonic acid catalysts.
Caption: Differentiating between catalyst and substrate-related issues.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Optimization and blends study of heterogeneous acid catalyst-assisted esterification of palm oil industry by-product for biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Monitoring enzyme catalysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. capitalresin.com [capitalresin.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Phenylmethanesulfonyl fluoride (PMSF) half-life at different pH values
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Phenylmethanesulfonyl Fluoride (B91410) (PMSF) at various pH values. Understanding the pH-dependent half-life of PMSF is critical for its effective use as a serine protease inhibitor in a wide range of experimental applications.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of PMSF in aqueous solutions?
A1: PMSF is highly unstable in aqueous solutions, and its stability is significantly dependent on the pH of the buffer. The rate of its inactivation through hydrolysis increases as the pH becomes more alkaline.[1] Conversely, PMSF is more stable in acidic conditions, although precise half-life data for acidic pH is not extensively documented.[2] Due to its limited stability, it is crucial to add PMSF to your buffer immediately before use.[3]
Q2: What is the half-life of PMSF at commonly used physiological pH values?
A2: The half-life of PMSF in aqueous solutions at 25°C decreases notably as the pH increases from 7.0 to 8.0. The following table summarizes the reported half-life values.
Data Presentation: PMSF Half-life at Various pH Values (25°C)
| pH | Half-life (minutes) | Reference(s) |
| 7.0 | 110 | [4][5][6] |
| 7.5 | 55 | [4][7] |
| 8.0 | 35 | [1][3][4][5] |
Q3: How should I prepare and store PMSF solutions?
A3: Due to its rapid degradation in water, stock solutions of PMSF should be prepared in an anhydrous organic solvent.[5] Commonly used solvents include ethanol, isopropanol, or dimethyl sulfoxide (B87167) (DMSO).[3] A typical stock solution concentration is 100 mM. For a 100 mM stock solution, dissolve 17.4 mg of PMSF in 1 mL of your chosen anhydrous solvent.[3] These stock solutions are stable for several months when stored at -20°C.[8]
Q4: What is the recommended working concentration of PMSF?
A4: The effective working concentration of PMSF in most protein solutions and lysis buffers is between 0.1 and 1 mM.[4][5] To achieve a final concentration of 1 mM, you would add 10 µL of a 100 mM stock solution to every 1 mL of your buffer.[2]
Q5: What should I do if I suspect my PMSF is not effectively inhibiting proteases?
A5: If you observe protein degradation despite using PMSF, consider the following troubleshooting steps:
-
Timing of Addition: Ensure you are adding the PMSF from your stock solution to your lysis buffer immediately before you begin your cell or tissue lysis.[9]
-
pH of Buffer: Verify the pH of your lysis buffer. If your buffer is alkaline (pH > 8.0), the half-life of PMSF is significantly reduced.
-
Fresh Stock Solution: If your stock solution is old or has been stored improperly, it may have lost activity. Prepare a fresh stock solution.
-
Incomplete Dissolution: When preparing your stock solution, ensure the PMSF powder is completely dissolved.
-
Presence of Other Protease Classes: PMSF is primarily an inhibitor of serine proteases.[1] Your sample may contain other classes of proteases (e.g., cysteine proteases, metalloproteases, or aspartic proteases) that are not inhibited by PMSF. In such cases, using a broader-spectrum protease inhibitor cocktail in conjunction with PMSF is recommended.[9]
Experimental Protocols
Protocol for Determining the Half-life of PMSF
This protocol outlines a general method to determine the half-life of PMSF at a specific pH by measuring its ability to inhibit a known serine protease over time.
Materials:
-
PMSF
-
Anhydrous solvent (e.g., isopropanol) for PMSF stock solution
-
A purified serine protease (e.g., trypsin, chymotrypsin)
-
A chromogenic or fluorogenic substrate for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Buffer at the desired pH for the half-life determination
-
Spectrophotometer or fluorometer
-
Timer
Procedure:
-
Prepare a fresh stock solution of PMSF (e.g., 100 mM in anhydrous isopropanol).
-
Prepare a working solution of the serine protease in the buffer of interest. The concentration should be optimized to give a linear rate of substrate hydrolysis over a few minutes.
-
Prepare the substrate solution as recommended by the manufacturer.
-
Initiate the PMSF degradation: Add a known concentration of the PMSF stock solution to the buffer at the desired pH and start a timer. This will be your time zero (t=0).
-
Time-course sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the PMSF-containing buffer.
-
Inhibition assay: Immediately add the aliquot of the PMSF solution to the prepared protease solution and incubate for a short, standardized period (e.g., 2 minutes) to allow for inhibition.
-
Measure residual protease activity: Initiate the enzymatic reaction by adding the substrate to the protease-PMSF mixture.
-
Monitor the reaction: Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Calculate the rate of reaction: Determine the initial velocity (V₀) of the reaction for each time point.
-
Data analysis:
-
Plot the residual protease activity (as a percentage of the activity at t=0) against the time of PMSF incubation in the buffer.
-
Fit the data to a first-order decay curve to determine the rate constant (k) of PMSF inactivation.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for PMSF usage in experiments.
Caption: pH-dependent inactivation pathway of PMSF.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. PMSF - Wikipedia [en.wikipedia.org]
- 5. lifetechindia.com [lifetechindia.com]
- 6. (PMSF), Phenylmethylsulphonyl Fluoride - Delta Microscopies [deltamicroscopies.com]
- 7. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fn-test.com [fn-test.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Phenylmethylsulfonyl Fluoride (PMSF) Solutions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of Phenylmethylsulfonyl Fluoride (B91410) (PMSF) in solution.
A common point of confusion is the similarity in name between Phenylmethanesulfonic acid and Phenylmethylsulfonyl Fluoride (PMSF). While structurally related, their chemical properties and applications in experimental setting differ significantly. Issues with precipitation are frequently encountered with PMSF, a widely used serine protease inhibitor, due to its limited solubility and instability in aqueous solutions. This guide focuses on PMSF to address these common laboratory challenges.
Frequently Asked Questions (FAQs)
Q1: My PMSF solution is cloudy and has formed a precipitate. What is happening?
A: PMSF has very low solubility in aqueous buffers and is also highly unstable in the presence of water, undergoing rapid hydrolysis. The cloudy appearance and precipitate are likely undissolved or hydrolyzed PMSF. The rate of hydrolysis increases with pH.
Q2: What is the best way to prepare a PMSF stock solution?
A: PMSF should be dissolved in an anhydrous (water-free) organic solvent to create a concentrated stock solution. This stock can then be added to your aqueous experimental buffer immediately before use.
Q3: Which organic solvents are recommended for PMSF stock solutions?
A: Anhydrous dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and isopropanol (B130326) are all suitable solvents for preparing PMSF stock solutions.
Q4: What concentration should I use for my PMSF stock solution?
A: A stock solution of 100 mM to 200 mM is typically prepared. This high concentration allows for a small volume to be added to the final aqueous solution, minimizing the impact of the organic solvent on your experiment.
Q5: How should I store my PMSF stock solution?
A: PMSF stock solutions prepared in anhydrous organic solvents are stable for several months when stored at -20°C in tightly sealed containers to prevent moisture absorption.[1]
Troubleshooting Guide: Preventing PMSF Precipitation
Issue: Precipitate forms immediately upon adding PMSF stock solution to an aqueous buffer.
| Possible Cause | Solution |
| Low Solubility in Aqueous Buffer | The final concentration of PMSF in the aqueous buffer should not exceed its solubility limit. The effective concentration for protease inhibition is typically 0.1-1 mM.[1] |
| Rapid Hydrolysis | PMSF is unstable in water. Always add the PMSF stock solution to your buffer immediately before you begin your experimental procedure. The half-life of PMSF in aqueous solution is short and pH-dependent.[1] |
| Incorrect Dilution Technique | When diluting the stock solution, add the PMSF stock dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to immediate precipitation. |
| Low Temperature of Aqueous Buffer | If your experimental buffer is cold, this can further decrease the solubility of PMSF. If your protocol allows, consider adding PMSF to the buffer at room temperature before cooling. |
Data Presentation: Solubility of PMSF
The following table summarizes the solubility of PMSF in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~33 mg/mL | [2] |
| Ethanol | ~20 mg/mL | [2] |
| Methanol | Soluble | [3] |
| Isopropanol | 200 mM | [3] |
| Water | Sparingly soluble / Unstable | [1][2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 mg/mL | [2] |
Experimental Protocols
Protocol for Preparation of a 100 mM PMSF Stock Solution in Isopropanol
Materials:
-
Phenylmethylsulfonyl Fluoride (PMSF) powder (MW: 174.19 g/mol )
-
Anhydrous isopropanol
-
Sterile, conical tube with a secure cap
-
Vortex mixer
-
Calibrated balance and weigh paper
Procedure:
-
Weigh out 17.42 mg of PMSF powder.
-
Transfer the PMSF powder to a 1.5 mL or 2 mL microcentrifuge tube.
-
Add 1 mL of anhydrous isopropanol to the tube.
-
Cap the tube tightly and vortex until the PMSF is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Store the 100 mM PMSF stock solution in aliquots at -20°C.
Visualizations
Logical Workflow for Preparing and Using PMSF Solutions
Caption: Workflow for PMSF solution preparation and use.
Decision Tree for Troubleshooting PMSF Precipitation
Caption: Troubleshooting guide for PMSF precipitation.
References
Technical Support Center: Optimizing Reaction Conditions with Phenylmethanesulfonic Acid (PMSA) Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by Phenylmethanesulfonic acid (PMSA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMSA) and why is it used as a catalyst?
This compound (PMSA) is a strong organic acid belonging to the family of sulfonic acids. It is utilized in organic synthesis as a solid acid catalyst. Its catalytic activity is derived from the presence of the sulfonic acid group (-SO₃H), which is a strong Brønsted acid. The advantages of using PMSA as a solid acid catalyst include its potential for easier separation from the reaction mixture compared to mineral acids, reduced corrosivity, and the possibility of regeneration and reuse, contributing to greener chemical processes.
Q2: What types of reactions are commonly catalyzed by PMSA?
As a strong acid catalyst, PMSA is effective in promoting a variety of acid-catalyzed reactions, including:
-
Esterification: The reaction of carboxylic acids and alcohols to form esters.
-
Friedel-Crafts Alkylation and Acylation: The substitution of an alkyl or acyl group onto an aromatic ring.
-
Dehydration Reactions: The removal of a water molecule from a substrate, such as the conversion of alcohols to alkenes.
-
Condensation Reactions: Such as the Pechmann condensation for the synthesis of coumarins.
-
Synthesis of Heterocyclic Compounds: For example, the synthesis of bis(indolyl)methanes.
Q3: How does water affect the performance of PMSA as a catalyst?
Water can have a significant impact on reactions catalyzed by PMSA. In reversible reactions like esterification, water is a byproduct, and its presence can shift the equilibrium back towards the reactants, thereby lowering the product yield.[1] Furthermore, water can deactivate the catalyst by hydrating the sulfonic acid groups, which can reduce their catalytic activity.[2] Therefore, for many reactions, it is crucial to use anhydrous conditions or to remove water as it is formed.
Q4: Is this compound reusable?
One of the key advantages of solid acid catalysts like PMSA is their potential for reusability. After a reaction, the catalyst can often be recovered by filtration, washed with a suitable solvent to remove any adsorbed materials, and dried before being used in a subsequent reaction. The reusability of the catalyst should be evaluated for each specific reaction, as some loss of activity may occur over multiple cycles due to leaching or irreversible deactivation.
Q5: What are the primary safety precautions for handling this compound?
This compound is a strong acid and should be handled with appropriate safety measures. It is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Troubleshooting Guides
Issue 1: Low Product Yield
A low yield of the desired product is a common issue in catalyzed reactions. The following guide provides a systematic approach to troubleshooting this problem.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider a modest increase in the reaction temperature, but be mindful of potential side reactions.
-
-
Equilibrium Limitation (especially in reversible reactions like esterification):
-
Solution: To drive the equilibrium towards the product, use one of the reactants in excess (often the less expensive one, like the alcohol in esterification).[3] Alternatively, remove a byproduct as it is formed. For instance, in esterification, water can be removed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Suboptimal Catalyst Loading:
-
Solution: The amount of catalyst can significantly impact the reaction rate and yield. Perform a catalyst loading study by running the reaction with varying amounts of PMSA to find the optimal concentration. Insufficient catalyst will result in a slow or incomplete reaction, while excessive amounts may not provide additional benefits and could increase side reactions.
-
-
Catalyst Deactivation:
-
Solution: The catalyst may be deactivated by impurities in the starting materials or solvent (e.g., basic compounds neutralizing the acid sites) or by the presence of water.[2] Ensure all reagents and solvents are of high purity and are anhydrous. If catalyst deactivation is suspected, consider regenerating the catalyst (see protocol below).
-
-
Poor Substrate Reactivity:
-
Solution: Some substrates are inherently less reactive. For these, more forcing conditions such as higher temperatures or longer reaction times may be necessary. However, this also increases the risk of side product formation.
-
Issue 2: Catalyst Deactivation
Solid acid catalysts can lose their activity over time due to various factors.
Common Causes of Deactivation:
-
Poisoning: Basic impurities in the feedstock can neutralize the acid sites on the catalyst, rendering them inactive.
-
Fouling or Coking: The deposition of high molecular weight byproducts or polymers on the catalyst surface can block the active sites.
-
Leaching: The active sulfonic acid groups may slowly dissolve into the reaction medium, especially at high temperatures and in polar solvents.
Troubleshooting Deactivation:
-
Verify Reagent Purity: Ensure that all starting materials and solvents are free from basic impurities or other potential catalyst poisons.
-
Optimize Reaction Temperature: High temperatures can accelerate catalyst deactivation. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Catalyst Regeneration: If deactivation is suspected, attempt to regenerate the catalyst. A general procedure is provided in the experimental protocols section.
-
Analyze the Spent Catalyst: For a more in-depth understanding, the spent catalyst can be analyzed using techniques like Temperature Programmed Desorption (TPD) to quantify acid site density, and spectroscopic methods to identify adsorbed species.
Data Presentation
The optimal catalyst loading is a critical parameter that needs to be determined experimentally for each specific reaction. The following table provides representative data on how catalyst loading can influence the yield and reaction time for a solid acid-catalyzed reaction. This data should be used as a guideline for designing an optimization study for your reaction with PMSA.
Table 1: Representative Effect of Solid Acid Catalyst Loading on Reaction Yield and Time
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 65 |
| 2 | 2.5 | 8 | 82 |
| 3 | 5 | 5 | 95 |
| 4 | 7.5 | 5 | 96 |
| 5 | 10 | 4.5 | 95 |
Note: This is illustrative data for a generic solid acid catalyzed reaction and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are generalized protocols for common reactions catalyzed by this compound. These should be considered as starting points, and optimization of parameters such as temperature, reaction time, and catalyst loading is highly recommended.
Protocol 1: General Procedure for Esterification of a Carboxylic Acid
This protocol describes a general method for the Fischer esterification of a carboxylic acid with an alcohol using PMSA as the catalyst.[3][4][5]
Materials:
-
Carboxylic acid
-
Alcohol (can also be used as the solvent)
-
This compound (PMSA)
-
Anhydrous organic solvent (e.g., toluene, if the alcohol is not used as the solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1 equivalent), the alcohol (3-10 equivalents, or as solvent), and this compound (1-10 mol%).
-
If an additional solvent is used, add it to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the catalyst is a solid, it can be recovered by filtration.
-
The reaction mixture is then worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Alkylation
This protocol provides a general method for the Friedel-Crafts alkylation of an aromatic compound with an alkylating agent using PMSA as the catalyst.[6][7][8][9]
Materials:
-
Aromatic compound (e.g., benzene, toluene)
-
Alkylating agent (e.g., benzyl (B1604629) chloride, an alkene)
-
This compound (PMSA)
-
Anhydrous, non-polar organic solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Add the aromatic compound and the anhydrous solvent to the flask.
-
Add the this compound (5-20 mol%) to the mixture and stir.
-
Slowly add the alkylating agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC.
-
Upon completion, quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: General Procedure for Catalyst Regeneration
This protocol describes a general method for regenerating a solid sulfonic acid catalyst that has been deactivated.[10][11][12]
Materials:
-
Deactivated this compound catalyst
-
Suitable organic solvent (e.g., acetone (B3395972), methanol)
-
Dilute aqueous acid solution (e.g., 0.1 M H₂SO₄)
-
Deionized water
-
Filtration apparatus
-
Oven or vacuum oven
Procedure:
-
After the reaction, recover the catalyst by filtration.
-
Wash the catalyst thoroughly with an organic solvent (e.g., acetone or methanol) to remove any adsorbed organic residues.
-
Suspend the washed catalyst in a dilute aqueous acid solution (e.g., 0.1 M H₂SO₄) and stir for 1-2 hours at room temperature. This step helps to remove any basic poisons and re-protonate the sulfonic acid groups.
-
Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.
-
Dry the regenerated catalyst in an oven or vacuum oven at a moderate temperature (e.g., 80-110 °C) until a constant weight is achieved.
-
The regenerated catalyst can now be reused. Its activity should be compared to that of the fresh catalyst to determine the effectiveness of the regeneration process.
References
- 1. Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. cerritos.edu [cerritos.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Alkylation [organic-chemistry.org]
- 10. WO1999054041A1 - Regeneration of sulfonic acid resin catalyst used in the production of ether - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Phenylmethanesulfonyl fluoride (PMSF) inactivation and disposal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the inactivation and disposal of Phenylmethanesulfonyl Fluoride (B91410) (PMSF).
Frequently Asked Questions (FAQs)
Q1: What is PMSF and what is its primary function in experiments?
Phenylmethanesulfonyl fluoride (PMSF) is a widely used inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[1][2][3][4] Its primary role is to prevent the degradation of proteins of interest during procedures like cell lysis and protein extraction by irreversibly binding to and inactivating these proteases.[3][4][5]
Q2: How does PMSF inhibit serine proteases?
PMSF irreversibly inhibits serine proteases through a process called sulfonylation.[6][7] The sulfonyl fluoride group of PMSF covalently bonds to the hydroxyl group of the highly reactive serine residue within the active site of the protease, rendering the enzyme permanently inactive.[5][6][8]
Q3: Is PMSF toxic? What are the necessary safety precautions?
Yes, PMSF is a cytotoxic and hazardous chemical that should be handled with care.[2][9] It is toxic if inhaled, ingested, or absorbed through the skin.[5] Always handle PMSF powder and concentrated stock solutions in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5][9][10] Avoid creating dust and aerosols.[9][11]
Q4: How should I prepare and store a PMSF stock solution?
PMSF has very limited solubility in water.[2][12] Therefore, stock solutions are typically prepared in anhydrous (water-free) organic solvents such as isopropanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO).[1][3][13] A common stock solution concentration is 100 mM or 200 mM.[3][14][15] Stock solutions are stable for up to 9 months when stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][3][14]
Q5: What is the stability of PMSF in aqueous solutions like lysis buffers?
PMSF is highly unstable in aqueous solutions, and its stability is pH-dependent.[1][7][16] The half-life of PMSF decreases as the pH increases.[5][7] Due to this instability, it is crucial to add PMSF to your lysis buffer immediately before use.[5][10][14]
Q6: Are there any alternatives to PMSF?
Yes, a common alternative is 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl).[2][3][8] AEBSF is also an irreversible serine protease inhibitor but is water-soluble, more stable in aqueous solutions, and less toxic than PMSF, making it a safer and more convenient option for many applications.[2][8][17]
Troubleshooting Guide
Issue 1: My PMSF is not dissolving in the lysis buffer.
-
Cause: PMSF has very poor solubility in aqueous solutions.[12]
-
Solution: Do not add PMSF powder directly to your aqueous lysis buffer. First, prepare a concentrated stock solution (e.g., 100 mM) in an anhydrous solvent like isopropanol, ethanol, or DMSO.[3][12] Then, add the required volume of this stock solution to your lysis buffer immediately before use.[10]
Issue 2: After adding my PMSF stock solution to the cold lysis buffer, a precipitate formed.
-
Cause: The solubility of PMSF decreases at lower temperatures. Adding a cold stock solution to an ice-cold buffer can cause it to precipitate out of solution.[12]
-
Troubleshooting Steps:
-
Warm the stock solution: Before use, briefly warm your PMSF stock solution to room temperature to ensure the PMSF is fully dissolved.[12]
-
Add to a warmer buffer: Add the PMSF stock solution to your lysis buffer before cooling it on ice. The PMSF is more likely to remain in solution as you subsequently cool the buffer.[12]
-
Add slowly while mixing: Add the PMSF stock solution dropwise to the lysis buffer while gently vortexing or stirring to ensure rapid and even dispersion.[12]
-
Issue 3: I am observing an increase in protease activity after adding PMSF.
-
Cause: This is an unexpected result. Possible causes include the solvent used for the PMSF stock solution stimulating the protease activity or the specific proteases in your sample not being serine proteases.[18]
-
Troubleshooting Steps:
-
Solvent Control: Run a control experiment where you add only the solvent (e.g., isopropanol) to your sample to see if it affects protease activity.[18]
-
Use a different inhibitor: Try a broader-spectrum protease inhibitor cocktail or an inhibitor for a different class of proteases (e.g., EDTA for metalloproteases) to determine the nature of the proteases in your sample.[19][20]
-
Confirm PMSF activity: Ensure your PMSF stock solution is not expired and has been stored correctly to rule out degradation.
-
Quantitative Data Summary
Table 1: Stability of PMSF in Aqueous Solutions at 25°C
| pH | Half-life |
| 7.0 | 110 minutes[1][5][21] |
| 7.5 | 55 minutes[1][5][22] |
| 8.0 | 35 minutes[1][2][5][7] |
Table 2: Properties of PMSF
| Property | Value | Notes |
| Molecular Weight | 174.19 g/mol [2][3] | |
| Working Concentration | 0.1 - 1 mM[1][3][21] | Effective concentration range for most protein solutions. |
| Stock Solution Solvents | Anhydrous Isopropanol, Anhydrous Ethanol, DMSO[1][3][7] | Prepare stock solutions due to instability in water. |
| Stock Solution Stability | Up to 9 months at -20°C[1][3] | Store in aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution in Isopropanol
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder
-
Anhydrous isopropanol
-
Chemical fume hood
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Safety First: Perform all steps involving PMSF powder and concentrated solutions inside a certified chemical fume hood.[3][9]
-
Weigh PMSF: Carefully weigh out 17.42 mg of PMSF powder.[3][12]
-
Dissolve PMSF: Transfer the weighed PMSF powder into a sterile conical tube. Add 1 mL of anhydrous isopropanol.[3]
-
Mix: Securely cap the tube and vortex until the PMSF powder is completely dissolved. Gentle warming to room temperature may be applied if necessary.[3][12]
-
Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C for up to 9 months.[3]
Protocol 2: Inactivation and Disposal of PMSF-Containing Aqueous Solutions
Principle: PMSF is rapidly hydrolyzed and inactivated at an alkaline pH.[7][10][23] This protocol renders aqueous PMSF waste non-hazardous for disposal.
Materials:
-
PMSF-containing aqueous waste
-
1 M NaOH or a 5% sodium carbonate solution[9]
-
pH indicator strips or a pH meter
-
Appropriate PPE
Procedure:
-
Move to a Safe Location: Handle the waste in a designated area, preferably within a fume hood.
-
Adjust pH: Slowly add 1 M NaOH or 5% sodium carbonate solution to the PMSF-containing aqueous waste while gently stirring.
-
Verify pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the alkaline solution until the pH is greater than 8.6.[3][7][10]
-
Allow for Inactivation: Let the alkaline solution stand for several hours at room temperature to ensure complete hydrolysis and inactivation of the PMSF.[7][10]
-
Dispose: Once inactivated, the solution can typically be discarded according to your institution's guidelines for non-hazardous aqueous waste.[3][7][9] Always consult and follow your local safety and waste disposal regulations.
Note: Solid PMSF waste and organic solvent solutions containing PMSF should be disposed of as hazardous chemical waste according to your institution's guidelines.[9][10][11]
Visualizations
Caption: Mechanism of irreversible inhibition of a serine protease by PMSF.
References
- 1. PMSF - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. agscientific.com [agscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. benchchem.com [benchchem.com]
- 11. purdue.edu [purdue.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PMSF | Cell Signaling Technology [cellsignal.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. fn-test.com [fn-test.com]
- 17. goldbio.com [goldbio.com]
- 18. researchgate.net [researchgate.net]
- 19. substitution for PMSF? - Molecular Cloning [protocol-online.org]
- 20. PMSF - Molecular Biology [protocol-online.org]
- 21. (PMSF), Phenylmethylsulphonyl Fluoride - Delta Microscopies [deltamicroscopies.com]
- 22. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PMSF - OpenWetWare [openwetware.org]
Technical Support Center: Phenylmethanesulfonic Acid (PMSA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common impurities in commercial Phenylmethanesulfonic acid (PMSA). It is intended for researchers, scientists, and drug development professionals who utilize PMSA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound (PMSA)?
A1: Common impurities in commercial PMSA can originate from its synthesis process and subsequent storage. These are broadly categorized as process-related impurities and degradation products. The primary synthesis routes are the sulfonation of toluene (B28343) and the oxidation of benzyl (B1604629) mercaptan.
Process-Related Impurities:
-
From Toluene Sulfonation:
-
Isomeric Impurities: Ortho- and meta-toluenesulfonic acids are common isomers formed alongside the desired para-isomer (p-toluenesulfonic acid is a related but distinct compound, however, similar isomeric impurities can be expected in related sulfonations).
-
Sulfuric Acid: Residual sulfuric acid from the sulfonation process is a frequent impurity.
-
Unreacted Toluene: Trace amounts of the starting material, toluene, may be present.
-
Sulfones: Di-p-tolyl sulfone and other related sulfones can be formed as byproducts during the sulfonation reaction.[1]
-
-
From Benzyl Mercaptan Oxidation:
-
Benzyl Disulfide: Incomplete oxidation of benzyl mercaptan can lead to the presence of benzyl disulfide.
-
Benzaldehyde (B42025) and Benzoic Acid: Over-oxidation can result in the formation of benzaldehyde and benzoic acid.
-
Unreacted Benzyl Mercaptan: Residual starting material may remain.[2][3]
-
-
General Impurities:
-
Heavy Metals: Trace amounts of metal ions may be introduced from reactors and handling equipment during manufacturing.
-
Water: As PMSA is hygroscopic, water is a common impurity.
-
Degradation Products:
-
PMSA is relatively stable; however, under harsh conditions (e.g., high temperatures, extreme pH), degradation can occur, though specific degradation pathways are not extensively documented in readily available literature.
Q2: How can these impurities affect my experiments?
A2: Impurities in PMSA can have several adverse effects on experimental outcomes:
-
Altered Reactivity and Yield:
-
Sulfuric Acid: Being a strong acid itself, residual sulfuric acid can alter the acidity of the reaction medium, leading to unexpected side reactions or changes in reaction kinetics, potentially lowering the yield of the desired product.
-
Isomeric Impurities: Isomers of PMSA may have different catalytic activities or may lead to the formation of isomeric products, complicating purification and reducing the yield of the target isomer.
-
Oxidation Byproducts: Aldehydes and carboxylic acids can participate in side reactions, consuming reagents and reducing the overall yield.
-
-
Inaccurate Quantification: The presence of impurities can lead to errors in determining the exact molar quantity of PMSA, affecting stoichiometric calculations.
-
Analytical Interference: Impurities can co-elute with products or starting materials in chromatographic analyses (e.g., HPLC), leading to inaccurate quantification and peak misidentification.
-
Catalyst Poisoning: In catalytic reactions, certain impurities, particularly sulfur compounds like benzyl mercaptan and benzyl disulfide, can poison metal catalysts.
Q3: How can I determine the purity of my commercial PMSA?
A3: The purity of PMSA can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the main component and detecting organic impurities. A reversed-phase C18 column with a UV detector is typically used.
-
Titration: Acid-base titration can be used to determine the total acid content, which can give an indication of purity if sulfuric acid is a major impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify the main component and any organic impurities present at significant levels.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying unknown impurities.
-
Karl Fischer Titration: This method is specifically used to quantify the water content.
Troubleshooting Guide
| Observed Problem | Potential Cause (Impurity Related) | Troubleshooting Steps |
| Lower than expected reaction yield | Presence of excess water or sulfuric acid: These can alter reaction conditions and favor side reactions. | 1. Dry the PMSA under vacuum. 2. Use Karl Fischer titration to quantify water content. 3. Purify the PMSA by recrystallization to remove sulfuric acid. |
| Inaccurate molar calculation due to impurities: The actual amount of PMSA is less than weighed. | 1. Determine the purity of the PMSA using HPLC. 2. Adjust the amount of PMSA used based on the purity value. | |
| Formation of unexpected byproducts | Isomeric impurities: Different isomers may lead to different reaction pathways. | 1. Analyze the PMSA for isomeric purity using HPLC. 2. If necessary, purify the PMSA to remove unwanted isomers. |
| Reactive impurities (e.g., benzaldehyde): These can participate in side reactions. | 1. Use HPLC or GC-MS to screen for reactive impurities. 2. Purify the PMSA if significant levels of reactive impurities are detected. | |
| Inconsistent reaction results between batches of PMSA | Batch-to-batch variation in impurity profiles. | 1. Request a Certificate of Analysis (CoA) for each batch from the supplier. 2. Perform an incoming quality control check using a standardized HPLC method. |
| Difficulty in product purification (e.g., extra peaks in HPLC) | Impurities from PMSA co-eluting with the product. | 1. Run a blank injection of the PMSA solution in your HPLC system to identify impurity peaks. 2. Modify the HPLC method (e.g., gradient, mobile phase composition) to resolve the impurity peaks from your product peak. |
| Deactivation of a metal catalyst | Presence of sulfur-containing impurities (e.g., benzyl mercaptan). | 1. Analyze the PMSA for sulfur-containing impurities using appropriate methods (e.g., GC-MS with a sulfur-selective detector). 2. Use a higher purity grade of PMSA or purify the existing stock. |
Data Presentation
Table 1: Summary of Common Impurities in Commercial this compound
| Impurity | Typical Origin | Potential Concentration Range | Primary Analytical Method for Detection |
| Water | Hygroscopic nature, synthesis | 0.1% - 5% | Karl Fischer Titration |
| Sulfuric Acid | Toluene Sulfonation | < 0.5% - 2% | Ion Chromatography, HPLC |
| Isomeric Sulfonic Acids | Toluene Sulfonation | < 0.1% - 1% | HPLC |
| Unreacted Toluene | Toluene Sulfonation | < 0.1% | GC-MS |
| Benzyl Disulfide | Benzyl Mercaptan Oxidation | < 0.5% | HPLC, GC-MS |
| Benzaldehyde/Benzoic Acid | Benzyl Mercaptan Oxidation | < 0.2% | HPLC, GC-MS |
| Heavy Metals | Manufacturing Process | < 10 ppm | ICP-MS |
Note: These concentration ranges are typical estimates and can vary significantly between manufacturers and grades.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for the analysis of PMSA purity and the detection of common organic impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
PMSA sample
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Sample Preparation: Accurately weigh approximately 100 mg of PMSA and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Standard Preparation: If quantifying specific impurities, prepare standards of those impurities in the same diluent.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
4. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify the main PMSA peak and any impurity peaks.
-
Calculate the percentage purity by area normalization, assuming all components have a similar response factor at the detection wavelength. For more accurate quantification, use external standards.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general procedure for the purification of PMSA to remove common impurities like sulfuric acid and some organic byproducts.
1. Materials:
-
Commercial PMSA
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
2. Procedure:
-
Dissolution: In a fume hood, dissolve the commercial PMSA in a minimal amount of hot deionized water.
-
Acidification: While stirring, slowly add concentrated HCl to the hot solution. PMSA is less soluble in the presence of a common ion and in more acidic solutions, which will help to precipitate it while keeping more soluble impurities in the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator over a suitable drying agent.
Visualizations
Caption: Workflow for HPLC analysis of PMSA purity.
Caption: Logical workflow for troubleshooting PMSA-related issues.
References
Phenylmethanesulfonyl Fluoride (PMSF) and Temperature: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the effects of temperature on Phenylmethanesulfonyl fluoride (B91410) (PMSF) activity. PMSF is a widely used serine protease inhibitor crucial for preventing protein degradation during various experimental procedures.[1][2][3][4] However, its efficacy is significantly influenced by temperature, a factor that can lead to experimental variability and failure if not properly managed. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to ensure the optimal use of PMSF.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the stability of PMSF in aqueous solutions?
A1: PMSF is highly unstable in aqueous solutions, and its degradation is accelerated at higher temperatures and more alkaline pH.[1][2][5][6] At 25°C, the half-life of PMSF decreases significantly as the pH increases.[5][7] For instance, at pH 7, its half-life is approximately 110 minutes, which shortens to 35 minutes at pH 8.[5][7] At 4°C and pH 8, PMSF is almost completely degraded within 24 hours.[7] Therefore, it is critical to add PMSF to aqueous buffers immediately before use.[1][8]
Q2: My PMSF stock solution, stored at -20°C, has precipitated. Is it still usable?
A2: Yes, precipitation of PMSF in stock solutions stored at low temperatures is a common issue.[6][8][9] To use it, you should warm the stock solution to room temperature, or gently up to 37°C, and vortex until the precipitate is fully dissolved.[8] It is crucial to ensure the PMSF is completely in solution before adding it to your experimental buffer to ensure accurate concentration.
Q3: Why does PMSF precipitate when I add it to my ice-cold lysis buffer?
A3: This is a common problem due to the decreased solubility of PMSF at lower temperatures.[8] Adding a cold stock solution to an already ice-cold buffer can cause the PMSF to rapidly come out of solution.[8][10]
Q4: How should I properly store my PMSF stock solution?
A4: For long-term stability, PMSF stock solutions should be prepared in an anhydrous solvent such as isopropanol (B130326), ethanol, or DMSO and stored in aliquots at -20°C.[1][7][11] Under these conditions, a stock solution in isopropanol can be stable for up to 9 months.[7][11] Lyophilized PMSF powder should be stored at room temperature, protected from light.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of protein of interest despite adding PMSF | PMSF degradation in aqueous buffer. | Add PMSF to your lysis buffer immediately before use. Since its half-life is short, consider adding it fresh during lengthy purification steps.[1] |
| Inactive PMSF stock solution. | Prepare fresh PMSF stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] | |
| Precipitation of PMSF in lysis buffer | Low temperature of the lysis buffer upon addition of PMSF stock. | 1. Warm your PMSF stock solution to room temperature before use.[8] 2. Add the PMSF stock to the lysis buffer before cooling the buffer on ice.[8][12] 3. Add the PMSF stock solution slowly while vortexing or stirring to ensure rapid and even dispersion.[8] |
| Inconsistent experimental results | Variable PMSF activity due to temperature fluctuations. | Maintain a consistent temperature during your experiment, especially during lysis and initial protein extraction steps. Always add freshly diluted PMSF. |
| No inhibition of protease activity | The target protease is not a serine protease. | PMSF is a specific inhibitor of serine proteases and will not inhibit other classes of proteases like metalloproteases or cysteine proteases.[7][13] Consider using a protease inhibitor cocktail with broader specificity. |
| The solvent for the PMSF stock may be affecting the target enzyme. | Perform a solvent control experiment to rule out any effects of the solvent (e.g., isopropanol, DMSO) on your protein's activity.[13][14] |
Quantitative Data Summary
The stability of PMSF in aqueous solutions is highly dependent on both pH and temperature. The following table summarizes the half-life of PMSF under various conditions.
| Temperature | pH | Half-life |
| 25°C | 7.0 | 110 minutes[5][7] |
| 25°C | 7.5 | 55 minutes[5][7][15] |
| 25°C | 8.0 | 35 minutes[1][2][5][7] |
| 4°C | 8.0 | Almost completely degraded after 1 day[7] |
Experimental Protocols
Preparation of a 100 mM PMSF Stock Solution in Isopropanol
This protocol details the preparation of a standard 100 mM PMSF stock solution, a common reagent in protein biochemistry.
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder
-
Anhydrous isopropanol
-
Chemical fume hood
-
Personal Protective Equipment (PPE): lab coat, safety goggles, gloves
-
Sterile conical tube and microcentrifuge tubes
Procedure:
-
Safety Precautions: PMSF is a toxic compound.[4][11] All handling of PMSF powder and concentrated solutions must be performed in a chemical fume hood while wearing appropriate PPE.
-
Weighing: Carefully weigh 17.42 mg of PMSF powder.
-
Dissolving: Transfer the weighed PMSF into a sterile conical tube. Add 1 mL of anhydrous isopropanol.
-
Mixing: Vortex the solution until the PMSF powder is completely dissolved. Gentle warming to room temperature may be necessary if the solvent is cold.[11]
-
Aliquoting and Storage: Aliquot the 100 mM PMSF stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C.
Visualizations
Logical Workflow for PMSF Stock Solution Preparation and Use
Caption: Workflow for preparing and using a PMSF stock solution.
Troubleshooting Flowchart for PMSF Precipitation
Caption: Troubleshooting guide for PMSF precipitation issues.
References
- 1. agscientific.com [agscientific.com]
- 2. goldbio.com [goldbio.com]
- 3. PMSF | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. (PMSF), Phenylmethylsulphonyl Fluoride - Delta Microscopies [deltamicroscopies.com]
- 6. fn-test.com [fn-test.com]
- 7. PMSF - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. PMSF precipitate? - Protein and Proteomics [protocol-online.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Serine Protease Inhibitors: PMSF vs. The Alternatives
In the landscape of protein research and drug development, safeguarding the integrity of proteins from degradation is paramount. Serine proteases, a ubiquitous class of enzymes, are often the primary culprits behind unwanted proteolysis. For decades, Phenylmethanesulfonyl fluoride (B91410) (PMSF) has been the go-to inhibitor for researchers. However, a range of alternatives, each with distinct advantages and disadvantages, are now available. This guide provides an objective, data-driven comparison of PMSF and other common serine protease inhibitors, including AEBSF (Pefabloc SC), Aprotinin (B3435010), Leupeptin (B1674832), and Benzamidine (B55565), to aid researchers in selecting the most appropriate tool for their specific needs.
Mechanism of Action: A Tale of Irreversible Bonds and Reversible Interactions
Serine protease inhibitors function by targeting the active site of these enzymes, which is characterized by a catalytic triad (B1167595) featuring a highly reactive serine residue.[1][2] The mechanism of inhibition, however, varies significantly among different inhibitors.
PMSF and AEBSF are irreversible inhibitors.[3] They act by covalently modifying the hydroxyl group of the active site serine, forming a stable sulfonyl-enzyme complex that permanently inactivates the protease.[4] This irreversible nature makes them highly effective for complete and long-lasting inhibition during protein extraction and purification.
In contrast, Aprotinin, Leupeptin, and Benzamidine are reversible inhibitors.
-
Aprotinin is a competitive inhibitor that forms a stable, but reversible, complex with the active site of serine proteases.[5]
-
Leupeptin is a competitive transition-state inhibitor that can be displaced by a high concentration of substrate.[6] It is also notable for its ability to inhibit both serine and cysteine proteases.[7][8]
-
Benzamidine is a competitive inhibitor that mimics the side chain of arginine, a common substrate for trypsin-like serine proteases.[1][9]
Quantitative Comparison of Performance
The efficacy of a protease inhibitor is quantitatively described by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity and greater potency. The following tables summarize key quantitative data for PMSF and its alternatives.
| Inhibitor | Mechanism | Target Proteases | Typical Working Concentration | Advantages | Disadvantages |
| PMSF | Irreversible | Serine proteases (e.g., trypsin, chymotrypsin), some cysteine proteases | 0.1 - 1 mM[10] | Broad-spectrum, low cost | Highly toxic, unstable in aqueous solutions, low solubility in water |
| AEBSF (Pefabloc SC) | Irreversible | Serine proteases (e.g., trypsin, chymotrypsin, thrombin, plasmin, kallikrein)[4][11] | 0.1 - 1.0 mM[4][12] | Low toxicity, high water solubility, more stable in aqueous solution than PMSF[3] | Can modify off-target residues (tyrosine, lysine)[4] |
| Aprotinin | Reversible (Competitive) | Serine proteases (e.g., trypsin, chymotrypsin, plasmin, kallikrein)[5] | 0.1 - 2 µg/mL (approx. 0.015 - 0.3 µM) | Highly potent (low Ki), natural polypeptide | Can be immunogenic, dissociates at extreme pH[5] |
| Leupeptin | Reversible (Competitive) | Serine, cysteine, and threonine proteases[6][7] | 1 - 10 µM[6] | Broad-spectrum (inhibits multiple protease classes) | Less potent than aprotinin for some serine proteases |
| Benzamidine | Reversible (Competitive) | Trypsin-like serine proteases[1][9] | 0.5 - 4 mM | Specific for trypsin-like proteases, water-soluble | Less potent than other inhibitors |
| Inhibitor | Target Protease | Ki Value | IC50 Value |
| Aprotinin | Trypsin (bovine) | 0.06 pM | 0.06 - 0.80 µM (general range)[13] |
| Chymotrypsin | 9 nM | ||
| Kallikrein (plasma) | 30 nM | ||
| Plasmin | 1 nM | ||
| Leupeptin | Trypsin | 3.5 nM[6] | ~0.8 µM (for human coronavirus 229E replication)[14] |
| Plasmin | 3.4 nM[6] | 127.2 µM (for SARS-CoV-2 Mpro)[7] | |
| Cathepsin B | 4.1 nM[6] | ||
| Benzamidine | Trypsin | 35 µM[15][16] | |
| Plasmin | 350 µM[15][16] | ||
| Thrombin | 220 µM[15][16] | ||
| Tryptase | 20 µM[17] | ||
| uPA | 97 µM[17] | ||
| Factor Xa | 110 µM[17] | ||
| AEBSF (Pefabloc SC) | Trypsin | 0.081 mM[18] | |
| Chymotrypsin | 0.044 mM[18] | ||
| Thrombin | 0.92 mM[18] | ||
| Plasmin | 1.99 mM[18] | ||
| Factor Xa | 24.0 mM[18] |
Stability and Toxicity: Critical Considerations for Experimental Design
Beyond inhibitory potency, the stability and toxicity of an inhibitor are crucial factors in its selection.
PMSF is notoriously unstable in aqueous solutions, with a half-life of about 35 minutes at pH 8.[10] It is also highly toxic and must be handled with care.[3]
AEBSF offers a significant improvement in both areas. It is much more stable in aqueous solutions and is considerably less toxic than PMSF, making it a safer and more convenient alternative for many applications.[3][19]
Aprotinin, Leupeptin, and Benzamidine are generally considered to be of low toxicity and are stable in aqueous solutions under typical experimental conditions.
Experimental Protocols
To empirically compare the efficacy of different serine protease inhibitors, a generalized protease activity assay can be performed.
Generalized Protease Inhibition Assay Protocol
1. Reagents and Materials:
-
Serine protease of interest (e.g., trypsin, chymotrypsin)
-
Chromogenic or fluorogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)
-
Protease inhibitors (PMSF, AEBSF, Aprotinin, Leupeptin, Benzamidine) at various concentrations
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare serial dilutions of each protease inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed volume of the protease solution to each well.
-
Add an equal volume of the different inhibitor dilutions to the respective wells. Include a control well with buffer instead of inhibitor.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each inhibitor.
Visualizing the Context: Signaling Pathways and Experimental Workflows
Serine proteases play critical roles in various biological signaling pathways. Understanding these pathways can provide context for the application of their inhibitors.
Caption: Experimental workflow for determining the IC50 of serine protease inhibitors.
The blood coagulation cascade is a prime example of a physiological process heavily reliant on a series of serine protease activations.
Caption: Simplified intrinsic pathway of the blood coagulation cascade showing points of inhibition.
Serine proteases are also involved in the initiation of apoptosis, or programmed cell death.
Caption: A simplified model of a serine protease-mediated apoptosis pathway.
Conclusion: Selecting the Right Inhibitor for the Job
The choice between PMSF and its alternatives depends heavily on the specific experimental context.
-
For routine protein extraction from cell lysates where cost is a major consideration , PMSF remains a viable, albeit hazardous, option. Its instability requires fresh preparation and addition to buffers immediately before use.
-
For applications requiring a safer, more stable, and water-soluble irreversible inhibitor , AEBSF is the superior choice. Its lower toxicity makes it particularly suitable for studies involving live cells.
-
When a highly potent, reversible inhibitor is needed , aprotinin is an excellent option, especially for inhibiting trypsin-like proteases.
-
For experiments requiring broad-spectrum inhibition of both serine and cysteine proteases , leupeptin is a valuable tool.
-
When specific inhibition of trypsin-like serine proteases with a reversible inhibitor is desired , benzamidine is a suitable choice.
Ultimately, an informed decision based on a thorough understanding of the properties of each inhibitor will lead to more reliable and reproducible experimental outcomes, ensuring the integrity of valuable protein samples and the validity of research findings.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. goldbio.com [goldbio.com]
- 4. AEBSF - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. Leupeptin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Leupeptin › Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 9. MEROPS - the Peptidase Database [ebi.ac.uk]
- 10. What are the most commonly used protease inhibitors? [qiagen.com]
- 11. AEBSF hydrochloride | Serine Protease | Thrombin | TargetMol [targetmol.com]
- 12. ubpbio.com [ubpbio.com]
- 13. apexbt.com [apexbt.com]
- 14. apexbt.com [apexbt.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Benzamidine HCl | 1670-14-0 | Serine Protease | MOLNOVA [molnova.com]
- 17. adooq.com [adooq.com]
- 18. Enzyme Research | Pefabloc SC [enzymeresearch.co.uk]
- 19. Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenylmethanesulfonic Acid (PMSA) and p-Toluenesulfonic Acid (PTSA) as Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenylmethanesulfonic acid (PMSA) and p-Toluenesulfonic acid (PTSA), two commonly utilized strong organic acid catalysts in organic synthesis. The following sections detail their physicochemical properties, present comparative experimental data, and outline typical experimental protocols to assist in catalyst selection for research and development.
Physicochemical Properties: A Head-to-Head Comparison
Both PMSA and PTSA are sulfonic acids, valued for their strong acidity and solubility in organic solvents. However, they possess distinct structural and physical properties that influence their application and efficacy. PTSA is one of the most common and cost-effective strong organic acid catalysts. PMSA, while also a strong acid, is noted for its utility in specific applications where its unique properties, such as being a phase-transfer catalyst, are advantageous.
| Property | This compound (PMSA) | p-Toluenesulfonic Acid (PTSA) |
| Synonyms | α-Toluenesulfonic acid, Benzylsulfonic acid | Tosic acid, TSA, pTsOH |
| CAS Number | 100-87-8 | 104-15-4 (anhydrous), 6192-52-5 (monohydrate) |
| Molecular Formula | C₇H₈O₃S | C₇H₈O₃S |
| Molecular Weight | 172.20 g/mol | 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate) |
| Acidity (pKa) | Approx. -2.8 (in water) | Approx. -2.8 (in water) |
| Appearance | White to off-white solid | White solid, often as monohydrate crystals |
| Solubility | Soluble in water, ethanol (B145695), and diethyl ether. | Soluble in water, alcohols, and other polar organic solvents. |
| Melting Point | 56-60 °C | 103-106 °C (monohydrate) |
Catalytic Performance: Experimental Data
The choice between PMSA and PTSA often depends on the specific reaction conditions and desired outcomes. Below is a summary of their performance in key organic transformations based on available literature.
Esterification is a cornerstone reaction where both acids are frequently employed. Their performance is often comparable, with the choice depending on factors like substrate solubility and reaction temperature.
| Reaction | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid + Ethanol | PTSA | 1-5 | 78 (Reflux) | 2-4 | >90 | General Literature |
| Acetic Acid + Ethanol | PMSA | 1-5 | 78 (Reflux) | 2-4 | >90 | General Literature |
| Oleic Acid + Methanol | PTSA | 5 | 65 (Reflux) | 6 | 98 | |
| Oleic Acid + Methanol | PMSA | 5 | 65 (Reflux) | 6 | ~95-98 | Inferred |
The Biginelli reaction, a multi-component reaction, is another area where these catalysts are effective.
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde + Ethyl Acetoacetate + Urea | PTSA | 10 | Ethanol | 45-60 | 92 | |
| Benzaldehyde + Ethyl Acetoacetate + Urea | PMSA | 10 | Ethanol | 45-60 | ~90 | Inferred |
Experimental Protocols
Below is a representative experimental protocol for an esterification reaction, which can be adapted for either PMSA or PTSA.
Protocol: Synthesis of Ethyl Acetate using an Acid Catalyst
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: To the flask, add glacial acetic acid (1.0 eq) and absolute ethanol (3.0 eq).
-
Catalyst Addition: Introduce the acid catalyst, either p-Toluenesulfonic acid monohydrate (0.02 eq) or this compound (0.02 eq).
-
Reaction: Heat the mixture to reflux (approximately 78-82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the catalyst and unreacted acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl acetate.
-
-
Purification: If necessary, purify the crude product by fractional distillation.
Visualization of Workflows and Logic
Visual diagrams can clarify experimental processes and decision-making frameworks.
Caption: General workflow for an acid-catalyzed esterification reaction.
Caption: Decision logic for selecting between PMSA and PTSA as a catalyst.
Summary and Conclusion
Both this compound and p-Toluenesulfonic acid are highly effective and largely interchangeable strong acid catalysts for a wide array of organic transformations.
-
p-Toluenesulfonic Acid (PTSA) is the industry standard for many applications. Its high acidity, solid form for easy handling (as a monohydrate), and low cost make it the default choice for general-purpose acid catalysis. Its thermal stability is also a significant advantage in reactions requiring high temperatures.
-
This compound (PMSA) serves as a valuable alternative, particularly in niche applications. Although its acidity is comparable to PTSA, its different molecular structure and potential as a phase-transfer catalyst can offer advantages in specific multiphase reaction systems.
Recommendation: For most standard laboratory and industrial applications where a strong, solid organic acid catalyst is needed, PTSA is the more practical and economical choice. PMSA should be considered when PTSA provides suboptimal results or when specific properties, such as its phase-transfer capabilities, are hypothesized to be beneficial for a particular transformation. The final selection should always be guided by empirical testing and optimization for the specific reaction .
Navigating Protease Inhibition: A Data-Driven Comparison of PMSF Alternatives for Protein Purification
For researchers, scientists, and drug development professionals engaged in protein purification, safeguarding protein integrity from proteolytic degradation is paramount. Phenylmethanesulfonyl fluoride (B91410) (PMSF) has long been a cornerstone for inhibiting serine proteases, a prevalent class of enzymes that can compromise sample quality. However, the inherent drawbacks of PMSF, including its instability in aqueous solutions and significant toxicity, have prompted the search for more robust and safer alternatives. This guide provides an objective, data-driven comparison of PMSF and its leading alternatives, offering the necessary information to make an informed decision for your experimental needs.
The primary and most widely adopted alternative to PMSF is 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), commercially known as Pefabloc® SC. This guide will focus on a head-to-head comparison of these two inhibitors, while also touching upon the strategy of using comprehensive protease inhibitor cocktails for broader protection.
Performance Metrics: A Quantitative Comparison
The selection of a protease inhibitor is a critical decision that balances efficacy, stability, safety, and cost. The following table summarizes the key quantitative differences between PMSF and its primary alternative, AEBSF.
| Property | Phenylmethylsulfonyl fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF/Pefabloc® SC) | Advantage |
| Target Proteases | Serine proteases (e.g., trypsin, chymotrypsin, thrombin)[1][2][3] | Serine proteases (e.g., trypsin, chymotrypsin, plasmin, kallikrein, thrombin)[1][3][4] | AEBSF |
| Mechanism of Action | Irreversible sulfonylation of the active site serine residue[1][5][6] | Irreversible sulfonylation of the active site serine residue[1][7] | - |
| Typical Working Concentration | 0.1 - 1.0 mM[1][3][8] | 0.1 - 1.0 mM[1][3][4] | - |
| Solubility | Sparingly soluble in water; stock solutions prepared in anhydrous organic solvents (e.g., isopropanol (B130326), ethanol, DMSO)[2][6] | Readily soluble in water (up to 100 mg/ml) and aqueous buffers[9][10][11] | AEBSF |
| Stability in Aqueous Solution (Half-life at 25°C) | ~35 minutes at pH 8.0, ~55 minutes at pH 7.5, ~110 minutes at pH 7.0[2][6][8] | Significantly more stable than PMSF; stable for 1-2 months in solution when stored at -15 to -25°C[9][10] | AEBSF |
| Toxicity | Highly toxic, cytotoxic, and corrosive; requires handling in a fume hood[2][3][9] | Significantly lower toxicity; non-toxic to cells in culture at typical working concentrations[1][2][9][10] | AEBSF |
| LD50 (oral) | ~200 mg/kg (rat)[1] | 2834 mg/kg (mouse)[1] | AEBSF |
| Potential for Off-Target Modification | Primarily targets active site serines[8] | Can modify other residues like tyrosine and lysine (B10760008) at high concentrations[4][12] | PMSF |
In-Depth Analysis of Alternatives
AEBSF (Pefabloc® SC): The Superior Alternative
AEBSF stands out as a superior alternative to PMSF for most applications due to its enhanced safety profile and stability.[1][9] Its high water solubility eliminates the need for organic solvents, which can be detrimental to protein structure and cellular integrity.[10][11] The extended half-life of AEBSF in aqueous buffers ensures sustained protease inhibition throughout lengthy purification protocols, a significant advantage over the rapidly degrading PMSF.[9][10] While AEBSF has a higher initial cost, its reliability and safety can lead to long-term cost savings by preventing sample loss and ensuring reproducible results.
However, it is important to note that at high concentrations, AEBSF has the potential for off-target modification of other amino acid residues, such as tyrosine and lysine.[4][12] For highly sensitive applications like proteomics, freshly prepared PMSF might still be preferred by some researchers to minimize this risk.[12]
Protease Inhibitor Cocktails: For Broad-Spectrum Protection
While PMSF and AEBSF are effective against serine proteases, they do not inhibit other major classes of proteases, including cysteine, aspartic, and metalloproteases.[13][14] During cell lysis, a complex mixture of proteases is released.[14] To achieve comprehensive protection, the use of a protease inhibitor cocktail is highly recommended.[14][15] These cocktails are optimized mixtures of various inhibitors that target a broad range of proteases.[15][16] Commercially available cocktails often contain AEBSF as the serine protease inhibitor, along with inhibitors for other protease classes like E-64 (cysteine proteases), pepstatin A (aspartic proteases), and EDTA (metalloproteases).[15][16]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of sulfonyl fluoride inhibitors and a general workflow for protein purification using protease inhibitors.
Caption: Mechanism of irreversible inhibition by sulfonyl fluorides.
Caption: Generalized protein purification workflow.
Experimental Protocols
For a direct comparison of the efficacy of PMSF and its alternatives in your specific experimental context, a protease activity assay is recommended.
Objective: To determine and compare the concentration-dependent inhibition of a serine protease (e.g., trypsin) by PMSF and AEBSF.
Materials:
-
Purified serine protease (e.g., trypsin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
PMSF
-
AEBSF hydrochloride
-
Anhydrous solvent for PMSF (e.g., isopropanol or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent and dilute to the working concentration in the assay buffer.
-
Prepare a 100 mM stock solution of AEBSF in water.
-
Prepare a 100 mM stock solution of PMSF in an anhydrous solvent (e.g., isopropanol). Caution: PMSF is highly toxic and should be handled with appropriate safety precautions in a fume hood. [2][9]
-
-
Assay Setup:
-
In a 96-well microplate, set up a series of dilutions for both PMSF and AEBSF in the assay buffer to achieve a range of final concentrations (e.g., 0.01 mM to 1 mM).
-
Include control wells with no inhibitor.
-
Add the protease to each well (except for a substrate blank) and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-protease interaction.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance over time using a microplate reader. The rate of substrate cleavage is indicative of protease activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce protease activity by 50%) for both PMSF and AEBSF.
-
Conclusion
The evidence strongly supports AEBSF as a superior and safer alternative to PMSF for the inhibition of serine proteases in most protein purification applications.[1][9] Its high water solubility, enhanced stability in aqueous buffers, and significantly lower toxicity make it a more reliable and user-friendly choice.[1][9][10] For routine applications, the transition from PMSF to AEBSF is a scientifically sound and safety-conscious decision. However, for comprehensive protection against all major classes of proteases, the use of a well-formulated protease inhibitor cocktail is the most effective strategy to ensure the integrity of your valuable protein samples.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. AEBSF - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. chromnet.net [chromnet.net]
- 8. PMSF - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. thomassci.com [thomassci.com]
- 11. pentapharm.com [pentapharm.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. goldbio.com [goldbio.com]
- 16. What is Protease Inhibitor Cocktail – Tinzyme [tinzyme.com]
A Researcher's Guide to Protease Inhibition: Validating Experimental Results with Phenylmethylsulfonyl Fluoride (PMSF)
For researchers, scientists, and drug development professionals, ensuring the integrity of cellular proteins during experimental procedures is paramount. Proteases, enzymes that break down proteins, are ubiquitously present in cell lysates and can compromise experimental results by degrading target proteins. Phenylmethylsulfonyl fluoride (B91410) (PMSF), a compound functionally related to Phenylmethanesulfonic acid, is a widely used serine protease inhibitor that plays a crucial role in preventing this degradation.[1] This guide provides an objective comparison of PMSF's performance with other common protease inhibitors, supported by experimental data and detailed protocols for validating its efficacy.
At a Glance: PMSF vs. Alternatives
PMSF is an irreversible inhibitor that targets the active site serine residues of various proteases, including trypsin, chymotrypsin, and thrombin.[2] It is also known to inhibit certain cysteine proteases.[2] However, its application is not without drawbacks. PMSF is characterized by its high toxicity and notable instability in aqueous solutions, with its half-life decreasing as the pH increases.[3][4][5] This necessitates its fresh preparation in an anhydrous solvent like ethanol (B145695) or isopropanol (B130326) immediately before use.[3][5]
In contrast, alternatives like 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) offer significant advantages. AEBSF is water-soluble, less toxic, and exhibits greater stability in aqueous solutions, making it a more convenient option for many research applications, including cell culture.[3][6][7] Other alternatives include more specific inhibitors like Tosyl-L-lysine chloromethyl ketone (TLCK) and Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK), as well as commercially available protease inhibitor cocktails that offer broad-spectrum protection against various protease classes.[3]
Quantitative Comparison of Protease Inhibitors
The selection of a suitable protease inhibitor is a critical step in experimental design. The following table summarizes the key characteristics of PMSF and its common alternatives to aid in this decision-making process.
| Feature | PMSF (Phenylmethylsulfonyl fluoride) | AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) | Aprotinin |
| Target Proteases | Serine proteases (e.g., trypsin, chymotrypsin), some cysteine proteases | Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin, plasmin, kallikrein)[8] | Primarily trypsin, chymotrypsin, plasmin, and kallikrein[8] |
| Inhibition Mechanism | Irreversible, covalent modification of the active site serine[4][7] | Irreversible, covalent modification of the active site serine[8] | Reversible, competitive binding to the active site[8] |
| Typical Working Concentration | 0.1 - 1 mM[5] | 0.1 - 1 mM | ~0.3 µM (in cocktails) |
| Solubility in Water | Poor, requires anhydrous solvent for stock solution[2][6] | Highly soluble[8] | Freely soluble[8] |
| Stability in Aqueous Solution | Short half-life (e.g., ~35 min at pH 8.0)[3][4] | More stable than PMSF, especially at lower pH[8] | Stable over a wide pH range (1-12)[8] |
| Toxicity | High, cytotoxic[9] | Lower toxicity than PMSF[6][8] | Generally low toxicity in research applications[8] |
| Advantages | Low cost, rapid inhibition[6] | Water-soluble, less toxic, more stable than PMSF[3][6] | High specificity |
| Disadvantages | High toxicity, instability in aqueous solutions, requires fresh preparation[3][6] | Higher cost than PMSF | Narrower inhibitor spectrum |
Experimental Protocols for Validation
To ensure the effectiveness of PMSF or to compare its activity with other inhibitors, it is crucial to perform validation assays. Chromogenic and fluorometric assays are commonly used methods to quantify protease activity and, consequently, the efficacy of an inhibitor.
Protocol: Chromogenic Protease Activity Assay
This protocol provides a general framework for validating the inhibitory activity of PMSF using a chromogenic substrate.
Materials:
-
Protease of interest (e.g., Trypsin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
PMSF
-
Anhydrous solvent for PMSF (e.g., isopropanol or DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a fresh stock solution of PMSF in an anhydrous solvent (e.g., 100 mM in isopropanol).
-
Prepare serial dilutions of the PMSF stock solution in the assay buffer to achieve a range of desired final concentrations.
-
Prepare the protease solution in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.
-
Prepare the chromogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
In a 96-well plate, add 20 µL of each PMSF dilution (and a solvent-only control).
-
Add 160 µL of the protease solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.[3]
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in a kinetic mode for 15-30 minutes.[3]
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.[3]
-
Plot the percentage of protease inhibition against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the protease activity by 50%.[7]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: Workflow for validating PMSF inhibitory activity.
Caption: Mechanism of irreversible serine protease inhibition by PMSF.
References
- 1. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. PMSF - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Phenylmethanesulfonic Acid vs. Methanesulfonic Acid: A Comparative Guide for Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of an acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of two sulfonic acids, Phenylmethanesulfonic Acid (PMSA) and Methanesulfonic Acid (MSA), in the context of organic reactions, supported by available experimental data.
This document delves into the chemical properties, catalytic performance, and operational advantages and disadvantages of PMSA and MSA. Due to the limited direct comparative experimental data for PMSA, this guide will leverage data for the structurally similar p-Toluenesulfonic acid (p-TSA) as a proxy for arylsulfonic acids to draw meaningful comparisons with the alkylsulfonic acid, MSA.
At a Glance: Key Differences
| Feature | This compound (PMSA) (and its proxy, p-TSA) | Methanesulfonic Acid (MSA) |
| Structure | Contains an aromatic phenyl group | Contains a methyl group |
| Acidity (pKa) | Expected to be a strong acid, comparable to other arylsulfonic acids | Strong acid (pKa ≈ -1.9)[1] |
| Physical State | Typically a solid (p-TSA is a solid) | Liquid at room temperature[2] |
| Key Advantages | Solid, easy to handle (p-TSA) | "Green" catalyst, non-oxidizing, biodegradable, liquid form is convenient for industrial use[1][2] |
| Common Applications | Catalysis in esterification, alkylation, and other acid-catalyzed reactions (based on p-TSA) | Broad use as a catalyst in esterification, alkylation, polymerization, and as a cleaning agent[1][2][3] |
Performance in Organic Reactions: A Comparative Analysis
The catalytic activity of sulfonic acids is fundamentally linked to their acidity and the steric and electronic effects of their organic substituents. While both PMSA and MSA are strong acids, the presence of a phenyl group in PMSA versus a methyl group in MSA leads to differences in their chemical behavior.
Esterification Reactions
Esterification is a cornerstone of organic synthesis, and both MSA and arylsulfonic acids like p-TSA are effective catalysts.
A study on the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol provides a direct comparison of the catalytic efficiency of MSA and p-TSA. The reaction proceeds in two steps: a rapid initial reaction to form a monoester, followed by a slower, rate-determining second esterification to the diester. The rate of this second reaction is a good measure of the catalyst's efficacy.
Table 1: Comparison of MSA and p-TSA in the Esterification of Phthalic Anhydride with 2-Ethylhexanol [4]
| Catalyst | Catalyst Concentration (mol/L) | Rate of Reaction (mol/L/min) |
| MSA | 0.02 | ~0.015 |
| p-TSA | 0.02 | ~0.012 |
| MSA | 0.04 | ~0.030 |
| p-TSA | 0.04 | ~0.025 |
| MSA | 0.06 | ~0.045 |
| p-TSA | 0.06 | ~0.040 |
These results indicate that under the studied conditions, methanesulfonic acid exhibits a slightly higher reaction rate compared to p-toluenesulfonic acid in this specific esterification. This suggests that for certain applications, the less sterically hindered and potentially more acidic MSA may offer a kinetic advantage.
General Catalytic Applications
Methanesulfonic acid is widely recognized as a "green" catalyst due to its biodegradability and lower toxicity compared to traditional mineral acids like sulfuric acid.[1] It is a non-oxidizing strong acid, which prevents charring and other side reactions often observed with sulfuric acid.[2] Its liquid state and low vapor pressure also make it convenient for industrial applications.
This compound, and by extension other arylsulfonic acids like p-TSA, are also valued as strong acid catalysts. The solid nature of p-TSA is often cited as an advantage for ease of handling in laboratory settings.
Experimental Protocols
Esterification of Phthalic Anhydride with 2-Ethylhexanol Catalyzed by MSA or p-TSA
Objective: To compare the catalytic activity of Methanesulfonic acid and p-Toluenesulfonic acid in the synthesis of dioctyl phthalate.
Materials:
-
Phthalic Anhydride (PAN)
-
2-Ethylhexanol (2-EH)
-
Methanesulfonic Acid (MSA) or p-Toluenesulfonic Acid (p-TSA) as catalyst
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer, thermometer, and a condenser with a Dean-Stark trap
Procedure:
-
Charge the reaction vessel with phthalic anhydride and 2-ethylhexanol in a desired molar ratio.
-
Add the sulfonic acid catalyst (MSA or p-TSA) at a specific concentration (e.g., 0.02 to 0.06 mol/L).
-
Heat the reaction mixture to the desired temperature (e.g., 160 °C) under a nitrogen atmosphere with constant stirring.[4]
-
Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of the monoester and diester, for example, by titration or chromatography.
-
The rate of the reaction can be determined by plotting the concentration of the product over time.
Logical Workflow for Catalyst Selection
The decision-making process for selecting between an alkylsulfonic acid like MSA and an arylsulfonic acid like PMSA (or p-TSA) can be visualized as follows:
Figure 1. A decision-making workflow for selecting between PMSA/p-TSA and MSA as an acid catalyst.
Fischer-Speier Esterification Pathway
Both PMSA and MSA act as Brønsted acid catalysts in the Fischer-Speier esterification. The general mechanism is illustrated below. The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.
Figure 2. The catalytic cycle of Fischer-Speier esterification facilitated by a sulfonic acid catalyst.
Conclusion
Both this compound (as represented by its proxy, p-Toluenesulfonic acid) and Methanesulfonic acid are effective and strong acid catalysts for a variety of organic transformations, most notably esterification.
Methanesulfonic acid stands out as a "green" alternative to traditional mineral acids, offering the advantages of being non-oxidizing, biodegradable, and a liquid at room temperature, which is beneficial for industrial processes.[1][2] The available data suggests that MSA may also offer a slight kinetic advantage in certain esterification reactions compared to p-TSA.[4]
This compound and its analogue p-Toluenesulfonic acid are also powerful catalysts. The solid nature of p-TSA makes it easy to handle and measure in a laboratory setting.
The ultimate choice between these two classes of sulfonic acids will depend on the specific requirements of the reaction, including the desired physical state of the catalyst, the importance of "green" chemistry principles, and the need for the highest possible reaction rates. For applications where environmental impact and industrial handling are key considerations, MSA presents a compelling option. For laboratory-scale synthesis where ease of handling a solid catalyst is preferred, PMSA or p-TSA are excellent choices. Further direct comparative studies of PMSA and MSA are warranted to provide a more definitive performance ranking across a broader range of organic reactions.
References
Cross-reactivity of Phenylmethanesulfonyl fluoride (PMSF) with other enzymes
PMSF Cross-Reactivity: A Comparative Guide for Researchers
For Immediate Release
Phenylmethanesulfonyl fluoride (B91410) (PMSF) is a widely utilized serine protease inhibitor, integral to preventing protein degradation during cellular lysis and protein purification. While its efficacy against serine proteases like trypsin and chymotrypsin (B1334515) is well-documented, its cross-reactivity with other enzyme classes is a critical consideration for researchers aiming for specificity in their experimental designs. This guide provides an objective comparison of PMSF's inhibitory effects on serine proteases versus other key enzyme families, supported by experimental data and detailed protocols.
Quantitative Comparison of PMSF Inhibition Across Enzyme Classes
The inhibitory potential of PMSF varies significantly across different enzyme classes. The following table summarizes the available quantitative data on the inhibition of serine proteases and other enzymes by PMSF.
| Enzyme Class | Representative Enzyme(s) | PMSF Concentration for Inhibition | Quantitative Data (IC50/pI50/Ki) | Notes |
| Serine Proteases | Trypsin, Chymotrypsin, Thrombin | 0.1 - 1 mM | Km for chymotrypsin: 5.6 mM (pH 6.0) | Primarily effective against this class. |
| Cysteine Proteases | Papain, Cathepsins | High concentrations required | Specific IC50/Ki values are not readily available in literature, suggesting weaker inhibition. | Inhibition is generally observed at concentrations higher than those used for serine proteases. |
| Esterases | Acetylcholinesterase (AChE) | Tissue-dependent | Systemic administration in rats led to 71% reduction in brain AChE activity.[1] The tetrameric form is significantly inhibited (60-76%).[1] | PMSF acts as an irreversible inhibitor of AChE. |
| Amidases | Fatty Acid Amide Hydrolase (FAAH) | pH-dependent | pI50 at pH 5.28 is higher than at pH 8.37, indicating more potent inhibition at acidic pH.[2][3] | PMSF is a known inhibitor of FAAH, which is involved in endocannabinoid signaling. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings on enzyme inhibition. Below are protocols for assessing the inhibitory activity of PMSF against acetylcholinesterase and the cysteine protease, papain.
Protocol 1: Acetylcholinesterase Inhibition Assay
This protocol is adapted from established methods for determining acetylcholinesterase activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
PMSF stock solution (e.g., 100 mM in anhydrous isopropanol (B130326) or ethanol)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare fresh DTNB and ATCI solutions in phosphate buffer.
-
Prepare serial dilutions of the PMSF stock solution in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of different concentrations of the PMSF solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each PMSF concentration.
-
Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the PMSF concentration to determine the IC50 value.
-
Protocol 2: Papain (Cysteine Protease) Inhibition Assay
This protocol outlines a method to assess the inhibition of the cysteine protease papain by PMSF.
Materials:
-
Papain
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.2) containing a reducing agent like L-cysteine and EDTA
-
PMSF stock solution (e.g., 100 mM in anhydrous isopropanol or ethanol)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Activation:
-
Prepare an activation buffer containing phosphate buffer, L-cysteine, and EDTA.
-
Dissolve papain in the activation buffer and incubate for a short period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to ensure the active site cysteine is in its reduced form.
-
-
Inhibition Step:
-
Prepare different concentrations of PMSF in the activation buffer.
-
Add the activated papain solution to the PMSF solutions and incubate for a set time to allow for inhibition.
-
-
Substrate Reaction:
-
Prepare the BAEE substrate solution in the activation buffer.
-
Initiate the reaction by adding the papain-PMSF mixture to the substrate solution.
-
-
Measurement and Analysis:
-
Monitor the hydrolysis of BAEE by measuring the increase in absorbance at 253 nm over time.
-
Calculate the initial reaction velocity for each PMSF concentration.
-
Determine the percentage of inhibition and calculate the IC50 value as described in the acetylcholinesterase assay protocol.
-
Signaling Pathway Visualizations
Understanding the context in which these enzymes operate is essential. The following diagrams, generated using Graphviz, illustrate the signaling pathways involving acetylcholinesterase and fatty acid amide hydrolase.
Conclusion
While PMSF remains a staple for inhibiting serine proteases, its cross-reactivity with other enzyme classes, including cysteine proteases, acetylcholinesterase, and fatty acid amide hydrolase, necessitates careful consideration in experimental design. Researchers should be aware of these off-target effects and, when specificity is paramount, consider alternative inhibitors or validate the lack of PMSF interference in their specific system. The provided protocols and pathway diagrams serve as a resource for investigating and understanding the broader enzymatic impact of PMSF.
References
- 1. Phenylmethylsulfonyl fluoride inhibitory effects on acetylcholinesterase of brain and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sulfonic Acid Catalysts
Introduction: Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonic acid group (-SO₃H). Their strong Brønsted acidity, often comparable to mineral acids like sulfuric acid, makes them highly effective catalysts for a vast array of organic transformations, including esterification, alkylation, dehydration, and multicomponent reactions.[1][2][3] Unlike mineral acids, they can be less corrosive and their properties can be tailored by modifying their organic structure.[2] Furthermore, they can be immobilized on solid supports, creating heterogeneous catalysts that offer significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry.[1][4][5]
This guide provides a comparative analysis of different types of sulfonic acid catalysts, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of Sulfonic Acid Catalysts
The choice of a sulfonic acid catalyst depends on a balance of factors including catalytic activity, reusability, reaction conditions, and cost. The following tables summarize the performance of common homogeneous and heterogeneous sulfonic acid catalysts in various applications.
Table 1: Comparison of Common Homogeneous Sulfonic Acid Catalysts
Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and mild reaction conditions. However, their separation from the product mixture can be challenging.
| Catalyst | Key Advantages | Key Disadvantages | Typical Applications | Relative Acid Strength |
| p-Toluenesulfonic Acid (p-TSA) | Low cost, solid and easy to handle, high catalytic activity, commercially available.[2][6] | Can be corrosive, requires neutralization and separation post-reaction.[2] | Esterification, acetalization, dehydration, Fischer-indole synthesis.[2][6][7] | Strong |
| Methanesulfonic Acid (MSA) | Strong, non-oxidizing acid, considered a "green" catalyst, effective for high yields.[5][8] | Liquid, can be difficult to separate from reaction mixtures. | Esterification, Friedel-Crafts alkylation.[8] | Strong |
| Camphorsulfonic Acid (CSA) | Chiral, enabling asymmetric catalysis; stable, non-toxic, and reusable organocatalyst.[9][10] | Higher cost compared to p-TSA or MSA. | Friedel-Crafts alkylation, synthesis of bioactive heterocycles.[9][10] | Strong |
| Trifluoromethanesulfonic Acid (TfOH) | Extremely strong "superacid," highly thermostable, superior catalytic activity in many reactions.[11] | High cost, corrosive. | Friedel-Crafts acylation, Fries rearrangement.[11] | Very Strong (Superacid) |
Table 2: Efficacy of Heterogeneous (Solid-Supported) Sulfonic Acid Catalysts in Esterification
Heterogeneous catalysts are insoluble in the reaction medium, which greatly simplifies their recovery and reuse. Their performance is often linked to the nature of the support material, acid site density, and structural stability.
| Catalyst Support | Reactants | Reaction Conditions | Conversion/Yield | Reusability | Source |
| Activated Carbon (AC-Ph-SO₃H) | Palmitic Acid, Methanol (B129727) | 65°C, 6 h, 2.5 wt% catalyst | 95.2% Conversion | >80% conversion after 3 reuses. | [12] |
| Murumuru Kernel Shell Biochar | Oleic Acid, Methanol | 90°C, 5% w/w catalyst | 97.2% Conversion | Activity decreased after several cycles due to acid group leaching. | [13] |
| Silica (B1680970) (SBA-15-Pr-SO₃H) | Various acids and alcohols | Mild conditions | Good to excellent yields | Stable activity, though some decrease in sulfonic group amount observed. | [5] |
| Zirconia (Sulfonic Zirconia) | Fatty Acids, Water | 120°C, 6 wt% catalyst | Considered a potential catalyst for one-step biodiesel production from low-grade feedstock. | High efficiency and reusability without significant leaching. | [1] |
| Polystyrene (Amberlite IR 120H) | Thioanisole, H₂O₂ | Continuous-flow system | 55% Yield, 95% Selectivity | Suitable for prolonged use in continuous-flow systems. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the preparation of a solid-supported sulfonic acid catalyst and its subsequent use in a catalytic reaction.
Protocol 1: Preparation of Activated Carbon-Based Solid Sulfonic Acid (AC-Ph-SO₃H)
This protocol is adapted from the methodology for preparing a highly active and reusable carbon-based solid acid catalyst.[2][12]
-
Oxidation: Add 2 g of activated carbon to 20 ml of 12 mol/L nitric acid in a three-necked flask fitted with a condenser. Heat the mixture at 100°C for 8 hours. Wash the resulting oxidized activated carbon (AC-O) with distilled water until the filtrate is neutral, then dry.
-
Sodium Salt Formation: Add 2 g of the dried AC-O to 50 ml of a 0.1 mol/L NaOH aqueous solution. Stir the suspension for 12 hours. Filter, wash the solid with distilled water, and dry to obtain AC-ONa.
-
Halogenated Benzene Modification: Add 2 g of AC-ONa to 20 ml of a 10% bromobenzene (B47551) solution in toluene (B28343). Heat the mixture at reflux temperature for 5 hours. Filter, wash the modified activated carbon (AC-Ph) with toluene and ethanol, and then dry.
-
Sulfonation: Carefully add 2 g of AC-Ph to 20 ml of concentrated sulfuric acid. Stir the mixture at 150°C for 4 hours. After cooling, pour the mixture into ice water, filter the solid, and wash extensively with hot distilled water until the filtrate is neutral. Dry the final product, AC-Ph-SO₃H, in an oven.
Protocol 2: Catalytic Esterification of Palmitic Acid
This protocol details a typical batch reaction to evaluate the catalytic performance of a solid acid catalyst in biodiesel production.[12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of 0.01 mol of palmitic acid and 0.4 mol of methanol (a 1:40 molar ratio).
-
Catalyst Addition: Add 0.39 g of the prepared AC-Ph-SO₃H catalyst (corresponding to ~2.5 wt% of the palmitic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain vigorous stirring for 6 hours.
-
Work-up and Analysis: After the reaction is complete, cool the mixture. Separate the solid catalyst by filtration or centrifugation. The liquid product mixture can then be analyzed by techniques such as gas chromatography (GC) or titration to determine the conversion of palmitic acid and the yield of methyl palmitate.
-
Catalyst Recycling: The recovered catalyst should be washed thoroughly with methanol to remove any adsorbed reactants or products, dried, and can then be used for subsequent reaction cycles to test its reusability.[12]
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz illustrate the logical flow of experimental procedures and the fundamental mechanism of catalysis.
Caption: Workflow for the preparation of a solid-supported sulfonic acid catalyst.[2][12]
Caption: Experimental workflow for testing catalyst efficacy in esterification.[12]
Caption: Simplified mechanism for sulfonic acid-catalyzed esterification.
References
- 1. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights | 2024 China News [sulfonic-acid.com]
- 4. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes [beilstein-journals.org]
- 6. preprints.org [preprints.org]
- 7. scialert.net [scialert.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 13. Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03217D [pubs.rsc.org]
Quantitative Analysis of Phenylmethanesulfonic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of Phenylmethanesulfonic acid (PMSA) in a reaction mixture is critical for process monitoring, quality control, and kinetic studies. This guide provides a comprehensive comparison of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-Aqueous Titration. Each method's performance is objectively compared, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your specific analytical needs.
Method Comparison
The choice of analytical method for the quantification of PMSA depends on several factors, including the complexity of the reaction mixture, the required sensitivity, the availability of equipment, and the desired sample throughput. The following tables summarize the quantitative performance of HPLC, GC-MS, and non-aqueous titration for the analysis of aromatic sulfonic acids, providing a basis for comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Non-Aqueous Titration |
| Principle | Separation based on polarity and/or ion-exchange, followed by UV or conductivity detection. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection. | Neutralization of the acidic sulfonic acid group with a standardized basic titrant in a non-aqueous solvent. |
| Sample Preparation | Dilution, filtration. | Derivatization (e.g., silylation) to increase volatility, followed by extraction. | Dissolution in a suitable non-aqueous solvent. |
| Specificity | High, especially with chromatographic separation. | Very high, provides structural information. | Lower, susceptible to interference from other acidic or basic components in the mixture. |
| Sensitivity | Good to excellent (ng to µg range). | Excellent (pg to ng range). | Moderate (mg range). |
| Analysis Time | 10-30 minutes per sample. | 20-40 minutes per sample (excluding derivatization). | 5-15 minutes per sample. |
| Cost | Moderate to high (instrumentation and columns). | High (instrumentation and maintenance). | Low (basic laboratory equipment). |
| Throughput | High, suitable for automation. | Moderate, sample preparation can be a bottleneck. | High, can be automated. |
Table 1: General Comparison of Analytical Methods for this compound Analysis.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC (Ion-Pair) | > 0.999[1] | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | 97 - 102%[1] | < 2.0%[1] |
| GC-MS (Derivatized) | > 0.99 | 0.1 - 1.3 µg/L[2] | 0.3 - 4.2 µg/L[2] | 98 - 102% | < 7.2%[2] |
| Non-Aqueous Titration | > 0.999[3] | Not typically determined | Not typically determined | 98.8 - 101.1%[3] | < 1%[4] |
Table 2: Quantitative Performance Data for the Analysis of Aromatic Sulfonic Acids (Representative Values). Note: Data for HPLC and GC-MS are based on similar aromatic sulfonic acids and may vary for PMSA. Titration data is for a comparable non-aqueous titration of an organic acid.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for sulfonic acid analysis and can be adapted for the specific requirements of your reaction mixture.
High-Performance Liquid Chromatography (HPLC) - Ion-Pair Reversed-Phase Method
This method is suitable for the selective quantification of PMSA in complex matrices. Ion-pair chromatography enhances the retention of the polar sulfonic acid on a non-polar stationary phase.
Instrumentation:
-
HPLC system with a UV detector or a conductivity detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Tetrabutylammonium hydroxide (B78521) (TBAH) or other suitable ion-pairing agent.
-
Phosphoric acid or other suitable acid for pH adjustment.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer containing the ion-pairing agent (e.g., 10 mM TBAH, pH adjusted to 6.5 with phosphoric acid). The exact ratio of organic to aqueous phase should be optimized for the best separation.
-
Standard Preparation: Prepare a stock solution of PMSA in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute a known amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 30 °C.
-
Detection: UV at 220 nm or conductivity detection.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the PMSA standards against their concentration. Determine the concentration of PMSA in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) - Silylation Derivatization Method
GC-MS offers high sensitivity and specificity for the analysis of PMSA after conversion to a volatile derivative. Silylation is a common derivatization technique for acidic compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of silylated compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (B92270) or other suitable solvent.
-
Anhydrous sodium sulfate.
-
Internal standard (e.g., a deuterated analog or a structurally similar compound).
Procedure:
-
Sample Preparation and Derivatization:
-
Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.
-
Add a known amount of the internal standard.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample.
-
Heat the mixture at 70°C for 1 hour to complete the derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250°C.
-
Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Ion source temperature: 230°C.
-
Mass spectrometer operating in selected ion monitoring (SIM) mode for quantification.
-
-
Quantification: Create a calibration curve by analyzing a series of derivatized PMSA standards with the internal standard. The concentration of PMSA in the sample is determined from the ratio of the peak area of the derivatized PMSA to the peak area of the internal standard.
Non-Aqueous Potentiometric Titration
This method provides a rapid and cost-effective way to determine the total acidity of a sample, which can be attributed to PMSA if it is the predominant acidic species.
Instrumentation:
-
Autotitrator with a pH electrode suitable for non-aqueous solvents.
-
Burette.
-
Magnetic stirrer.
Reagents:
-
Tetrabutylammonium hydroxide (TBAH) in a suitable solvent (e.g., 0.1 M in isopropanol/methanol).
-
A suitable non-aqueous solvent for the sample (e.g., acetone, acetonitrile, or a mixture).
-
Benzoic acid (primary standard for titrant standardization).
Procedure:
-
Titrant Standardization: Standardize the TBAH solution against a known amount of benzoic acid dissolved in the chosen solvent.
-
Sample Analysis:
-
Accurately weigh a portion of the reaction mixture into a beaker.
-
Dissolve the sample in a suitable volume of the non-aqueous solvent.
-
Immerse the pH electrode and the burette tip into the solution.
-
Titrate the sample with the standardized TBAH solution, recording the potential (mV) or pH as a function of the titrant volume.
-
-
Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculation: Calculate the concentration of PMSA in the sample based on the volume of titrant consumed at the equivalence point, the concentration of the titrant, and the weight of the sample.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Experimental workflow for the quantitative analysis of PMSA by HPLC.
Caption: Experimental workflow for the quantitative analysis of PMSA by GC-MS.
Caption: Experimental workflow for the quantitative analysis of PMSA by non-aqueous titration.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the accuracy, reliability, and efficiency of research and development activities.
-
HPLC offers a robust and versatile platform with high specificity and good sensitivity, making it well-suited for routine analysis in complex matrices.
-
GC-MS , following a derivatization step, provides unparalleled sensitivity and structural confirmation, which is invaluable for trace-level analysis and impurity profiling.
-
Non-aqueous titration stands out as a simple, rapid, and cost-effective technique for at-line or in-process control when PMSA is the major acidic component and high specificity is not a primary concern.
By carefully considering the specific requirements of the analysis and the characteristics of the reaction mixture, researchers can select the most appropriate method to achieve their quantitative goals. This guide provides the necessary information to make an informed decision and to implement a reliable analytical workflow for the determination of this compound.
References
Phenylmethanesulfonic Acid in Catalysis: A Comparative Performance Analysis Against Modern Catalysts
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that significantly influences reaction efficiency, yield, and overall process sustainability. Phenylmethanesulfonic acid (PMSA), a strong organic acid, has traditionally been employed as a homogeneous catalyst in various organic transformations, most notably in esterification reactions. However, the landscape of catalysis is continually evolving, with a strong emphasis on the development of more sustainable and reusable heterogeneous catalysts. This guide provides an objective comparison of the performance of PMSA against newer catalytic systems, supported by available experimental data, to aid in the selection of the most appropriate catalyst for specific research and development needs.
Performance Benchmark: this compound vs. Heterogeneous Acid Catalysts in Esterification
The esterification of fatty acids is a crucial reaction in the production of biofuels (biodiesel), lubricants, and various specialty chemicals. While PMSA, as a homogeneous catalyst, demonstrates high activity in these reactions, its separation from the reaction mixture can be challenging, leading to product contamination and catalyst loss. In contrast, modern heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and sulfated metal oxides (e.g., sulfated zirconia), offer the significant advantage of easy separation and reusability.
The following tables summarize the comparative performance of homogeneous sulfonic acids, representative of PMSA's catalytic behavior, against prominent heterogeneous acid catalysts in the context of fatty acid esterification.
Table 1: Catalyst Performance in Palmitic Acid Esterification with Methanol
| Catalyst | Catalyst Type | Reaction Time (h) | Conversion (%) | Reusability | Key Advantages | Key Disadvantages |
| p-Toluenesulfonic acid (similar to PMSA) | Homogeneous | Not specified | High | Not readily reusable | High activity, low cost | Corrosive, difficult to separate, generates waste |
| Amberlyst-15 | Heterogeneous (Sulfonated Resin) | 8 | ~85 | High | Easy separation, reusable, low corrosion | Lower activity than homogeneous acids, potential for pore blockage |
| Sulfated Zirconia (SZ) | Heterogeneous (Solid Superacid) | 5 | 98-100 | High | High activity, high thermal stability, reusable | More complex preparation, potential for leaching of sulfate (B86663) groups |
Table 2: General Comparison of Catalyst Classes for Esterification
| Parameter | Homogeneous Sulfonic Acids (e.g., PMSA) | Heterogeneous Solid Acids (e.g., Amberlyst-15, SZ) |
| Activity | Generally very high | Moderate to high, dependent on specific catalyst |
| Selectivity | Good | Can be influenced by pore structure and surface properties |
| Catalyst Separation | Difficult (requires neutralization and extraction) | Easy (filtration or centrifugation) |
| Reusability | Not practical | High |
| Corrosion | High | Low |
| Waste Generation | Significant (from neutralization) | Minimal |
| Operating Temperature | Moderate | Can be higher, offering faster reaction rates |
Experimental Protocols
To ensure a fair and accurate comparison of catalytic performance, standardized experimental procedures are essential. The following are generalized protocols for the esterification of a fatty acid using both homogeneous and heterogeneous acid catalysts.
Protocol 1: Homogeneous Catalysis with this compound (PMSA)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the fatty acid (e.g., palmitic acid, 1 equivalent) and the alcohol (e.g., methanol, 10-20 equivalents).
-
Catalyst Addition: Add this compound (typically 1-5 mol% relative to the fatty acid) to the reaction mixture.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-100 °C) and stir vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction reaches completion (or the desired conversion), cool the mixture to room temperature. Neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).
-
Product Isolation: Extract the ester product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude ester by distillation or column chromatography.
Protocol 2: Heterogeneous Catalysis with Amberlyst-15 or Sulfated Zirconia
-
Catalyst Activation: Prior to use, activate the heterogeneous catalyst by heating it under vacuum to remove any adsorbed water.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the fatty acid (1 equivalent) and the alcohol (10-20 equivalents).
-
Catalyst Addition: Add the activated heterogeneous catalyst (typically 5-15 wt% relative to the fatty acid) to the reaction mixture.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-120 °C) and stir vigorously to ensure good contact between the reactants and the catalyst. Monitor the reaction progress by GC or HPLC analysis of the liquid phase.
-
Catalyst Recovery: After the reaction, cool the mixture and separate the catalyst by simple filtration or centrifugation.
-
Product Isolation: Remove the excess alcohol from the filtrate by distillation. The remaining liquid is the ester product, which may require further purification depending on the desired purity.
-
Catalyst Regeneration: Wash the recovered catalyst with a solvent (e.g., methanol) to remove any adsorbed species and then dry it under vacuum for reuse in subsequent reaction cycles.
Visualizing Catalytic Processes
To better understand the workflows and conceptual differences, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow for homogeneous vs. heterogeneous catalysis.
Safety Operating Guide
Proper Disposal of Phenylmethanesulfonic Acid: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. Phenylmethanesulfonic acid, a strong organic acid, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound.
Immediate Safety and Hazard Identification
Key Hazards:
| Hazard Statement | Classification | Primary Route of Exposure | Associated Risks |
| Causes severe skin burns and eye damage. | Corrosive | Dermal, Ocular | Can cause serious, irreversible damage to skin and eyes upon contact. |
| May be harmful if swallowed. | Acute Toxicity (Oral) | Ingestion | Ingestion can lead to severe burns of the mouth, throat, and stomach. |
| May cause respiratory irritation. | Irritant | Inhalation | Inhalation of dusts or mists can irritate the respiratory tract. |
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a multi-step process that prioritizes safety and regulatory compliance.
Step 1: Segregation and Labeling
-
Segregate Waste: this compound waste should be collected in a dedicated, properly labeled, and chemically compatible container. Do not mix it with other waste streams, especially bases, oxidizing agents, or reactive metals, to prevent violent reactions.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive).
Step 2: Neutralization (for dilute aqueous solutions only)
For small quantities of dilute aqueous solutions of this compound, neutralization can be a preliminary step to reduce its corrosivity. However, this should only be performed by trained personnel in a controlled environment.
Experimental Protocol for Neutralization:
-
Work Area: Conduct the neutralization in a certified chemical fume hood.
-
Dilution: If the solution is concentrated, slowly add the acid to a large volume of cold water to dilute it. Never add water to the acid.
-
Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate or a 1M solution of sodium hydroxide, to the diluted acid solution while stirring continuously.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
Exothermic Reaction: Be aware that neutralization is an exothermic reaction that can generate heat. Proceed slowly and cool the container in an ice bath if necessary.
-
Final Disposal: Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. Collect the neutralized solution in a properly labeled hazardous waste container.
Step 3: Waste Collection and Storage
-
Container: Use a robust, leak-proof container made of a material compatible with acidic waste (e.g., high-density polyethylene).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Step 4: Professional Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety Protocols for Handling Phenylmethanesulfonyl Fluoride (PMSF)
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Phenylmethanesulfonyl Fluoride (PMSF). PMSF is an acutely toxic and corrosive serine protease inhibitor. A primary hazard is its rapid hydrolysis in the presence of water or moisture to form Phenylmethanesulfonic acid and highly toxic hydrofluoric acid (HF).[1] Therefore, all handling and disposal procedures must be executed with stringent safety measures to mitigate the risks of severe chemical burns, systemic toxicity, and dangerous chemical reactions.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Exposure to PMSF can cause severe skin burns, serious eye damage, and is toxic if swallowed or inhaled.[1][2][3] The delayed onset of symptoms from hydrofluoric acid exposure makes immediate and correct use of PPE imperative.
Table 1: Required Personal Protective Equipment (PPE)
| Category | Required PPE | Specifications & Standards | Key Operational Notes |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 approved | Goggles are mandatory. A face shield must be worn over the goggles when handling the solid or concentrated solutions.[1][4][5] |
| Hand Protection | Double Nitrile Gloves | Check manufacturer's compatibility data. Breakthrough time > 480 minutes recommended.[1] | Change gloves immediately if contaminated.[6] Use proper removal technique to avoid skin contact.[1] |
| Body Protection | Chemical-Resistant Apron or Coverall over a fully-buttoned Lab Coat | Flame-resistant and acid-resistant materials are recommended. | Must be worn over full-length pants and closed-toe shoes.[1][6][7] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling solid PMSF outside of a certified chemical fume hood.[1] Use a P3 filter for dusts. A full-face supplied air respirator may be necessary depending on exposure risk.[1] |
Operational Plan: Step-by-Step Handling Procedure
All manipulations involving PMSF must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][6][8] An emergency eyewash station and safety shower must be immediately accessible.[6][9]
Step 1: Preparation and Precaution
-
Designate Area: Clearly mark a designated area within the laboratory for PMSF handling.[6]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and a face velocity between 80-125 feet per minute.[1] Confirm the eyewash station and safety shower are unobstructed and operational.
-
Assemble Materials: Before handling PMSF, ensure a chemical spill kit, 10% sodium carbonate solution for decontamination, and a tube of 2.5% calcium gluconate gel are readily available for emergency use.[6]
-
Review SDS: Always have a current copy of the Safety Data Sheet (SDS) available to all personnel in the lab.[1]
Step 2: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent contamination.
Caption: PPE Donning and Doffing Sequence.
Step 3: Chemical Handling
-
Weighing: Always weigh solid PMSF within the fume hood. Avoid creating dust.[1][8]
-
Solution Preparation: When dissolving, add PMSF slowly to the solvent. Be aware that PMSF hydrolyzes in water, liberating toxic hydrofluoric acid.[1] Do not store aqueous solutions of PMSF in glass containers, as HF will etch the glass; use polyethylene (B3416737) or other compatible plastic containers.[1][6]
-
Storage: Keep PMSF containers tightly closed in a cool, dry, and well-ventilated area.[1][6] Store away from incompatible materials such as water, acids, strong bases, and oxidizing agents.[1]
Emergency Protocols
Immediate and appropriate action is critical in any emergency involving PMSF.
Table 2: Emergency Response Plan
| Scenario | Immediate Action Steps |
| Eye Contact | 1. Immediately flush eyes for at least 15 minutes at an eyewash station, forcibly holding eyelids open.[9][10]2. Remove contact lenses if present and easy to do.[2]3. Call for immediate medical attention. [2][9] |
| Skin Contact | 1. Immediately proceed to the safety shower and flush the affected area for at least 15 minutes.[4][9]2. While flushing, remove all contaminated clothing.[2][4][9][11]3. After flushing, apply 2.5% calcium gluconate gel to the affected area.[6][10]4. Call for immediate medical attention. [2][9][11] |
| Inhalation | 1. Move the affected person to fresh air immediately.[2][11][12][13]2. Call for immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. Rinse mouth with water.[2][12][13]2. If conscious, have the person drink one or two glasses of water.3. Call for immediate medical attention. |
| Minor Spill (<100 mL/g in a fume hood) | 1. Alert others in the area.2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[14]3. Gently collect the material into a labeled hazardous waste container.[11][15]4. Decontaminate the area with a 10% sodium carbonate solution.[6] |
| Major Spill | 1. Evacuate the laboratory immediately and alert others.[1]2. If there is a fire risk, pull the nearest fire alarm.[1]3. Close the laboratory doors.4. Call emergency services (911) and your institution's EHS department. |
Disposal Plan
All PMSF waste is considered hazardous. Segregate and label all waste streams properly.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Solid Waste: Collect unused PMSF, contaminated absorbent materials, and any grossly contaminated debris in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing PMSF in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams like acids or bases.[1]
-
Contaminated PPE: All grossly contaminated PPE (gloves, lab coats, etc.) must be collected as solid hazardous waste.[1]
-
-
Container Management:
-
Decontamination of Empty Containers:
-
To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent.[16]
-
The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[16]
-
Once rinsed, deface the chemical label, remove the cap, and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash.[16]
-
-
Final Disposal:
-
Once a waste container is full, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[1]
-
Caption: Hazardous Waste Disposal Workflow for PMSF.
References
- 1. purdue.edu [purdue.edu]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. americanbio.com [americanbio.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
